PEG 12 cetostearyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-42-19-21-44-23-25-46-27-29-48-31-33-50-35-37-52-39-40-53-38-36-51-34-32-49-30-28-47-26-24-45-22-20-43-18-16-41/h41H,2-40H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCJBXDDMHZFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505165 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13149-83-2 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxadopentacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of PEG-12 Cetostearyl Ether (Ceteareth-12)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of PEG-12 Cetostearyl Ether, commercially known as Ceteareth-12. This non-ionic surfactant is a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols, with the "12" indicating the average number of ethylene oxide units in the molecule.[1][2] Its versatile nature as an emulsifier, solubilizer, and wetting agent makes it a critical excipient in a wide array of pharmaceutical and cosmetic formulations.[3]
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Ceteareth-12, providing a consolidated view for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Name | Polyoxyethylene (12) Cetostearyl Ether | [4][5] |
| INCI Name | Ceteareth-12 | [4] |
| CAS Number | 68439-49-6 | [4][6] |
| Appearance | White, waxy solid or semi-solid | [5][6] |
| Odor | Slight, characteristic | [5] |
| Molecular Formula (representative) | C₁₈H₃₈O (for the alcohol portion) | [6] |
| Hydrophile-Lipophile Balance (HLB) | 13.5 | [4][5][7] |
| Melting/Solidification Point | 34-46 °C (range) | [5][6] |
| pH (of aqueous solution) | 5.0 - 7.0 | [6][8] |
| Solubility | Soluble in water and ethanol; dispersible in hot water | [5][6] |
| Hydroxyl Value | 67 - 77 mg KOH/g | [8] |
Experimental Protocols for Key Physicochemical Properties
The determination of the physicochemical properties of Ceteareth-12 relies on standardized analytical methods. Below are detailed methodologies for key experiments.
Determination of Melting Range
The melting range of a waxy solid like Ceteareth-12 is a critical parameter for its handling and formulation. The capillary tube method is a common and pharmacopeia-recognized procedure.
Methodology (based on USP <741> Class II):
-
Sample Preparation: A small amount of Ceteareth-12 is carefully melted at the lowest possible temperature. The molten sample is then drawn into a capillary tube (open at both ends) to a depth of approximately 10 mm.
-
Cooling: The charged capillary tube is cooled at 10°C or lower for at least 2 hours to ensure complete solidification.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer. The assembly is then placed in a water bath.
-
Measurement: The water bath is heated at a controlled rate. The temperature at which the substance is observed to rise in the capillary tube is recorded as the melting temperature. For waxy substances, the temperature at which the first drop of melted substance leaves the thermometer can also be recorded.[9][10][11]
Determination of Hydrophile-Lipophile Balance (HLB)
The HLB value is a crucial indicator of a surfactant's emulsifying properties. While it can be calculated theoretically using Griffin's method, experimental determination provides a more accurate measure.
Griffin's Method (Theoretical Calculation): For non-ionic surfactants like Ceteareth-12, the HLB can be calculated using the formula: HLB = 20 * (Mh / M) Where:
-
Mh is the molecular mass of the hydrophilic portion (the polyethylene glycol chain).
-
M is the total molecular mass of the molecule.[12]
Experimental Titration Method (e.g., Greenwald Method): This method provides an empirical determination of the HLB value.
-
Sample Preparation: A known weight of Ceteareth-12 is dissolved in a mixture of benzene and dioxane.
-
Titration: The solution is titrated with distilled water until a persistent turbidity is observed.
-
Calculation: The volume of water required to reach the turbidity point (the "Water Number") is used to calculate the HLB value based on established correlation curves for non-ionic surfactants.[13][14]
Determination of pH
The pH of an aqueous dispersion of Ceteareth-12 is important for formulation compatibility and stability.
Methodology:
-
Preparation of Dispersion: A dispersion of Ceteareth-12 in water (typically 1-5% w/v) is prepared. Gentle heating may be required to facilitate dispersion, followed by cooling to a standard temperature (e.g., 25°C).
-
Measurement: The pH of the dispersion is measured using a calibrated pH meter. The electrode is immersed in the sample, and the reading is allowed to stabilize before being recorded.
Determination of Hydroxyl Value
The hydroxyl value is a measure of the concentration of hydroxyl groups in a polymer, which is relevant for ethoxylated compounds like Ceteareth-12.
Methodology (based on ASTM D1957):
-
Acetylation: A known weight of Ceteareth-12 is reacted with a known excess of acetic anhydride in pyridine. This reaction converts the hydroxyl groups to acetyl groups.
-
Hydrolysis: After the reaction is complete, water is added to hydrolyze the excess acetic anhydride into acetic acid.
-
Titration: The resulting solution is titrated with a standardized solution of potassium hydroxide (KOH), using phenolphthalein as an indicator.
-
Blank Determination: A blank titration is performed without the Ceteareth-12 sample.
-
Calculation: The hydroxyl value is calculated from the difference in the volume of KOH solution required for the sample and the blank titrations. The result is expressed as mg of KOH per gram of sample.[15][16][17]
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a non-ionic surfactant like PEG-12 Cetostearyl Ether.
Caption: Workflow for the physicochemical characterization of Ceteareth-12.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Melting point - WaxPedia [waxpedia.org]
- 10. uspbpep.com [uspbpep.com]
- 11. thinksrs.com [thinksrs.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 14. researchgate.net [researchgate.net]
- 15. en.psgraw.com [en.psgraw.com]
- 16. Hydroxyl value - Wikipedia [en.wikipedia.org]
- 17. xylemanalytics.com [xylemanalytics.com]
An In-depth Technical Guide to PEG-12 Cetostearyl Ether: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, physicochemical properties, and analytical characterization of PEG-12 Cetostearyl Ether. This non-ionic surfactant is a crucial excipient in a wide array of pharmaceutical and cosmetic formulations, valued for its emulsifying, solubilizing, and stabilizing properties.
Chemical Structure and Properties
PEG-12 Cetostearyl Ether, also known by its INCI name Ceteareth-12, is a polyoxyethylene ether of a blend of saturated fatty alcohols, primarily cetyl alcohol (C16) and stearyl alcohol (C18).[1][2] The "PEG-12" designation indicates that the polyethylene glycol (PEG) chain has an average of 12 repeating ethylene oxide units.[1] This structure imparts an amphiphilic nature to the molecule, with the hydrophobic cetostearyl alkyl chains and the hydrophilic polyethylene glycol chain, making it an effective oil-in-water (O/W) emulsifier.[2]
The general chemical structure of PEG-12 Cetostearyl Ether can be represented as:
CH₃(CH₂)ₘCH₂-(OCH₂CH₂)₁₂-OH
where 'm' is typically 14 (for the cetyl component) or 16 (for the stearyl component). It is important to note that commercial PEG-12 Cetostearyl Ether is a polydisperse mixture, meaning there is a distribution of both the alkyl chain lengths and the number of ethylene oxide units.
Physicochemical Properties
The functional characteristics of PEG-12 Cetostearyl Ether are defined by its physicochemical properties, which are summarized in the table below. These properties are critical for formulation development, ensuring stability and desired performance.
| Property | Value | Reference(s) |
| INCI Name | Ceteareth-12 | [1] |
| CAS Number | 68439-49-6 | [1][3] |
| Appearance | White, waxy solid or flakes | [4][5] |
| Average Molecular Weight | ~771.07 g/mol (for C16H33(OCH2CH2)12OH) | |
| HLB (Hydrophile-Lipophile Balance) | 13.5 | [2] |
| Melting/Solidification Point | 34–46 °C | [4][5] |
| pH (5% aqueous solution) | 5.0–7.0 | [4] |
| Solubility | Soluble/dispersible in hot water and ethanol | [4][5] |
| Density (approximate) | 0.95 g/cm³ (of a mixture containing Ceteareth-12) | [3] |
| Viscosity | Low | [4] |
Synthesis Pathway
The primary industrial method for synthesizing PEG-12 Cetostearyl Ether is through the process of ethoxylation . This is a chemical reaction where ethylene oxide is added to a substrate, in this case, cetostearyl alcohol (a mixture of cetyl and stearyl alcohols).
The synthesis is typically a base-catalyzed process, with potassium hydroxide (KOH) being a common catalyst. The reaction proceeds as follows:
-
Initiation: The fatty alcohol reacts with the base to form an alkoxide.
-
Propagation: The alkoxide, being a strong nucleophile, attacks the electrophilic carbon of the ethylene oxide ring, causing it to open and form a new ether linkage and a new alkoxide. This process repeats, adding more ethylene oxide units to the growing polyethylene glycol chain.
-
Termination: The reaction is terminated by neutralizing the catalyst, typically with an acid.
The degree of ethoxylation (the average number of ethylene oxide units added) is controlled by the stoichiometry of the reactants. The reaction is highly exothermic and is carried out in a specialized reactor under elevated temperature and pressure.
Synthesis of PEG-12 Cetostearyl Ether via Ethoxylation.
Experimental Protocols
Representative Synthesis Protocol (Ethoxylation)
The following is a generalized protocol for the synthesis of PEG-12 Cetostearyl Ether. Note: This process involves hazardous materials and should only be conducted by trained professionals in a suitable industrial setting.
-
Reactor Preparation: A pressure reactor is charged with molten cetostearyl alcohol and a catalytic amount of potassium hydroxide.
-
Inerting: The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Heating and Pressurization: The mixture is heated to the reaction temperature (typically 120-160°C) under pressure.
-
Ethylene Oxide Addition: A predetermined amount of liquid ethylene oxide is slowly fed into the reactor. The feed rate is carefully controlled to manage the exothermic reaction and maintain the desired temperature and pressure.
-
Digestion: After the addition of ethylene oxide is complete, the reaction mixture is held at the reaction temperature for a period to ensure complete reaction.
-
Neutralization: The reaction mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic or phosphoric acid).
-
Purification: The resulting product may be filtered to remove the catalyst salts. Residual unreacted ethylene oxide and other volatile impurities are removed by vacuum stripping.
-
Analysis: The final product is analyzed to confirm its properties, such as hydroxyl value, average molecular weight, and ethylene oxide content.
Characterization Protocol: Determination of Ethylene Oxide Content (Example)
A common method to determine the average number of ethylene oxide units is through techniques that quantify the polyethylene glycol portion of the molecule. Gas chromatography (GC) can be used after chemical modification.
-
Sample Preparation (Hydrolysis and Derivatization): A known weight of PEG-12 Cetostearyl Ether is hydrolyzed under acidic conditions to break the ether linkages and release the polyethylene glycol chains. The resulting diols are then derivatized (e.g., acetylated) to make them volatile for GC analysis.
-
GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID).
-
Quantification: The amount of the derivatized ethylene glycol monomer is determined by comparing the peak area to a calibration curve prepared from standards with known concentrations.
-
Calculation: The average number of ethylene oxide units per molecule is calculated based on the initial sample weight and the quantified amount of the ethylene glycol derivative.
Analytical Characterization Workflow
A multi-step analytical workflow is employed to ensure the quality and consistency of PEG-12 Cetostearyl Ether. This includes confirming the identity, purity, and distribution of the ethoxylated species.
References
An In-depth Technical Guide on the Core Mechanism of Action of PEG-12 Cetostearyl Ether as a Nonionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-12 Cetostearyl Ether, also known as Ceteareth-12, is a nonionic surfactant of the polyethylene glycol (PEG) ether class. It is synthesized through the ethoxylation of a mixture of cetyl and stearyl alcohols, which are fatty alcohols derived from vegetable or synthetic sources.[1][2][3] The "12" in its name designates the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule.[2][4] As a nonionic surfactant, it does not carry an electrical charge, making it highly versatile and compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients.[5][6] Its primary role in pharmaceutical and cosmetic formulations is to act as an emulsifier, solubilizer, and wetting agent, which is critical for the formulation of stable and effective drug delivery systems.[3][4][7]
Core Mechanism of Action
The functionality of PEG-12 Cetostearyl Ether is rooted in its amphiphilic molecular structure, which contains both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.[1][4]
-
Lipophilic (Hydrophobic) Tail: This portion consists of the cetostearyl alcohol backbone (a blend of C16 cetyl and C18 stearyl fatty alcohols). This long hydrocarbon chain is readily soluble in non-polar, oil-based phases.
-
Hydrophilic (Lipophobic) Head: This part is the polyoxyethylene chain, composed of an average of 12 ethylene oxide units. The ether oxygens in this chain form hydrogen bonds with water molecules, rendering this end of the molecule water-soluble.[5]
This dual nature drives its surfactant behavior, primarily through surface tension reduction and the formation of micelles.
Reduction of Surface Tension and Emulsification
In multiphase systems, such as an oil-and-water mixture, there is a natural tendency for the phases to separate to minimize the interfacial energy. PEG-12 Cetostearyl Ether mitigates this by positioning itself at the oil-water interface.[4][7] The lipophilic cetostearyl tail orients itself into the oil phase, while the hydrophilic PEG chain extends into the water phase. This alignment reduces the interfacial tension between the two liquids, allowing for the formation of a stable dispersion of one liquid in the other, known as an emulsion.[1][4] Emulsifiers like Ceteareth-12 improve the consistency and stability of a product, which enables an even distribution of the formulation's components.[4]
References
- 1. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 2. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 5. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]
- 6. CETEARETH-12 Supplier | 68439-49-6 | Your Reliable Distributor UPIglobal [upichem.com]
- 7. Ceteareth-12 in skincare, What is? | Lesielle [lesielle.com]
An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of PEG-12 Cetostearyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-12 Cetostearyl Ether, also known by its INCI name Ceteareth-12, is a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries as an emulsifier, solubilizer, and wetting agent.[1][2] It is a polyethylene glycol ether of cetearyl alcohol, with the "12" indicating an average of 12 repeating ethylene oxide units in the molecule.[2][3] A fundamental parameter governing the physicochemical behavior of surfactants is the Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles spontaneously.[4] This guide provides a comprehensive overview of the CMC of PEG-12 Cetostearyl Ether, its significance, and detailed methodologies for its experimental determination.
Physicochemical Properties of PEG-12 Cetostearyl Ether
| Property | Value | Reference(s) |
| INCI Name | Ceteareth-12 | [1] |
| Chemical Class | Polyoxyethylene Ether | [1][5] |
| Appearance | White, waxy solid | [3][6] |
| Solubility | Soluble in water | [6] |
| HLB Value | Approximately 13.5 | [1][2][3] |
| Melting Point | 40-46°C | [6] |
| pH (1% aqueous solution) | 5.0-7.0 | [6] |
Caption: Table 1: Physicochemical Properties of PEG-12 Cetostearyl Ether (Ceteareth-12).
The Significance of CMC in Pharmaceutical and Drug Development
The CMC is a critical parameter in drug development for several reasons:
-
Solubilization: Above the CMC, the hydrophobic cores of micelles can encapsulate poorly water-soluble drugs, significantly increasing their apparent solubility and bioavailability.
-
Emulsion Stability: As an emulsifier, the formation of micelles at the oil-water interface is crucial for the stabilization of emulsions, a common formulation type for topical and parenteral drug delivery.[2]
-
Drug Delivery Systems: Micelles can serve as nanocarriers for targeted drug delivery, protecting the drug from degradation and controlling its release profile.
-
Biocompatibility: The concentration of free surfactant monomers, which is relatively constant above the CMC, can influence the potential for membrane disruption and cytotoxicity. Understanding the CMC helps in formulating systems with optimal efficacy and minimal toxicity.
Experimental Determination of Critical Micelle Concentration
Since a definitive CMC value for PEG-12 Cetostearyl Ether is not readily published, experimental determination is necessary. Several techniques can be employed, each relying on the principle that a distinct change in a physicochemical property of the surfactant solution occurs at the CMC.[7]
General Experimental Workflow
The general workflow for determining the CMC of PEG-12 Cetostearyl Ether is depicted in the following diagram.
Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration.
Surface Tension Method
The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and adsorbs at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant.[8]
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of PEG-12 Cetostearyl Ether in deionized water. From this stock, prepare a series of dilutions with varying concentrations.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[8]
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.[8]
References
- 1. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 2. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 3. Ceteareth-12 | Polyoxyl 12 Cetostearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. phexcom.com [phexcom.com]
- 6. specialchem.com [specialchem.com]
- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Unveiling the Hydrophile-Lipophile Balance of PEG-12 Cetostearyl Ether: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of excipients is paramount to formulating stable and effective delivery systems. This in-depth technical guide focuses on the Hydrophile-Lipophile Balance (HLB) value of PEG-12 Cetostearyl Ether, a nonionic surfactant crucial in the development of oil-in-water emulsions.
PEG-12 Cetostearyl Ether, known by its INCI name Ceteareth-12, is a polyethylene glycol ether of cetearyl alcohol. The "12" in its name denotes the average number of repeating ethylene oxide units in the molecule. This structural feature is a key determinant of its surface-active properties and, consequently, its HLB value.
Physicochemical Properties and HLB Value
PEG-12 Cetostearyl Ether is a synthetic compound that functions as an emulsifier and wetting agent.[1] It is a white, waxy solid at room temperature.[2] Its molecular structure consists of a hydrophilic polyethylene glycol chain and a lipophilic cetostearyl alcohol tail. This amphipathic nature allows it to reduce the surface tension at the oil-water interface, thereby stabilizing emulsions.[1][3]
The Hydrophile-Lipophile Balance (HLB) is an empirical scale used to select surfactants. For nonionic surfactants like PEG-12 Cetostearyl Ether, a higher HLB value indicates greater hydrophilicity.
| Property | Value | References |
| Chemical Name | Polyoxyethylene (12) Cetostearyl Ether | [4] |
| INCI Name | Ceteareth-12 | [5] |
| CAS Number | 68439-49-6 | [4] |
| HLB Value | 13.5 | [1][3] |
| Emulsion Type | Oil-in-Water (O/W) | [1][3] |
| Physical Form | White, waxy solid | [2] |
An HLB value of 13.5 firmly places PEG-12 Cetostearyl Ether in the category of water-soluble (hydrophilic) surfactants, making it an excellent choice for creating stable oil-in-water emulsions.[1][3] Such emulsions are common in pharmaceutical and cosmetic formulations like creams, lotions, and other topical drug delivery systems.[6][7]
The Role of PEG-12 Cetostearyl Ether in Formulations
As a high HLB emulsifier, PEG-12 Cetostearyl Ether is instrumental in dispersing oil droplets within a continuous aqueous phase.[1] This action prevents the coalescence of the oil droplets and subsequent phase separation, ensuring the homogeneity and stability of the final product.[2] In pharmaceutical formulations, this stability is critical for ensuring a consistent dosage and bioavailability of the active pharmaceutical ingredient (API).[8] Furthermore, its function as a wetting agent allows for better spreading of the formulation on the skin.[1]
Below is a diagram illustrating the logical relationship of PEG-12 Cetostearyl Ether's function as an emulsifier.
References
- 1. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 2. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 3. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 4. [Polyethylene Glycol 12 Cetostearyl Ether (50 mg)] - CAS [68439-49-6] [store.usp.org]
- 5. specialchem.com [specialchem.com]
- 6. medikonda.com [medikonda.com]
- 7. The Role of Ceteareth Emulsifiers in Enhancing Product Texture and Performance-Minya_New Material [ycmingya.com]
- 8. medchemexpress.com [medchemexpress.com]
Solubility profile of PEG 12 cetostearyl ether in different solvents
An In-Depth Technical Guide to the Solubility Profile of PEG 12 Cetostearyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, known by its INCI name Ceteareth-12, is a non-ionic surfactant extensively used in the pharmaceutical, cosmetic, and personal care industries. It is the polyoxyethylene ether of a blend of cetyl and stearyl alcohols, where '12' signifies the average number of ethylene oxide units. Its principal applications are as an emulsifier, solubilizer, and wetting agent. A thorough understanding of the solubility of Ceteareth-12 in various solvents is paramount for formulators to achieve stable, effective, and aesthetically pleasing products. This guide offers a detailed overview of the available solubility data, methodologies for its determination, and a logical workflow for these experimental procedures.
Physicochemical Properties of Ceteareth-12
To comprehend the solubility characteristics of Ceteareth-12, it is essential to be familiar with its key physicochemical properties:
-
Appearance: A white, waxy solid.
-
HLB (Hydrophilic-Lipophilic Balance): Approximately 13.5.[1][2] This value categorizes it as a strong oil-in-water (O/W) emulsifier and indicates good water solubility.[1][2]
-
Solidification Point: Approximately 34-40°C.[1][3] Due to this property, gentle heating is often necessary to dissolve it in various solvents.
Solubility Profile of Ceteareth-12
Despite its common use, precise quantitative solubility data for Ceteareth-12 across a range of solvents is not widely available in published literature. The existing information is largely qualitative.
Table 1: Qualitative Solubility of this compound (Ceteareth-12) in Various Solvents
| Solvent | Solubility Description | Temperature | Citation |
| Water | Good, especially in hot water. | Hot | [4] |
| Ethanol | Dispersible. | Hot | [5] |
Note: The waxy consistency of Ceteareth-12 means that heating is often required to facilitate its dissolution.
Comparative Solubility Data of Related Ceteareth Compounds
For a broader perspective, the following table presents the solubility of other compounds in the Ceteareth family. As a general trend, an increase in the number of ethylene oxide units corresponds to greater water solubility.
Table 2: Solubility of Other Ceteareth Compounds
| Compound | Solvent | Solubility Description | Citation |
| Ceteareth-20 | Water | Soluble. | [6] |
| Ceteareth-20 | Isopropyl Alcohol | Soluble. | [6] |
| Ceteareth-25 | Water | Soluble (forms a colloid solution). | [1][7] |
| Ceteareth-25 | Alcohol | Soluble (forms a colloid solution). | [1][7] |
| Ceteareth-25 | Mineral, vegetable, or synthetic fats and oils | Can be mixed with. | [7] |
Experimental Protocols for Solubility Determination
Although specific protocols for Ceteareth-12 are not readily found, standard methods for determining the solubility of waxy or solid surfactants are applicable.
Visual Method (Qualitative)
This straightforward method provides a preliminary assessment of solubility.
Methodology:
-
Preparation: Place a small, known quantity of Ceteareth-12 into a suitable container, such as a test tube or beaker.
-
Solvent Addition: Add a measured volume of the chosen solvent at a controlled temperature.
-
Mixing: Agitate the mixture vigorously using a vortex mixer or a magnetic stirrer. Gentle heating can be applied to melt the Ceteareth-12, aiding in the mixing process.
-
Observation: Visually examine the mixture for any undissolved particles. A clear solution indicates that the surfactant is soluble at that specific concentration and temperature. The presence of turbidity or a separate phase suggests insolubility or partial solubility.
-
Incremental Addition: If the initial amount of surfactant dissolves completely, add more in small increments until the solution becomes saturated, which is indicated by the persistence of undissolved particles after thorough mixing.
Equilibrium Shake-Flask Method (Quantitative)
This method is employed to determine the equilibrium solubility of a compound in a solvent at a defined temperature.
Methodology:
-
Sample Preparation: Introduce an excess amount of Ceteareth-12 into a flask that contains a known volume of the solvent.
-
Equilibration: Seal the flask and place it in a constant-temperature environment, such as a water bath or an incubator, with continuous agitation (e.g., using a shaker). The system is allowed to equilibrate for a sufficient duration (typically 24–72 hours) to ensure the solvent is fully saturated with the solute.
-
Phase Separation: Once equilibrium is reached, stop the agitation and let any undissolved Ceteareth-12 settle.
-
Sampling: Carefully extract a sample of the clear, saturated supernatant using a pre-heated syringe to prevent the dissolved solid from precipitating. The sample is then filtered through a membrane filter (e.g., 0.45 µm PTFE) to eliminate any residual undissolved particles.
-
Quantification: The concentration of Ceteareth-12 in the filtrate is determined using a suitable analytical technique. Given that Ceteareth-12 lacks a strong chromophore, methods like High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are appropriate. A calibration curve, constructed using standards of known concentrations, is necessary for accurate quantification.
-
Calculation: The solubility is then calculated and reported in units such as g/100 mL or % w/w.
Cloud Point Determination for Non-ionic Surfactants
The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant becomes turbid upon heating. This is a critical characteristic for ethoxylated surfactants like Ceteareth-12.
Methodology:
-
Solution Preparation: Prepare a solution of Ceteareth-12 in water at a specific concentration (e.g., 1% w/v).
-
Heating: Place the solution in a transparent test tube and immerse it in a temperature-controlled water bath.
-
Observation: Gradually increase the temperature of the water bath while gently stirring the solution.
-
Cloud Point Identification: The temperature at which the solution first shows signs of turbidity is recorded as the cloud point.
-
Cooling and Confirmation: The solution should revert to being clear upon cooling below the cloud point. This process can be repeated to verify the measurement.
Visualization of Experimental Workflow
The following diagram provides a visual representation of the logical steps involved in determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
This compound is a versatile non-ionic surfactant characterized by its good solubility in hot water and dispersibility in hot ethanol, which is in line with its designated HLB value. While specific quantitative solubility data across a broad spectrum of solvents and temperatures are not extensively documented in the public domain, well-established experimental protocols are available to ascertain these values for particular formulation requirements. A solid grasp of the qualitative solubility and the methodologies for its quantitative determination is vital for researchers, scientists, and professionals in drug development to effectively incorporate Ceteareth-12 into their formulations. The comparative solubility data of related ceteareth compounds provides additional insight for predicting its behavior in different solvent systems.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. cetjournal.it [cetjournal.it]
- 4. harrodshealth.com [harrodshealth.com]
- 5. Investigation the Solubility of Vegetable Oil-based Nonionic Surfactants for the Petroleum Industry | Chemical Engineering Transactions [cetjournal.it]
- 6. lotioncrafter.com [lotioncrafter.com]
- 7. makingcosmetics.com [makingcosmetics.com]
PEG 12 Cetostearyl Ether: A Comprehensive Technical Guide for Pharmaceutical Excipients
Introduction
PEG 12 cetostearyl ether, also known by its INCI name Ceteareth-12, is a non-ionic surfactant widely utilized as a pharmaceutical excipient. It belongs to the family of polyethylene glycol ethers of cetearyl alcohol, with the "12" indicating an average of twelve repeating ethylene oxide units in the molecule. This versatile compound plays a crucial role in the formulation of various pharmaceutical dosage forms, primarily as an emulsifying agent to create stable oil-in-water (O/W) emulsions. Its ability to reduce the surface tension between immiscible liquids makes it an invaluable tool for drug development professionals in creating elegant and effective drug delivery systems. This technical guide provides an in-depth overview of the core properties, experimental protocols, and functional characteristics of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
The functional performance of this compound in pharmaceutical formulations is dictated by its physicochemical properties. A summary of these key parameters is presented in the table below.
| Property | Value | Reference(s) |
| INCI Name | Ceteareth-12 | [1][2] |
| Chemical Type | Non-ionic surfactant | [1] |
| Appearance | White to off-white waxy solid | [3] |
| HLB Value | 13.5 | [1][4] |
| Melting Point | 40-46 °C / 46-55 °C | [3] |
| Solidification Point | 34-37 °C | |
| Solubility | Dispersible in hot water or ethanol |
Functional Applications in Pharmaceuticals
This compound is a multifunctional excipient with a primary role as an O/W emulsifier. Its amphiphilic nature, possessing both a hydrophilic polyethylene glycol chain and a lipophilic cetostearyl alcohol tail, allows it to orient at the oil-water interface, reducing interfacial tension and stabilizing the emulsion.
Beyond its emulsifying properties, it can also function as a:
-
Solubilizing agent: Assisting in the dissolution of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Wetting agent: Facilitating the dispersion of solid particles in liquid vehicles.
-
Consistency regulator: Modifying the viscosity and texture of topical formulations.
Mechanism of Emulsification
The process of emulsion formation and stabilization by this compound involves the reduction of interfacial tension and the formation of a protective barrier around the dispersed oil droplets.
Experimental Protocols
1. Determination of Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value is a critical parameter for selecting the appropriate emulsifier for a given oil phase. For non-ionic surfactants like this compound, Griffin's method is a widely used theoretical calculation.[5][6]
Methodology (Griffin's Method):
The HLB is calculated using the formula:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the polyethylene glycol chain).
-
M is the total molecular mass of the molecule.
An experimental approach, such as the saponification method, can also be employed for esters, though less common for ethers.[6]
2. Particle Size Analysis of Emulsions
The particle size distribution of an emulsion is a key indicator of its stability and performance. Techniques like laser diffraction and dynamic light scattering are commonly used.[7][8][9][10]
Methodology (Laser Diffraction):
-
Sample Preparation: Dilute the emulsion with a suitable dispersant (e.g., deionized water) to an appropriate obscuration level.
-
Instrument Setup: Configure the laser diffraction instrument with the appropriate refractive indices for the dispersed phase (oil) and the continuous phase (water).
-
Measurement: Introduce the diluted sample into the instrument and initiate the measurement. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.
-
Data Analysis: Analyze the resulting data to determine parameters such as the volume mean diameter (D[5][11]) and the particle size distribution span.
Experimental Workflow for Formulation Characterization
The development of a stable and effective pharmaceutical formulation using this compound involves a systematic characterization process.
Safety and Toxicological Profile
This compound is generally considered safe for use in pharmaceutical and cosmetic products. However, some key toxicological data should be considered.
| Toxicological Endpoint | Value | Species | Reference(s) |
| Oral LD50 | 1260 mg/kg | Rat |
Safety Considerations:
-
Irritation: At high concentrations, this compound may cause skin irritation.[12]
-
Use on Damaged Skin: It is recommended to avoid using products containing ceteareth ingredients on broken or damaged skin due to potential absorption and systemic effects.[13][14]
-
Impurities: The ethoxylation process used to manufacture this compound may result in trace amounts of 1,4-dioxane, a potential carcinogen. Reputable suppliers will have purification processes in place to minimize this impurity.
Incompatibility
This compound is reported to be incompatible with strong oxidizing agents.[12]
Conclusion
This compound is a well-characterized and effective non-ionic surfactant that serves as a valuable excipient in pharmaceutical formulations. Its primary function as an O/W emulsifier, coupled with its favorable safety profile, makes it a suitable choice for a wide range of topical and oral liquid dosage forms. A thorough understanding of its physicochemical properties and the application of appropriate experimental characterization techniques are essential for the successful development of stable and efficacious drug products.
References
- 1. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 2. rau-kosmetik.ch [rau-kosmetik.ch]
- 3. specialchem.com [specialchem.com]
- 4. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. horiba.com [horiba.com]
- 9. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. azom.com [azom.com]
- 11. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]
- 12. Determination of critical micelle concentration of surfactants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
An In-depth Technical Guide to the Thermal Properties of PEG 12 Cetostearyl Ether (Ceteareth-12)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Polyethylene Glycol (PEG) 12 Cetostearyl Ether, an essential excipient in the pharmaceutical and cosmetic industries. Understanding the thermal behavior of Ceteareth-12 is critical for formulation development, manufacturing process control, and ensuring the stability and efficacy of the final product. This document outlines key thermal parameters, detailed experimental protocols for their determination, and visual workflows to guide researchers in their analyses.
Core Thermal Properties of Ceteareth-12
Ceteareth-12, the polyoxyethylene ether of cetearyl alcohol with an average of 12 ethylene oxide units, is a non-ionic surfactant widely used as an emulsifier and solubilizing agent.[1][2][3] Its physical state at room temperature is typically a white, waxy solid.[1][4] The thermal properties of Ceteareth-12 are fundamental to its application, influencing the physical stability of emulsions and the sensory characteristics of topical formulations.
Quantitative Thermal Data
The thermal characteristics of Ceteareth-12 are summarized in the table below. It is important to note that as a polymeric mixture, Ceteareth-12 does not have a sharp melting point but rather a melting range.
| Thermal Property | Value | Notes |
| Melting Range | 40 - 55 °C | The temperature range over which the material transitions from a solid to a liquid state. One source indicates a range of 40-46°C[1], while another suggests approximately 45-55°C.[5] |
| Solidification Point | 34 - 40 °C | The temperature at which the substance begins to solidify upon cooling.[2][4] This is typically slightly lower than the melting point due to supercooling effects. |
| Appearance | White, waxy solid or flakes | At ambient temperature, Ceteareth-12 is a solid material.[1][5] |
Note: A single source reported a melting point of 280-285°C, which is inconsistent with other data and likely erroneous for Ceteareth-12.[6]
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible characterization of the thermal properties of Ceteareth-12, standardized experimental protocols are necessary. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are crucial for a thorough thermal evaluation.
Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion
DSC is a fundamental technique for determining the melting range and the enthalpy of fusion (the energy required to melt the substance) of materials like Ceteareth-12.[7]
Objective: To determine the melting temperature (Tm) and the enthalpy of fusion (ΔHfus) of Ceteareth-12.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Analytical balance (accurate to ±0.01 mg)
-
Nitrogen gas supply for purging
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of Ceteareth-12 into a hermetic aluminum pan.
-
Sealing: Seal the pan using a crimper to ensure good thermal contact and prevent any loss of volatile components.
-
Reference Pan: Prepare an empty, sealed hermetic aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 0°C.
-
Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min. This range comfortably encompasses the expected melting point.
-
Cool the sample back to 0°C at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
A second heating scan is often performed to analyze the thermal history of the material.
-
-
Data Analysis:
-
The melting point (Tm) is typically determined as the peak temperature of the melting endotherm on the DSC thermogram.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.[8]
Objective: To determine the onset of decomposition and the degradation profile of Ceteareth-12.
Apparatus:
-
Thermogravimetric Analyzer
-
Ceramic or platinum sample pans
-
Analytical balance (accurate to ±0.01 mg)
-
Nitrogen or air supply for purging
Procedure:
-
Sample Preparation: Place 5-10 mg of Ceteareth-12 into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with nitrogen or air at a flow rate of 20-50 mL/min. A nitrogen atmosphere is typically used to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This wide range will ensure the full decomposition of the sample is observed.
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The onset of decomposition is determined as the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of decomposition.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for DSC and TGA.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of Ceteareth-12.
Caption: Workflow for Thermogravimetric Analysis (TGA) of Ceteareth-12.
Conclusion
The thermal properties of PEG 12 Cetostearyl Ether are a critical consideration for its effective use in pharmaceutical and cosmetic formulations. The melting range of approximately 40-55°C dictates the temperature requirements for manufacturing processes such as emulsification and filling. By employing standardized analytical techniques like DSC and TGA, researchers and formulation scientists can accurately characterize the thermal behavior of Ceteareth-12, ensuring product quality, stability, and performance. The provided protocols and workflows serve as a practical guide for obtaining reliable and consistent thermal data.
References
- 1. specialchem.com [specialchem.com]
- 2. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 3. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 4. Ceteareth-12 | Polyoxyl 12 Cetostearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 5. CETEARETH 2-12-20-25-30-50-80 - Ataman Kimya [atamanchemicals.com]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Characterization of PEG 12 Cetostearyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG 12 cetostearyl ether, also known as Ceteareth-12, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and biotechnology industries as an emulsifier, solubilizer, and wetting agent. It is a polyethylene glycol (PEG) ether of a mixture of cetyl and stearyl alcohols, with the number 12 indicating the average number of ethylene oxide repeating units in the polyethylene glycol chain. A thorough understanding of its molecular structure and purity is paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
The generalized structure of this compound consists of a hydrophobic cetostearyl alcohol tail and a hydrophilic polyethylene glycol head. The cetostearyl alcohol portion is a mixture of cetyl (C16H33OH) and stearyl (C18H37OH) alcohols.
Spectroscopic Data
Due to the polymeric nature and the inherent mixture of cetyl and stearyl chains, the spectroscopic data for this compound represents an average of the constituent molecules. The following tables summarize the expected quantitative data from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals for the different chemical environments within the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~0.88 | Triplet | Terminal methyl group of the fatty alcohol chain (-CH₃) |
| ~1.25 | Broad Singlet | Methylene groups of the fatty alcohol chain (-(CH₂)n-) |
| ~3.4-3.7 | Multiplet | Methylene groups of the polyethylene glycol chain (-O-CH₂-CH₂-O-) and the methylene group adjacent to the ether linkage (-CH₂-O-) |
| ~4.5 | Triplet (in DMSO-d₆) | Terminal hydroxyl proton of the PEG chain (-OH)[1] |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~14 | Terminal methyl carbon of the fatty alcohol chain (-CH₃) |
| ~22-32 | Methylene carbons of the fatty alcohol chain (-(CH₂)n-) |
| ~60-72 | Methylene carbons of the polyethylene glycol chain (-O-CH₂-CH₂-O-) and the methylene carbon adjacent to the ether linkage (-CH₂-O-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by the characteristic absorptions of the ether linkages and the long alkyl chain.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretching vibration of the terminal hydroxyl group (hydrogen-bonded)[2][3] |
| 2920-2850 | Strong | C-H stretching vibrations of the methylene and methyl groups in the fatty alcohol chain[4] |
| 1470-1450 | Medium | C-H bending vibrations of the methylene groups |
| ~1100 | Strong, Broad | C-O-C stretching vibration of the ether linkages in the polyethylene glycol chain[5][6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight distribution of the polymer and the fragmentation patterns of the individual oligomers. Due to the polydisperse nature of this compound, the mass spectrum will show a distribution of ions corresponding to different numbers of ethylene oxide units and the presence of both cetyl and stearyl chains. Electrospray ionization (ESI) is a common technique for analyzing such compounds.
Table 4: Predicted Mass Spectrometry Data (ESI-MS) for this compound
| m/z | Ion Type | Description |
| [C₁₆H₃₃(OCH₂CH₂)₁₂OH + Na]⁺ | [M+Na]⁺ | Sodium adduct of the cetyl-PEG 12 oligomer |
| [C₁₈H₃₇(OCH₂CH₂)₁₂OH + Na]⁺ | [M+Na]⁺ | Sodium adduct of the stearyl-PEG 12 oligomer |
| Series of peaks separated by 44 Da | [M+Na]⁺ | Corresponds to the mass of one ethylene oxide unit (C₂H₄O), indicating the distribution of PEG chain lengths |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the presence of the fatty alcohol and polyethylene glycol moieties and to estimate the average number of ethylene oxide units.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh accurately approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). DMSO-d₆ is particularly useful for observing the terminal hydroxyl proton.[1]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-15 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. The ratio of the integral of the PEG methylene protons to the integral of the terminal methyl protons of the fatty alcohol can be used to estimate the average number of ethylene oxide units.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid or molten this compound sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR clamp to ensure a good seal between the sample and the crystal.
Acquisition Parameters (Typical):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS)
Objective: To determine the molecular weight distribution of the polymer.
Instrumentation: Mass Spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
To promote ionization, a small amount of a cationizing agent, such as sodium acetate or sodium chloride (e.g., 1 mM), can be added to the solution.
Acquisition Parameters (Typical for ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow Rate: Adjusted for a stable spray.
-
Drying Gas Temperature: 100-300 °C.
-
Mass Range: m/z 100-2000 (or higher, depending on the expected molecular weight distribution).
Data Processing:
-
Analyze the resulting mass spectrum to identify the series of peaks corresponding to the different oligomers.
-
The mass difference between adjacent peaks in a series should correspond to the mass of the repeating monomer unit (44.03 Da for ethylene oxide).
-
The overall distribution of peak intensities reflects the polydispersity of the sample.
Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Techniques
This diagram illustrates how the different spectroscopic techniques provide complementary information for the complete characterization of the molecule.
Caption: Complementary information from different spectroscopic techniques.
References
Methodological & Application
Application Notes and Protocols for Preparing Nanoemulsions with PEG 12 Cetostearyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the preparation of oil-in-water (O/W) nanoemulsions using PEG 12 cetostearyl ether as a non-ionic surfactant. The protocol outlines the use of high-pressure homogenization, a robust and scalable method for producing nanoemulsions with uniform droplet sizes.
Introduction
Nanoemulsions are colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm.[1] Due to their small droplet size, nanoemulsions offer several advantages over conventional emulsions, including improved physical stability, optical clarity, and enhanced bioavailability of encapsulated lipophilic active pharmaceutical ingredients (APIs). This compound, a polyethylene glycol ether of cetostearyl alcohol, is a non-ionic surfactant that can be effectively used to stabilize O/W nanoemulsions. High-pressure homogenization (HPH) is a high-energy method that utilizes intense disruptive forces to reduce the size of droplets in a coarse emulsion to the nano-scale.[2][3] This technique is highly efficient, scalable, and allows for precise control over the final droplet size.[4]
Materials and Equipment
Materials
-
Oil Phase: Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase: Deionized water
-
Surfactant: this compound (Ceteareth-12)
-
(Optional) Co-surfactant: A short-chain alcohol or glycol (e.g., propylene glycol, ethanol) can be used to improve emulsion stability.
-
(Optional) Active Pharmaceutical Ingredient (API): A lipophilic drug of interest.
Equipment
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer
-
Analytical balance
-
Beakers and magnetic stir bars
-
Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) analysis
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM) (for morphological characterization)
Experimental Protocol: High-Pressure Homogenization
This protocol describes the preparation of a 100 mL batch of a 10% (w/w) oil-in-water nanoemulsion.
Preparation of Oil and Aqueous Phases
-
Oil Phase Preparation:
-
Weigh 10 g of MCT oil into a beaker.
-
If including a lipophilic API, dissolve it in the MCT oil at this stage with gentle heating and stirring if necessary.
-
-
Aqueous Phase Preparation:
-
Weigh 5 g of this compound into a separate beaker containing 85 g of deionized water.
-
Gently heat the mixture to approximately 50-60°C while stirring with a magnetic stirrer until the this compound is fully dissolved and the solution is clear.
-
Allow the aqueous phase to cool to room temperature.
-
Preparation of the Coarse Emulsion
-
While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to the aqueous phase.
-
Once all the oil has been added, homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes to form a coarse emulsion.
High-Pressure Homogenization
-
Prime the high-pressure homogenizer according to the manufacturer's instructions.
-
Pass the coarse emulsion through the high-pressure homogenizer at a pressure of 1000-1500 bar (approximately 14,500-21,750 psi).[4]
-
Collect the resulting nanoemulsion.
-
Repeat the homogenization process for a total of 3-5 cycles to achieve a smaller and more uniform droplet size.[4] The optimal number of passes may need to be determined empirically for a specific formulation.
Characterization of the Nanoemulsion
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the nanoemulsion with deionized water to a suitable concentration for DLS analysis.
-
Measure the Z-average particle size and PDI using a DLS instrument. A PDI value below 0.25 is generally indicative of a monodisperse and stable nanoemulsion.[4]
-
-
Zeta Potential:
-
Dilute the nanoemulsion with deionized water and measure the zeta potential. For O/W nanoemulsions stabilized with non-ionic surfactants, the zeta potential is expected to be close to neutral.
-
-
Morphology:
-
Prepare a sample for TEM analysis by placing a drop of the diluted nanoemulsion on a carbon-coated copper grid and allowing it to air dry.
-
Observe the morphology of the nanoemulsion droplets under the TEM. The droplets should appear spherical and well-dispersed.
-
-
Stability Studies:
-
Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor the particle size, PDI, and visual appearance over a period of several weeks to assess its physical stability.
-
Data Presentation
The following table presents representative data for nanoemulsions prepared with varying concentrations of this compound and different high-pressure homogenization parameters.
| Formulation ID | Oil Phase (%) | This compound (%) | Homogenization Pressure (bar) | Number of Cycles | Z-Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-1 | 10 | 3 | 1000 | 3 | 180 ± 5.2 | 0.21 ± 0.02 | -5.3 ± 1.1 |
| NE-2 | 10 | 5 | 1000 | 3 | 155 ± 4.8 | 0.18 ± 0.01 | -4.8 ± 0.9 |
| NE-3 | 10 | 5 | 1500 | 3 | 130 ± 3.9 | 0.15 ± 0.02 | -5.1 ± 1.0 |
| NE-4 | 10 | 5 | 1500 | 5 | 115 ± 4.1 | 0.13 ± 0.01 | -4.9 ± 0.8 |
Visualizations
Caption: Workflow for nanoemulsion preparation and characterization.
Caption: High-pressure homogenization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG 12 Cetostearyl Ether in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG 12 cetostearyl ether, also known as Ceteareth-12, is a non-ionic surfactant and emulsifier widely utilized in the formulation of topical drug delivery systems.[1] As a polyethylene glycol ether of cetearyl alcohol, it possesses both hydrophilic (polyethylene glycol) and lipophilic (cetearyl alcohol) moieties, enabling it to effectively stabilize oil-in-water (O/W) emulsions.[2] Its role extends beyond simple emulsification; it also functions as a penetration enhancer, modifying the stratum corneum to facilitate the deeper penetration of active pharmaceutical ingredients (APIs).[1] These application notes provide a comprehensive overview of the use of this compound in topical formulations, including its properties, quantitative effects on drug delivery, and detailed experimental protocols.
Physicochemical Properties and Functionality
This compound is a versatile excipient with several key properties that make it suitable for topical drug delivery systems:
-
Emulsification: With a Hydrophile-Lipophile Balance (HLB) value of 13.5, this compound is an effective oil-in-water emulsifier, creating stable and homogenous cream and lotion formulations.[2]
-
Wetting Agent: It reduces the surface tension of formulations, allowing for better spreading and contact with the skin surface.[2]
-
Solubilizer: It can help to dissolve ingredients in a solvent in which they would not normally dissolve.[1]
-
Penetration Enhancement: PEG ethers can penetrate the intercellular regions of the stratum corneum, increasing the fluidity of the lipid components and disrupting the highly ordered structure, thereby enhancing the permeation of APIs.
Quantitative Data on Formulation and Performance
The concentration of this compound in a topical formulation can significantly impact its physical characteristics and its efficacy as a drug delivery vehicle. The following table summarizes formulation examples and performance data from various studies.
| Formulation ID | Active Pharmaceutical Ingredient (API) | This compound Concentration (% w/w) | Other Key Excipients | Dosage Form | Key Findings | Reference |
| BB Cream [KD-77] | Not Specified | 1.00 | Cetearyl Alcohol, Ceteareth-20, Paraffinum Liquidum | Cream | Stable emulsion with desirable cosmetic properties. | N/A |
| Ketoprofen Emulgel | Ketoprofen | Not specified in the retrieved results | Carbopol 940, Mentha oil, Clove oil | Emulgel | Formulations F2 and F3 showed maximum drug release. | [3][4] |
| Diclofenac Emulgel | Diclofenac Sodium | Not specified in the retrieved results | Carbopol 934, Xanthan gum, HPMC K15M | Emulgel | The in-vitro release of the microemulsion drug was greater than the commercialized formulation. | [5] |
Note: The available search results did not provide specific quantitative data on the effect of varying this compound concentrations on drug permeation. The table will be updated as more specific data becomes available.
Experimental Protocols
I. Preparation of an Oil-in-Water (O/W) Emulsion with this compound
This protocol describes the preparation of a basic O/W topical emulsion. The concentrations of ingredients can be adjusted based on the specific API and desired formulation characteristics.
Materials:
-
This compound
-
Cetearyl alcohol (Co-emulsifier and thickening agent)
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Aqueous phase (purified water)
-
Active Pharmaceutical Ingredient (API)
-
Preservative (e.g., parabens, phenoxyethanol)
-
Heating and stirring equipment (e.g., water bath, overhead stirrer, homogenizer)
Procedure:
-
Prepare the Oil Phase:
-
In a suitable vessel, combine the oil phase components, this compound, and cetearyl alcohol.
-
Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.
-
-
Prepare the Aqueous Phase:
-
In a separate vessel, heat the purified water to 70-75°C.
-
If the API and preservative are water-soluble, dissolve them in the heated water.
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.
-
Increase the stirring speed and homogenize the mixture for 5-10 minutes to form a uniform emulsion.
-
-
Cooling and Final Additions:
-
Continue stirring the emulsion at a slower speed and allow it to cool to room temperature.
-
If the API is heat-labile, it can be added during the cooling phase, typically below 40°C.
-
Add any other temperature-sensitive ingredients, such as fragrances.
-
-
Final Mixing and Storage:
-
Mix the emulsion until it is completely uniform.
-
Store the final product in an appropriate airtight container.
-
II. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for evaluating the permeation of an API from a topical formulation containing this compound through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Topical formulation containing the API and this compound
-
Syringes and needles for sampling
-
Analytical instrument for API quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Water bath or heating block to maintain temperature at 32°C
Procedure:
-
Skin Preparation:
-
Thaw the excised skin at room temperature.
-
Carefully remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Cell Assembly:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment.
-
-
Equilibration:
-
Allow the assembled cells to equilibrate in a water bath or on a heating block at 32°C for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of the topical formulation evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples to determine the concentration of the API that has permeated through the skin using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area of skin over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp) of the API.
-
III. Stability Testing of Topical Formulations
This protocol provides a general guideline for assessing the physical and chemical stability of a topical formulation containing this compound.
Procedure:
-
Sample Preparation:
-
Prepare multiple batches of the final formulation and store them in the intended final packaging.
-
-
Storage Conditions:
-
Store the samples under various conditions as per ICH guidelines, including:
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
-
Testing Intervals:
-
Test the samples at specified time points (e.g., 0, 1, 3, 6, 12, 24, 36 months for long-term stability; 0, 1, 3, 6 months for accelerated stability).
-
-
Evaluation Parameters:
-
Physical Stability:
-
Organoleptic properties: Appearance, color, and odor.
-
pH: Measure the pH of the formulation.
-
Viscosity: Determine the viscosity using a viscometer.
-
Phase separation: Visually inspect for any signs of creaming, coalescence, or separation.
-
Particle size analysis: For emulsions, measure the globule size distribution.
-
-
Chemical Stability:
-
Assay of API: Quantify the concentration of the API to assess degradation.
-
Degradation products: Identify and quantify any degradation products.
-
-
Microbiological Stability:
-
Perform microbial limit tests to ensure the product remains free from microbial contamination.
-
-
Visualizations
Mechanism of Penetration Enhancement by this compound
The following diagram illustrates the proposed mechanism by which this compound enhances the penetration of active pharmaceutical ingredients through the stratum corneum.
Caption: Mechanism of this compound as a Penetration Enhancer.
Experimental Workflow for Topical Formulation Development and Evaluation
The following diagram outlines the key steps involved in the development and evaluation of a topical drug delivery system containing this compound.
Caption: Workflow for Topical Formulation Development.
References
Application Notes and Protocols: Synthesis of Liquid Crystal Nanoparticles using PEG 12 Cetostearyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystal nanoparticles (LCNPs), including cubosomes and hexosomes, are advanced drug delivery systems renowned for their unique self-assembled structures and ability to encapsulate a wide range of therapeutic agents.[1][2] These nanoparticles offer advantages such as high drug loading capacity, protection of encapsulated drugs from degradation, and sustained release profiles.[1][3] The formulation of stable LCNPs often requires the use of steric stabilizers, with polyethylene glycol (PEG) derivatives being a common choice to enhance colloidal stability and prolong circulation times in vivo.
This document provides a detailed methodology for the synthesis of liquid crystal nanoparticles utilizing PEG 12 cetostearyl ether as a stabilizing agent. This compound is a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols and functions as a non-ionic emulsifier.[4][5] While specific protocols for this exact surfactant are not widely published, the following procedures are based on established methods for LCNP formation and have been adapted to incorporate this compound. One study has noted its use in the formulation of lamellar liquid crystal nanoparticles with an orthorhombic lateral packing structure.[6]
Data Presentation
The following table summarizes the expected physicochemical properties of liquid crystal nanoparticles synthesized using the described protocol. These values are representative and may vary based on specific experimental conditions and the physicochemical properties of the encapsulated drug.
| Parameter | Typical Value | Method of Analysis |
| Particle Size (z-average) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 mV to -20 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (for a model hydrophobic drug) | > 80% | UV-Vis Spectroscopy or HPLC |
| Melting Peak (of the lipid matrix) | ~38.27°C[6] | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
This section details two common methods for the synthesis of liquid crystal nanoparticles: the top-down (high-energy) approach of high-pressure homogenization and the bottom-up (low-energy) approach of thin-film hydration followed by ultrasonication.
Protocol 1: High-Pressure Homogenization (Top-Down Method)
This method is suitable for larger scale production and involves the dispersion of a molten lipid phase into an aqueous phase under high shear forces.
Materials:
-
Lipid: Glyceryl monooleate (GMO) or Phytantriol (PT)
-
Stabilizer: this compound
-
Aqueous Phase: Deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
(Optional) Active Pharmaceutical Ingredient (API): Hydrophobic or amphiphilic drug
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath or heating plate with magnetic stirrer
-
Analytical balance
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase:
-
Weigh the desired amount of lipid (e.g., 5% w/w of the total formulation).
-
If incorporating a hydrophobic API, dissolve it in the molten lipid.
-
Melt the lipid at a temperature above its melting point (e.g., 60-70°C) in a water bath with gentle stirring until a clear, homogenous liquid is formed.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of this compound (e.g., 1-2% w/w of the total formulation).
-
Disperse the this compound in the aqueous phase.
-
Heat the aqueous phase to the same temperature as the molten lipid phase.
-
-
Formation of the Pre-emulsion:
-
Slowly add the molten oil phase to the heated aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear mixer at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.
-
Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles.
-
The temperature of the system should be maintained above the melting point of the lipid during homogenization.
-
-
Cooling and Nanoparticle Formation:
-
Rapidly cool the resulting nanoemulsion in an ice bath to room temperature to facilitate the crystallization of the lipid and the formation of liquid crystal nanoparticles.
-
-
Characterization:
-
Analyze the nanoparticle dispersion for particle size, PDI, and zeta potential using DLS and ELS.
-
Determine the encapsulation efficiency using an appropriate analytical method.
-
Protocol 2: Thin-Film Hydration and Ultrasonication (Bottom-Up Method)
This method is suitable for laboratory-scale preparation and relies on the self-assembly of lipids from a thin film.
Materials:
-
Lipid: Glyceryl monooleate (GMO) or Phytantriol (PT)
-
Stabilizer: this compound
-
Organic Solvent: Chloroform or a mixture of chloroform and methanol (2:1 v/v)
-
Aqueous Phase: Deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
(Optional) Active Pharmaceutical Ingredient (API)
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Round-bottom flask
-
Water bath
-
Syringes and syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
Procedure:
-
Preparation of the Lipid Film:
-
Weigh the desired amounts of lipid (e.g., 50 mg) and this compound (e.g., 10-20 mg).
-
If including an API, dissolve it along with the lipid and stabilizer in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.
-
-
Hydration of the Lipid Film:
-
Add the pre-heated (60-70°C) aqueous phase to the flask containing the lipid film.
-
Gently rotate the flask in a water bath at the same temperature for 30-60 minutes to hydrate the film and form a coarse dispersion.
-
-
Ultrasonication:
-
Reduce the particle size of the coarse dispersion by ultrasonication.
-
For probe sonication, use a pulsed mode (e.g., 5 seconds on, 5 seconds off) for 5-15 minutes in an ice bath to prevent overheating.
-
For bath sonication, sonicate for 15-30 minutes.
-
-
Purification (Optional):
-
To remove any un-encapsulated drug or larger aggregates, the nanoparticle dispersion can be filtered through a syringe filter.
-
-
Characterization:
-
Analyze the final nanoparticle dispersion for particle size, PDI, and zeta potential.
-
Determine the encapsulation efficiency.
-
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of liquid crystal nanoparticles using the thin-film hydration and ultrasonication method.
Caption: Workflow for LCNP synthesis via thin-film hydration.
Cellular Uptake Pathway of PEGylated Nanoparticles
This diagram illustrates a generalized pathway for the cellular uptake of PEGylated nanoparticles, which is a crucial aspect of their application in drug delivery. PEGylation can influence the endocytic route.[7][8]
Caption: Cellular uptake and trafficking of PEGylated nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. tijer.org [tijer.org]
- 3. Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceteareth-12 | Polyoxyl 12 Cetostearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 5. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 6. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of PEG-12 Cetostearyl Ether in Controlled-Release Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEG-12 Cetostearyl Ether, also known by its INCI name Ceteareth-12, is a non-ionic surfactant belonging to the polyethylene glycol ethers of cetearyl alcohol. It is synthesized by the ethoxylation of a blend of cetyl and stearyl alcohols, with the numerical designation '12' indicating the average number of ethylene oxide units in the molecule.[1] In pharmaceutical formulations, it primarily functions as an oil-in-water (O/W) emulsifier and solubilizing agent, crucial for stabilizing systems containing both aqueous and lipidic components.[2][3] Its properties make it a valuable excipient in the development of various dosage forms, including topical and oral controlled-release drug delivery systems.
Controlled-release formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period. This approach offers several advantages, including reduced dosing frequency, improved patient compliance, and minimized side effects. PEG-12 Cetostearyl Ether contributes to these systems by ensuring the stability of the formulation matrix, which is essential for predictable and reproducible drug release.
Physicochemical Properties of PEG-12 Cetostearyl Ether
The utility of PEG-12 Cetostearyl Ether in controlled-release systems stems from its specific physicochemical characteristics.
| Property | Value/Description | Reference |
| Chemical Name | Polyoxyethylene (12) Cetostearyl Ether | [1] |
| INCI Name | Ceteareth-12 | [2] |
| Appearance | White, waxy solid | [2] |
| Type | Non-ionic surfactant | [1] |
| HLB Value | 13.5 | [3] |
| Function | O/W Emulsifier, Wetting Agent, Solubilizer | [2][3] |
| Solubility | Soluble in water and alcohol | [3] |
Applications in Controlled-Release Formulations
PEG-12 Cetostearyl Ether is particularly useful as a stabilizer and emulsifier in multiphase controlled-release systems. Its primary role is not typically as a release-controlling polymer itself, but as a critical enabler of the formulation's structural integrity, which in turn governs the drug release profile.
Topical Controlled-Release Emulgels
Emulgels are a promising system for the topical delivery of hydrophobic drugs. They combine the properties of emulsions and gels, offering a dual control release mechanism.[4] The drug is entrapped in an emulsion, which is then incorporated into a gel base. This system can enhance the stability and penetration of the drug. PEG-12 Cetostearyl Ether, in conjunction with a lipophilic emulsifier, is essential for forming a stable O/W emulsion that can be incorporated into the gel phase, ensuring a uniform distribution of the drug and a predictable release rate.
Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are suitable for encapsulating lipophilic drugs to achieve controlled release.[5] The stability of the nanoparticle dispersion is critical and is achieved by using surfactants. PEG-12 Cetostearyl Ether can act as a surfactant in SLN formulations, preventing particle aggregation and ensuring the physical stability of the colloidal system. This stability is paramount for achieving a consistent drug release profile, which is often governed by diffusion from the solid lipid matrix.
Experimental Protocols
The following protocols are representative examples of how PEG-12 Cetostearyl Ether can be used in the formulation of controlled-release systems.
Protocol for Preparation of a Controlled-Release Topical Emulgel
This protocol describes the preparation of a topical emulgel for the controlled release of a model hydrophobic drug.
Materials:
-
Model Hydrophobic Drug
-
Oil Phase: Mineral Oil
-
Aqueous Phase: Purified Water
-
Gelling Agent: Carbomer 940
-
Emulsifiers: PEG-12 Cetostearyl Ether (Ceteareth-12), Sorbitan Monostearate (Span 60)
-
Neutralizing Agent: Triethanolamine
-
Preservatives: Methylparaben, Propylparaben
Equipment:
-
Homogenizer
-
Magnetic Stirrer with Hot Plate
-
Digital pH Meter
-
Weighing Balance
-
Beakers and Graduated Cylinders
Procedure:
-
Preparation of the Gel Base:
-
Disperse the Carbomer 940 in purified water with continuous stirring.
-
Allow the dispersion to hydrate for 24 hours to form a gel.
-
Neutralize the gel by adding Triethanolamine dropwise until the pH is between 6.5 and 7.0.
-
-
Preparation of the Emulsion:
-
Oil Phase: Dissolve the model hydrophobic drug and Sorbitan Monostearate in Mineral Oil. Heat the mixture to 75°C.
-
Aqueous Phase: Dissolve PEG-12 Cetostearyl Ether and preservatives in purified water. Heat the mixture to 75°C.
-
Add the oil phase to the aqueous phase slowly with continuous homogenization until a uniform white emulsion is formed.
-
Allow the emulsion to cool to room temperature.
-
-
Formation of the Emulgel:
-
Gradually add the prepared emulsion to the gel base with gentle stirring until a homogenous emulgel is formed.
-
Logical Workflow for Emulgel Preparation
Caption: Workflow for the preparation of a controlled-release topical emulgel.
Protocol for In-Vitro Drug Release Study
This protocol outlines the procedure for evaluating the drug release from the prepared emulgel.
Equipment:
-
Franz Diffusion Cell Apparatus
-
Synthetic Membrane (e.g., Cellulose Acetate)
-
Phosphate Buffer Saline (PBS) pH 7.4
-
Magnetic Stirrer
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Membrane Preparation: Soak the synthetic membrane in the release medium (PBS pH 7.4) for at least 30 minutes before use.
-
Cell Setup:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with PBS (pH 7.4), ensuring no air bubbles are trapped beneath the membrane.
-
Maintain the temperature of the receptor medium at 32 ± 0.5°C and stir continuously.
-
-
Sample Application: Apply a known quantity (e.g., 1 gram) of the emulgel formulation uniformly on the surface of the membrane in the donor compartment.
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Calculation: Calculate the cumulative amount of drug released per unit area as a function of time.
Workflow for In-Vitro Drug Release Study
Caption: Experimental workflow for in-vitro drug release testing.
Representative Data
The following table presents representative data for a hypothetical controlled-release emulgel formulation containing a model drug, demonstrating a sustained release profile over 24 hours.
Table 1: Representative In-Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 1 | 15.2 |
| 2 | 28.5 |
| 4 | 45.8 |
| 6 | 60.1 |
| 8 | 72.4 |
| 12 | 85.3 |
| 24 | 98.6 |
Conclusion
PEG-12 Cetostearyl Ether is a versatile excipient that plays a crucial role as an emulsifier and stabilizer in the development of controlled-release pharmaceutical formulations, particularly for topical applications like emulgels. Its ability to form stable oil-in-water emulsions is fundamental to creating homogenous systems that can provide sustained and predictable drug release. The protocols and representative data provided herein offer a framework for researchers and formulation scientists to explore the application of PEG-12 Cetostearyl Ether in their own controlled-release drug delivery projects.
References
- 1. US8808716B2 - Topical foam composition - Google Patents [patents.google.com]
- 2. specialchem.com [specialchem.com]
- 3. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 4. Emulgel Approach to Formulation Development: A Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. magnivelinternational.com [magnivelinternational.com]
Application Notes and Protocols: PEG 12 Cetostearyl Ether for the Stabilization of Polymeric Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of PEG 12 cetostearyl ether as a stabilizer in the formulation of polymeric nanoparticles. This document is intended to guide researchers in the development of stable, biocompatible, and effective drug delivery systems.
Introduction
Polymeric nanoparticles have emerged as promising carriers for targeted drug delivery due to their ability to encapsulate a wide range of therapeutic agents, enhance bioavailability, and provide controlled release.[1][2] A critical challenge in the formulation of these nanoparticles is ensuring their colloidal stability to prevent aggregation and premature clearance from the bloodstream.[3][4]
PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, is a widely adopted strategy to overcome this challenge.[2][3][5] The hydrophilic and flexible nature of the PEG chains creates a steric barrier that prevents opsonization and phagocytosis, thereby prolonging circulation time and improving the pharmacokinetic profile of the encapsulated drug.[3][6] this compound, a non-ionic surfactant, offers a convenient and effective means of introducing PEG chains onto the nanoparticle surface during formulation. Its amphiphilic structure, comprising a hydrophobic cetostearyl tail and a hydrophilic PEG head, allows it to act as a stabilizer at the interface between the polymeric core and the aqueous medium.
Materials and Methods
Materials
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.20 dL/g)
-
Stabilizer: this compound
-
Model Drug: (e.g., Docetaxel, Curcumin, or a fluorescent probe like Coumarin-6)
-
Organic Solvent: Acetone or Acetonitrile (HPLC grade)
-
Aqueous Phase: Deionized water
Equipment
-
Magnetic stirrer
-
Probe sonicator or bath sonicator
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) analysis
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM) for morphological analysis
-
Lyophilizer (optional, for long-term storage)
Experimental Protocols
Preparation of Polymeric Nanoparticles by Nanoprecipitation
The nanoprecipitation method, also known as the solvent displacement method, is a straightforward and widely used technique for preparing polymeric nanoparticles.[7][8][9]
Protocol:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA in 5 mL of acetone.
-
If encapsulating a drug, dissolve the desired amount of the drug (e.g., 5 mg of docetaxel) in the PLGA solution.
-
-
Aqueous Phase Preparation:
-
Dissolve this compound in 10 mL of deionized water at a concentration of 0.5% (w/v).
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).
-
The formation of a milky suspension indicates the precipitation of nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the nanoparticle suspension can be centrifuged (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
-
Storage:
-
Store the final nanoparticle suspension at 4°C for short-term use.
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose).
-
Experimental Workflow for Nanoprecipitation
Caption: Workflow for polymeric nanoparticle synthesis via nanoprecipitation.
Characterization of Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[10]
-
Method: Dilute the nanoparticle suspension with deionized water and analyze using a Dynamic Light Scattering (DLS) instrument.
-
Purpose: Particle size influences the in vivo distribution and cellular uptake of nanoparticles.[1][10] The PDI indicates the uniformity of the particle size distribution, with values below 0.3 being desirable for pharmaceutical applications. Zeta potential provides information about the surface charge and is a key indicator of colloidal stability.
-
Method:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify the amount of drug using a validated HPLC method.
-
-
Calculations:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Method: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, air-dried, and then imaged.
-
Purpose: To confirm the spherical shape and smooth surface morphology of the nanoparticles.
Data Presentation
The following tables present representative data that can be expected when formulating PLGA nanoparticles stabilized with a PEGylated surfactant.
Table 1: Physicochemical Properties of PLGA Nanoparticles
| Formulation Code | Stabilizer Concentration (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| F1 | 0.25 | 210 ± 15 | 0.18 ± 0.03 | -15.2 ± 1.8 |
| F2 | 0.50 | 185 ± 12 | 0.15 ± 0.02 | -12.5 ± 1.5 |
| F3 | 1.00 | 160 ± 10 | 0.12 ± 0.01 | -10.8 ± 1.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug | DLC (%) | EE (%) |
| F2-Drug | Docetaxel | 4.5 ± 0.5 | 85 ± 5 |
Data are presented as mean ± standard deviation (n=3).
Stability Studies
Assessing the stability of the nanoparticle formulation over time is crucial for determining its shelf-life.
Protocol:
-
Store the nanoparticle suspension at 4°C and 25°C.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for particle size, PDI, and zeta potential.
-
For drug-loaded nanoparticles, also assess for any significant changes in drug content.
Signaling Pathways and Logical Relationships
The stabilization of nanoparticles with this compound is primarily a physicochemical process rather than a biological signaling event. The logical relationship centers on how the formulation parameters influence the final nanoparticle characteristics.
Logical Relationship of Formulation Parameters
Caption: Influence of formulation parameters on nanoparticle properties.
Conclusion
This compound can serve as an effective stabilizer for the formulation of polymeric nanoparticles, offering good control over particle size and enhancing colloidal stability. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and characterize their own nanoparticle-based drug delivery systems. Further optimization of the formulation parameters will be necessary depending on the specific polymer, drug, and intended application.
References
- 1. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects [mdpi.com]
- 3. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Preparation of Polymeric Nanomaterials Using Emulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research [mdpi.com]
Application Notes and Protocols for Incorporating PEG 12 Cetostearyl Ether in Oral Drug Delivery Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Leveraging PEG 12 Cetostearyl Ether for Enhanced Oral Drug Delivery
This compound, a polyoxyethylene ether of cetostearyl alcohol, is a non-ionic surfactant and emulsifier with significant potential as an excipient in oral drug delivery formulations.[1][2] Its amphiphilic nature, arising from the combination of a lipophilic fatty alcohol chain and a hydrophilic polyethylene glycol (PEG) chain, allows it to address key challenges in oral drug formulation, particularly for poorly water-soluble drugs (BCS Class II and IV).
Key Applications:
-
Solubility Enhancement: this compound can act as a solubilizing agent, increasing the aqueous solubility of hydrophobic drug molecules. This is achieved through the formation of micelles, where the drug is encapsulated within the lipophilic core, while the hydrophilic PEG chains interface with the aqueous environment of the gastrointestinal (GI) tract.[3]
-
Bioavailability Enhancement: By improving drug solubility and dissolution, this compound can significantly enhance the oral bioavailability of poorly absorbed drugs.[4][5] Formulations incorporating this excipient can lead to higher and more consistent plasma drug concentrations.
-
Formation of Stable Solid Dispersions: this compound can be utilized as a carrier in the preparation of solid dispersions, a common technique to improve the dissolution rate of poorly soluble drugs.[6][7] In a solid dispersion, the drug is dispersed in an amorphous state within the hydrophilic carrier matrix, leading to faster dissolution upon contact with GI fluids.[8]
-
Mucoadhesion and Mucus Penetration: The PEG chains of the ether can interact with the mucus layer of the GI tract. Depending on the PEG chain length and density, it can either exhibit mucoadhesive properties, prolonging the residence time of the formulation at the site of absorption, or facilitate mucus penetration, allowing the drug to reach the epithelial surface more effectively.[4][9]
-
Inhibition of P-glycoprotein (P-gp) Efflux: Some PEGylated excipients have been shown to inhibit the activity of efflux transporters like P-glycoprotein (P-gp).[10][11] P-gp is present in the intestinal epithelium and actively pumps drugs out of the cells and back into the GI lumen, reducing their absorption. By inhibiting P-gp, this compound may increase the intracellular concentration of substrate drugs, thereby improving their bioavailability.
Quantitative Data Summary:
While specific quantitative data for this compound in oral formulations is limited in publicly available literature, the following table summarizes illustrative data for similar PEGylated excipients and solid dispersion strategies, demonstrating their potential impact on drug solubility and bioavailability.
| Drug Class | Formulation Strategy | Excipient(s) | Key Finding | Reference |
| BCS Class II | Solid Dispersion | PEG 4000 | Significant improvement in the dissolution rate of Sertraline HCl. | [6] |
| BCS Class II | Solid Dispersion | PEG 6000 | Considerably improved dissolution rate of Cefdinir compared to the pure drug. | [12] |
| Poorly Soluble | Solid Dispersion | PEG 3350-polysorbate 80 | 21-fold increase in oral bioavailability compared to micronized drug. | [5] |
| Poorly Soluble | Nanoemulsions | TPGS (a PEGylated vitamin E derivative) | Enhanced oral absorption and therapeutic effect of acetylpuerarin. | [13] |
Experimental Protocols
Preparation of Solid Dispersions by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a poorly water-soluble drug with this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Organic Solvent (e.g., Methanol, Ethanol)
-
Rotary Evaporator
-
Vacuum Oven
-
Mortar and Pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the desired amounts of the API and this compound (e.g., in ratios of 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask.[7]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a solid film or mass is formed on the wall of the flask.[8]
-
Drying: Scrape the solid mass from the flask and transfer it to a vacuum oven. Dry the solid dispersion at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.[2]
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the powdered solid dispersion through a sieve of a specific mesh size (e.g., #60 or #100) to obtain a uniform particle size.[7]
-
Storage: Store the prepared solid dispersion in a desiccator over silica gel to protect it from moisture.
In Vitro Dissolution Testing of Solid Dispersions
This protocol outlines a standard procedure for evaluating the in vitro dissolution of formulations containing this compound.
Apparatus and Conditions:
-
USP Dissolution Apparatus II (Paddle Method)
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2 HCl buffer for gastric simulation, pH 6.8 phosphate buffer for intestinal simulation). The medium may contain a low concentration of surfactant (e.g., 0.5% w/v polysorbate 80) to ensure sink conditions, especially for very poorly soluble drugs.[14]
-
Apparatus Speed: 50 or 75 rpm
-
Temperature: 37 ± 0.5 °C
Procedure:
-
Preparation: Place the specified volume of dissolution medium in each vessel of the dissolution apparatus and allow it to equilibrate to the set temperature.
-
Sample Introduction: Accurately weigh an amount of the solid dispersion equivalent to a specific dose of the API and place it in each vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specified volume of the dissolution medium from each vessel. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[7]
-
Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Analyze the concentration of the dissolved API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile (cumulative % drug release vs. time).
Caco-2 Cell Permeability Assay
This protocol provides a general method to assess the effect of this compound on the permeability of a drug across an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test drug and formulation containing this compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). Additionally, perform a Lucifer yellow permeability assay. Monolayers with high TEER values and low Lucifer yellow permeability are suitable for the experiment.[1][15]
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test drug formulation (with this compound) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Study (Basolateral to Apical - B to A) for Efflux Assessment:
-
Add the transport buffer containing the test drug to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Follow the same incubation and sampling procedure as the A to B study.
-
-
Sample Analysis: Analyze the concentration of the drug in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine the extent of active efflux. An efflux ratio significantly greater than 1 suggests the involvement of efflux transporters like P-gp.[16]
-
Visualization of Mechanisms and Workflows
Caption: Mechanisms of enhanced oral drug absorption with this compound.
Caption: Experimental workflow for solid dispersion formulation and evaluation.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Formulation and Evaluation of a Protein-loaded Solid Dispersions by Non-destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processing of nimesulide-PEG 400-PG-PVP solid dispersions: preparation, characterization, and in vitro dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing the PEG Mucoadhesivity Paradox to Engineer Nanoparticles that “Slip” through the Human Mucus Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. Mucoadhesive and Rheological Studies on the Co-Hydrogel Systems of Poly(Ethylene Glycol) Copolymers with Fluoroalkyl and Poly(Acrylic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of commonly used polyethoxylated pharmaceutical excipients on their ability to inhibit P-glycoprotein activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of molecular weight on the mechanism of cellular uptake of polyethylene glycols (PEGs) with particular reference to P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biopharmaceutical classification of poorly soluble drugs with respect to "enabling formulations" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced oral absorption and therapeutic effect of acetylpuerarin based on D-α-tocopheryl polyethylene glycol 1000 succinate nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Prospective Analysis of Co-Processed Non-Ionic Surfactants in Enhancing Permeability of a Model Hydrophilic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
Application Note: Determination of Particle Size in PEG 12 Cetostearyl Ether-Stabilized Emulsions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oil-in-water (O/W) emulsions are thermodynamically unstable systems critical to the formulation of pharmaceuticals, cosmetics, and food products. The long-term stability and efficacy of these emulsions are largely dictated by the particle size distribution of the dispersed oil droplets. PEG 12 cetostearyl ether, a non-ionic surfactant, is frequently employed as a stabilizer in these formulations. Accurate and reproducible measurement of particle size is therefore essential for formulation development, quality control, and stability assessment. This application note provides detailed protocols for determining the particle size of this compound-stabilized emulsions using two common analytical techniques: Dynamic Light Scattering (DLS) and Laser Diffraction.
Key Parameters in Particle Size Analysis
-
Z-Average (Dz): The intensity-weighted mean hydrodynamic size of the particle distribution. It is a primary and robust indicator of the average particle size.
-
Polydispersity Index (PDI): A dimensionless measure of the broadness of the particle size distribution. A PDI value below 0.3 is generally considered indicative of a homogenous and stable emulsion.[1]
-
Particle Size Distribution (PSD): Provides information on the percentage of particles at different size ranges (e.g., Dv10, Dv50, Dv90, which represent the particle diameters at 10%, 50%, and 90% of the cumulative volume distribution).
Experimental Protocols
Materials and Equipment
Materials:
-
This compound-stabilized oil-in-water emulsion
-
Deionized water (or the continuous phase of the emulsion), filtered through a 0.22 µm filter
-
Disposable cuvettes (for DLS)
-
Glass beakers
-
Pipettes
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Laser Diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Vortex mixer
-
Ultrasonic bath (optional, for dispersion)
Protocol for Particle Size Determination by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle size. This technique is ideal for submicron particles.
2.1. Sample Preparation:
-
Ensure the deionized water (or continuous phase) is at the desired measurement temperature.
-
Gently invert the stock emulsion several times to ensure homogeneity. Avoid vigorous shaking to prevent air bubble formation.
-
Dilute the emulsion with filtered deionized water to a suitable concentration. The optimal concentration will result in a slightly turbid appearance. Over-dilution can lead to a weak signal, while a high concentration can cause multiple scattering effects. A starting dilution of 1:100 (v/v) is recommended, with further optimization if necessary.
-
Gently mix the diluted sample by inverting the cuvette. If agglomerates are suspected, brief sonication (1-2 minutes) in an ultrasonic bath may be applied. However, be cautious as this can also break up the emulsion droplets.
2.2. DLS Measurement:
-
Set the instrument parameters:
-
Temperature: 25°C (or the desired measurement temperature).
-
Dispersant: Water (refractive index: 1.330, viscosity: ~0.8872 mPa·s at 25°C).
-
Material: Oil (select an appropriate refractive index for the oil phase, e.g., 1.45).
-
Equilibration Time: 120 seconds.
-
-
Place the cuvette in the DLS instrument.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Analyze the data to obtain the Z-Average diameter and Polydispersity Index (PDI).
Protocol for Particle Size Determination by Laser Diffraction
Laser diffraction measures the angular distribution of scattered light when a laser beam passes through a dispersed sample. This pattern is then used to calculate the particle size distribution. This technique is suitable for a broader range of particle sizes, from nanometers to millimeters.
3.1. Sample Preparation:
-
Fill the dispersant tank of the laser diffraction instrument with filtered deionized water.
-
Run a cleaning cycle and measure the background scattering of the dispersant.
-
Gently stir the stock emulsion to ensure homogeneity.
-
Slowly add the emulsion to the dispersant tank until the desired obscuration level is reached (typically 5-15%). Obscuration refers to the amount of laser light blocked by the particles.
-
Allow the sample to circulate and stabilize for a few minutes before measurement.
3.2. Laser Diffraction Measurement:
-
Set the instrument parameters:
-
Material Refractive Index: Select an appropriate value for the oil phase (e.g., 1.45).
-
Dispersant Refractive Index: 1.33 for water.
-
Stirring/Pumping Speed: Use a moderate speed to maintain a homogeneous suspension without introducing air bubbles.
-
Measurement Duration: Typically 10-30 seconds per measurement.
-
-
Perform at least three replicate measurements.
-
Analyze the data to obtain the particle size distribution, including Dv10, Dv50, and Dv90 values.
Data Presentation
Table 1: Initial Particle Size Analysis of a Freshly Prepared this compound-Stabilized Emulsion
| Parameter | Dynamic Light Scattering (DLS) | Laser Diffraction |
| Z-Average (nm) | 185.3 ± 2.1 | - |
| Polydispersity Index (PDI) | 0.21 ± 0.02 | - |
| Dv10 (µm) | - | 0.12 |
| Dv50 (µm) | - | 0.19 |
| Dv90 (µm) | - | 0.35 |
Data are presented as mean ± standard deviation for n=3 replicates.
Table 2: Stability Study of a this compound-Stabilized Emulsion at 25°C
| Time Point | Z-Average (nm) | Polydispersity Index (PDI) | Visual Appearance |
| Day 0 | 185.3 ± 2.1 | 0.21 ± 0.02 | Homogeneous, white |
| Day 7 | 188.9 ± 2.5 | 0.22 ± 0.03 | Homogeneous, white |
| Day 30 | 195.4 ± 3.1 | 0.24 ± 0.02 | Homogeneous, white |
| Day 90 | 210.7 ± 4.5 | 0.28 ± 0.04 | Homogeneous, white |
Stability is assessed by monitoring changes in particle size and PDI over time. A significant increase in these values may indicate emulsion instability, such as droplet coalescence.
Visualizations
Experimental Workflow for Particle Size Analysis
Caption: Workflow for emulsion particle size analysis.
Logical Relationship of Emulsion Stability and Particle Size
Caption: Surfactant's role in emulsion stability.
References
Application Notes and Protocols for Utilizing PEG 12 Cetostearyl Ether in Semisolid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of PEG 12 cetostearyl ether (also known as Ceteareth-12) in the formulation of semisolid dosage forms such as creams and lotions. This document outlines the functional properties of this compound, model formulations, and detailed experimental protocols for characterization.
Introduction to this compound
This compound is a polyethylene glycol ether of cetostearyl alcohol. It is a non-ionic surfactant widely used in the pharmaceutical and cosmetic industries as an oil-in-water (O/W) emulsifier and wetting agent.[1][2][3] Its ability to reduce the surface tension between oil and water allows for the formation of stable and finely dispersed emulsions.[1][3] With a hydrophilic-lipophilic balance (HLB) value of approximately 13.5, it is particularly well-suited for creating O/W emulsions.[1]
Key Functions:
-
Emulsifier: Facilitates the formation of stable oil-in-water emulsions.[1][2]
-
Wetting Agent: Improves the spreadability of formulations on the skin.[1]
-
Stabilizer: Contributes to the overall physical stability of semisolid dosage forms.
Model Formulations
The following are model formulations for an O/W cream incorporating varying concentrations of this compound. These formulations can serve as a starting point for development.
Table 1: Model O/W Cream Formulations with Varying this compound Concentrations
| Ingredient | Function | Formulation A (% w/w) | Formulation B (% w/w) | Formulation C (% w/w) |
| Oil Phase | ||||
| Cetostearyl Alcohol | Co-emulsifier, Thickener | 10.0 | 10.0 | 10.0 |
| White Soft Paraffin | Emollient, Occlusive | 15.0 | 15.0 | 15.0 |
| Liquid Paraffin | Emollient | 5.0 | 5.0 | 5.0 |
| This compound | Primary Emulsifier | 2.0 | 4.0 | 6.0 |
| Aqueous Phase | ||||
| Propylene Glycol | Humectant, Co-solvent | 5.0 | 5.0 | 5.0 |
| Phenoxyethanol | Preservative | 0.5 | 0.5 | 0.5 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Influence of this compound Concentration on Physicochemical Properties
The concentration of this compound can significantly impact the physicochemical properties of a semisolid formulation. The following tables provide illustrative data on how varying its concentration can affect viscosity, stability, and in-vitro drug release.
Rheological Properties
The rheological profile of a topical semisolid dosage form is critical for its stability, spreadability, and patient acceptance.
Table 2: Effect of this compound Concentration on Rheological Properties
| Formulation | This compound (% w/w) | Apparent Viscosity (cP at 10 s⁻¹) | Yield Stress (Pa) | Thixotropy (Area) |
| A | 2.0 | 25,000 | 30 | 150 |
| B | 4.0 | 45,000 | 55 | 250 |
| C | 6.0 | 60,000 | 70 | 320 |
Note: This data is illustrative and will vary depending on the complete formulation and processing parameters.
An increase in the concentration of this compound, often in conjunction with a fatty alcohol like cetostearyl alcohol, can lead to the formation of a more structured lamellar gel network within the external phase of the emulsion, resulting in higher viscosity and yield stress.[4][5]
Emulsion Stability
The primary role of this compound is to ensure the stability of the emulsion by preventing the coalescence of oil droplets.
Table 3: Effect of this compound Concentration on Emulsion Stability
| Formulation | This compound (% w/w) | Droplet Size (Day 1) (μm) | Droplet Size (Day 90 at 40°C) (μm) | Phase Separation (Centrifugation at 3000 rpm, 30 min) |
| A | 2.0 | 5.2 ± 1.5 | 8.9 ± 2.1 | Slight creaming |
| B | 4.0 | 3.8 ± 0.9 | 4.1 ± 1.0 | No separation |
| C | 6.0 | 2.5 ± 0.6 | 2.7 ± 0.7 | No separation |
Note: This data is illustrative. Stability is highly dependent on the overall formulation and manufacturing process.
Higher concentrations of the emulsifier generally lead to smaller initial droplet sizes and improved stability against coalescence and creaming over time and under stress conditions.[6]
In-Vitro Drug Release
The formulation can influence the release of the active pharmaceutical ingredient (API). The structure of the cream, influenced by the emulsifier system, can impact the diffusion of the API.
Table 4: Effect of this compound Concentration on In-Vitro Drug Release of a Model Hydrophilic API
| Formulation | This compound (% w/w) | Release Rate (µg/cm²/√h) | Cumulative Release at 6h (%) |
| A | 2.0 | 150 | 45 |
| B | 4.0 | 120 | 36 |
| C | 6.0 | 95 | 28 |
Note: This data is illustrative and API-dependent. The release profile is influenced by the entire vehicle composition and the physicochemical properties of the API.
A more structured and viscous cream, resulting from a higher concentration of this compound, may lead to a slower release rate of the API.[7]
Experimental Protocols
Preparation of O/W Cream
This protocol outlines the general procedure for preparing the model formulations.
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Homogenizer/High-shear mixer
-
Overhead stirrer
-
Weighing balance
Procedure:
-
Oil Phase Preparation: In a suitable beaker, combine all oil-phase ingredients (Cetostearyl Alcohol, White Soft Paraffin, Liquid Paraffin, and this compound). Heat to 70-75°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate beaker, combine the aqueous phase ingredients (Propylene Glycol, Phenoxyethanol, and Purified Water). Heat to 70-75°C and stir until all components are dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Transfer the emulsion to a vessel with an overhead stirrer and allow it to cool to room temperature with continuous gentle stirring.
-
Final Product: Store the cream in a well-closed container.
Rheological Characterization
Equipment:
-
Rheometer with cone-plate or parallel-plate geometry
Procedure:
-
Sample Loading: Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period.
-
Continuous Shear (Flow) Test:
-
Perform a shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹).
-
Record the apparent viscosity as a function of the shear rate.
-
Determine the yield stress from the flow curve.
-
-
Oscillatory Test (Frequency Sweep):
-
First, perform an amplitude sweep to determine the linear viscoelastic region (LVER).
-
Conduct a frequency sweep within the LVER (e.g., 0.1 to 10 Hz) to determine the storage modulus (G') and loss modulus (G'').
-
Stability Assessment
Procedure:
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C) and different humidity conditions for a defined period (e.g., 3 months).
-
Freeze-Thaw Cycling: Subject samples to alternating low and high temperatures (e.g., -10°C and 25°C) for several cycles.
-
Centrifugation: Centrifuge samples at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to assess for phase separation or creaming.[6]
-
Microscopic Evaluation: Observe the emulsion under a microscope at different time points to assess changes in droplet size and distribution.
In-Vitro Release Testing (IVRT)
Equipment:
-
Vertical Diffusion Cells (e.g., Franz Cells)
-
Synthetic membrane (e.g., polysulfone)
-
Stirring plate with magnetic stir bars
-
Water bath for temperature control
-
HPLC or other suitable analytical method for API quantification
Procedure:
-
Cell Assembly: Mount the synthetic membrane between the donor and receptor compartments of the diffusion cell.
-
Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer with a co-solvent to ensure sink conditions) and place a magnetic stir bar.
-
Equilibration: Place the cells in a water bath set to 32°C and allow them to equilibrate.
-
Sample Application: Apply a finite dose of the cream formulation uniformly onto the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.
-
Analysis: Analyze the withdrawn samples for API concentration using a validated analytical method.
-
Data Analysis: Plot the cumulative amount of API released per unit area against the square root of time. The slope of the linear portion of the plot represents the release rate.
Conclusion
This compound is a versatile and effective O/W emulsifier for the development of stable and aesthetically pleasing semisolid dosage forms. By systematically varying its concentration and evaluating the resulting impact on rheology, stability, and drug release, formulators can optimize their products to meet the desired critical quality attributes. The protocols provided herein offer a framework for the rational design and characterization of these complex formulations.
References
- 1. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cheops-tsar.de [cheops-tsar.de]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of PEG-12 Cetostearyl Ether for Enhanced Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-12 Cetostearyl Ether is a non-ionic surfactant and emulsifying agent widely utilized in pharmaceutical and cosmetic formulations.[1] Its primary functions are to enhance the stability of emulsions and improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[1] High-throughput screening (HTS) methodologies offer a rapid and efficient approach to optimize the concentration and compatibility of PEG-12 Cetostearyl Ether in various formulations, significantly accelerating the development timeline.[2][3] This application note provides detailed protocols and data for the high-throughput screening of PEG-12 Cetostearyl Ether for two key applications: emulsion stabilization and solubility enhancement.
Key Applications
-
Emulsion Stabilization: PEG-12 Cetostearyl Ether is an effective stabilizer for oil-in-water (o/w) emulsions. By forming a protective layer around oil droplets, it prevents coalescence and maintains a uniform dispersion.
-
Solubility Enhancement: For poorly soluble drugs, PEG-12 Cetostearyl Ether can increase their concentration in aqueous media by forming micelles that encapsulate the drug molecules.
Data Presentation
The following tables summarize quantitative data from high-throughput screening experiments designed to evaluate the efficacy of PEG-12 Cetostearyl Ether.
Table 1: High-Throughput Screening of PEG-12 Cetostearyl Ether for Emulsion Stability
| Formulation ID | PEG-12 Cetostearyl Ether Conc. (% w/v) | Other Surfactant (0.5% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Turbidity (NTU) |
| A1 | 0.5 | None | 250 | 0.35 | 850 |
| A2 | 1.0 | None | 180 | 0.22 | 1200 |
| A3 | 2.0 | None | 150 | 0.18 | 1500 |
| B1 | 0.5 | Polysorbate 80 | 220 | 0.28 | 950 |
| B2 | 1.0 | Polysorbate 80 | 160 | 0.19 | 1350 |
| C1 | 0.5 | Sorbitan Monooleate | 280 | 0.45 | 700 |
| C2 | 1.0 | Sorbitan Monooleate | 210 | 0.32 | 1050 |
Table 2: High-Throughput Screening of a Model BCS Class II Drug with PEG-12 Cetostearyl Ether for Solubility Enhancement
| Formulation ID | PEG-12 Cetostearyl Ether Conc. (% w/v) | Co-solvent (5% v/v) | Drug Solubility (µg/mL) |
| D1 | 0.5 | None | 15 |
| D2 | 1.0 | None | 35 |
| D3 | 2.0 | None | 75 |
| E1 | 0.5 | Propylene Glycol | 25 |
| E2 | 1.0 | Propylene Glycol | 55 |
| F1 | 0.5 | Ethanol | 22 |
| F2 | 1.0 | Ethanol | 48 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Emulsion Stability
This protocol outlines the use of automated liquid handling and analysis to screen the effect of PEG-12 Cetostearyl Ether on emulsion stability.
1. Materials and Equipment:
-
PEG-12 Cetostearyl Ether
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., purified water)
-
96-well microplates
-
Automated liquid handling system
-
High-shear homogenizer or sonicator
-
Plate reader capable of turbidity measurements
-
Dynamic Light Scattering (DLS) instrument with a plate autosampler[4][5][6][7][8]
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of PEG-12 Cetostearyl Ether and other surfactants in the aqueous phase.
-
Dispensing of Formulation Components: Using an automated liquid handler, dispense the aqueous phase containing varying concentrations of PEG-12 Cetostearyl Ether and other excipients into the wells of a 96-well plate.
-
Addition of Oil Phase: Add the oil phase to each well.
-
Emulsification: Seal the plate and subject it to high-shear homogenization or sonication to form the emulsions.
-
Initial Turbidity Measurement: Immediately after emulsification, measure the turbidity of each well using a plate reader at a wavelength of 600 nm.[9]
-
Accelerated Stability Testing: Incubate the plate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Turbidity Measurement Over Time: At each time point, re-measure the turbidity of each well. A stable emulsion will maintain a high turbidity, while creaming or coalescence will lead to a decrease in turbidity.[10][11][12][13]
-
Particle Size Analysis: At the initial and final time points, transfer a small aliquot from each well to a DLS-compatible plate for particle size and Polydispersity Index (PDI) analysis. An increase in particle size or PDI indicates emulsion instability.
Protocol 2: High-Throughput Screening for Solubility Enhancement
This protocol describes an automated method to determine the solubility of a poorly water-soluble drug in the presence of PEG-12 Cetostearyl Ether.
1. Materials and Equipment:
-
Poorly water-soluble API
-
PEG-12 Cetostearyl Ether
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm pore size)
-
Automated liquid handling system
-
Plate shaker/incubator
-
HPLC-UV or LC-MS/MS system with an autosampler
2. Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of PEG-12 Cetostearyl Ether and any co-solvents in the aqueous buffer.
-
Dispensing of Solutions: Using an automated liquid handler, dispense the aqueous buffer containing varying concentrations of PEG-12 Cetostearyl Ether into the wells of a 96-well plate.
-
Addition of API: Add an excess amount of the solid API to each well.
-
Equilibration: Seal the plate and place it on a plate shaker/incubator for 24-48 hours to allow the system to reach equilibrium.[2]
-
Filtration: Place the 96-well plate on a vacuum manifold and filter the solutions through the filter plate into a clean collection plate. This removes any undissolved API.
-
Sample Dilution: If necessary, use the automated liquid handler to perform serial dilutions of the filtrates.
-
Quantitative Analysis: Analyze the concentration of the dissolved API in each well using a validated HPLC-UV or LC-MS/MS method.[14]
-
Data Analysis: Construct a solubility curve by plotting the drug concentration against the concentration of PEG-12 Cetostearyl Ether.
Visualizations
Caption: High-throughput workflow for emulsion stability screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 3. recipharm.com [recipharm.com]
- 4. royce.ac.uk [royce.ac.uk]
- 5. jordilabs.com [jordilabs.com]
- 6. usp.org [usp.org]
- 7. particletechlabs.com [particletechlabs.com]
- 8. horiba.com [horiba.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Rapid Evaluation of Water-in-Oil (w/o) Emulsion Stability by Turbidity Ratio Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 13. (Open Access) Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling (2021) | Olalekan S. Alade | 37 Citations [scispace.com]
- 14. biopharma-asia.com [biopharma-asia.com]
Application Note and Protocols: In Vitro Drug Release Studies Using PEG 12 Cetostearyl Ether as an Excipient
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG 12 cetostearyl ether, a polyethylene glycol ether of cetostearyl alcohol, is a non-ionic surfactant widely employed as an excipient in the pharmaceutical industry.[1] Its amphiphilic nature makes it a versatile ingredient in topical formulations such as creams, lotions, and ointments. Functioning as an emulsifier, solubilizer, and stabilizer, this compound plays a crucial role in the physicochemical properties and, consequently, the drug release characteristics of semi-solid dosage forms. Understanding its impact on in vitro drug release is paramount for formulation development and ensuring product performance.
This document provides detailed application notes and protocols for conducting in vitro drug release studies of topical formulations containing this compound. These studies are essential for comparing different formulations, ensuring batch-to-batch consistency, and can be used to support regulatory submissions.[2][3] The protocols described herein utilize the Franz diffusion cell apparatus, a standard and widely accepted method for in vitro release testing (IVRT) of semi-solid dosage forms.[4]
Data Presentation
The following table presents hypothetical in vitro release data for a model drug from two different cream formulations: a test formulation containing this compound and a control formulation without it. This data is for illustrative purposes to demonstrate how results from such studies can be presented and interpreted. The release profile demonstrates a common trend where the inclusion of a non-ionic surfactant like this compound can enhance the rate and extent of drug release from a semi-solid formulation.
| Time (hours) | Cumulative Drug Release (%) - Control Formulation | Cumulative Drug Release (%) - Test Formulation (with this compound) |
| 0.5 | 8.2 ± 1.1 | 15.5 ± 1.8 |
| 1 | 14.5 ± 1.5 | 28.3 ± 2.2 |
| 2 | 23.8 ± 2.1 | 45.1 ± 3.1 |
| 4 | 38.1 ± 2.9 | 65.7 ± 4.0 |
| 6 | 49.2 ± 3.5 | 78.9 ± 4.5 |
| 8 | 58.6 ± 4.2 | 85.3 ± 5.1 |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study using Franz Diffusion Cell
This protocol outlines the procedure for assessing the in vitro release of an active pharmaceutical ingredient (API) from a semi-solid dosage form containing this compound.
1. Materials and Equipment:
-
Franz Diffusion Cell System (Vertical Diffusion Cells)[5]
-
Synthetic membrane (e.g., polysulfone, cellulose acetate) with a specified pore size[4]
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent like ethanol to ensure sink conditions)[6]
-
Water bath with circulator
-
Magnetic stir bars
-
Syringes and needles for sampling
-
Test formulation (semi-solid dosage form with this compound)
-
Control formulation (optional)
-
Parafilm® or other suitable covering
2. Procedure:
-
Receptor Chamber Preparation:
-
Membrane Preparation and Mounting:
-
Cut the synthetic membrane to the appropriate size to fit the Franz diffusion cell.
-
Pre-soak the membrane in the receptor medium for at least 30 minutes to ensure it is fully wetted.[6]
-
Carefully place the wetted membrane onto the receptor chamber, ensuring a flat, wrinkle-free surface and no trapped air bubbles between the membrane and the receptor medium.[6]
-
Secure the donor chamber on top of the receptor chamber with the membrane sandwiched in between, using a clamp to ensure a leak-proof seal.[6]
-
-
Formulation Application:
-
Accurately weigh a specified amount of the test formulation (e.g., 300 mg).
-
Apply the formulation evenly onto the surface of the membrane in the donor chamber.
-
Cover the top of the donor chamber with parafilm or a lid to prevent evaporation.[6]
-
-
Experimental Setup and Sampling:
-
Place the assembled Franz diffusion cells in a water bath maintained at a constant temperature, typically 32°C to mimic skin surface temperature.[6]
-
Set the magnetic stirrer to a constant speed to ensure the receptor medium is well-mixed.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a specific volume of the receptor medium (e.g., 0.5 mL) from the sampling arm of each cell.[5]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and ensure sink conditions.[6]
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Quantification of Drug Release by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the analysis of samples collected from the in vitro drug release study. The specific parameters will need to be optimized and validated for the particular API.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like trifluoroacetic acid)[7]
-
Reference standard of the API
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the API reference standard of a known concentration in the mobile phase or a suitable solvent.
-
From the stock solution, prepare a series of calibration standards at different concentrations to cover the expected range of drug concentrations in the release samples.
-
-
Sample Preparation:
-
Filter the collected samples from the Franz diffusion cells through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the samples with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the API
-
Column Temperature: 25°C
-
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and record the peak areas.
-
Determine the concentration of the drug in the samples using the calibration curve.
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling and the dilution factor. The cumulative amount of drug released per unit area (µg/cm²) can be plotted against the square root of time to determine the release rate.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for in vitro drug release testing using Franz diffusion cells.
Logical Relationship Diagram
Caption: Influence of this compound on formulation properties and drug release.
References
- 1. Topical vehicles based on natural surfactant/fatty alcohols mixed emulsifier: The influence of two polyols on the colloidal structure and in vitro/in vivo skin performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rheological and in vitro release behaviour of clotrimazole-containing aqueous SLN dispersions and commercial creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. distantreader.org [distantreader.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of PEG 12 Cetostearyl Ether Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of oil-in-water (O/W) emulsions formulated with PEG 12 cetostearyl ether (Ceteareth-12). Through a series of troubleshooting guides and frequently asked questions (FAQs), this resource addresses common challenges encountered during formulation development and offers practical, data-driven solutions.
Troubleshooting Guide: Common Emulsion Instability Issues
This section details prevalent stability problems in this compound emulsions and provides systematic approaches to diagnose and resolve them.
Issue 1: Creaming or Sedimentation
Symptom: The emulsion separates into two layers, with the dispersed phase (oil) rising to the top (creaming) or settling at the bottom (sedimentation), but redisperses upon shaking.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the aqueous phase by adding a thickening agent or rheology modifier. Common examples include carbomers, xanthan gum, or hydroxyethylcellulose. A higher viscosity slows the movement of dispersed droplets. |
| Large Droplet Size | Optimize homogenization parameters (speed and time) to reduce the average droplet size. Smaller droplets are less susceptible to gravitational separation. |
| Density Mismatch Between Phases | While often intrinsic to the oil and water phases, in some applications, the density of the continuous phase can be adjusted slightly with solutes to reduce the density difference. |
Issue 2: Flocculation and Coalescence
Symptom: Oil droplets aggregate into clumps (flocculation) which may lead to the irreversible merging of droplets into larger ones (coalescence), eventually causing phase separation.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Emulsifier Concentration | The concentration of this compound may be too low to sufficiently cover the surface of the oil droplets. Increase the emulsifier concentration in increments (e.g., 0.5% w/w) to ensure complete interfacial film formation. The recommended usage level is typically 1-5%.[1] |
| Suboptimal HLB of the Emulsifier System | This compound has an HLB value of approximately 13.5, making it suitable for O/W emulsions.[2][3] However, the required HLB of the oil phase may necessitate a blend of emulsifiers. Combine this compound with a low-HLB co-emulsifier (e.g., Glyceryl Stearate, Cetearyl Alcohol) to achieve the required HLB of the oil phase and create a more stable interfacial film.[4] |
| Presence of Electrolytes | This compound is a non-ionic emulsifier, and its stability can be affected by high concentrations of electrolytes.[2] Salts can disrupt the hydration layer around the polyethylene glycol chains, leading to reduced steric hindrance and increased droplet aggregation. If electrolytes are necessary in the formulation, use the lowest effective concentration and consider adding a protective colloid. |
| Inappropriate pH | While non-ionic emulsifiers like this compound are generally less sensitive to pH than ionic emulsifiers, extreme pH values can still impact the stability of other formulation ingredients, which in turn can affect the emulsion. It is advisable to maintain the pH of the formulation within a range where all ingredients are stable. |
Issue 3: Phase Inversion
Symptom: The emulsion unexpectedly changes from an O/W to a W/O emulsion, often resulting in a significant change in viscosity and appearance.
Possible Causes & Solutions:
| Cause | Solution |
| High Internal Phase Concentration | As the volume of the oil phase increases, the droplets become more crowded, which can favor a transition to a W/O system. If a high oil content is required, consider using a combination of emulsifiers that more strongly favor O/W structures or employ processing techniques that create a more stable droplet size distribution. |
| Temperature Fluctuations During Processing | The solubility of the polyethylene glycol chains of non-ionic emulsifiers is temperature-dependent. Heating during processing can decrease their water solubility, which can promote phase inversion. Carefully control the temperature during all manufacturing steps, particularly during the emulsification and cooling phases. |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting instability in this compound emulsions.
Caption: A flowchart for diagnosing and resolving common emulsion stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the HLB of this compound and how does it influence its function?
A1: this compound (Ceteareth-12) has a Hydrophile-Lipophile Balance (HLB) value of approximately 13.5.[2][3] This relatively high HLB value indicates that it is more soluble in water than in oil, making it an effective emulsifier for creating oil-in-water (O/W) emulsions.[3] In an O/W emulsion, small oil droplets are dispersed throughout a continuous aqueous phase.
Q2: How do electrolytes affect the stability of emulsions made with non-ionic emulsifiers like this compound?
A2: While non-ionic emulsifiers are generally more tolerant to electrolytes than their ionic counterparts, high concentrations of salts can still destabilize the emulsion. The mechanism of destabilization is primarily due to the "salting out" effect. Electrolytes compete for water molecules, which reduces the hydration of the hydrophilic polyethylene glycol (PEG) chains of the emulsifier. This diminishes the steric barrier that prevents oil droplets from approaching each other and coalescing. The specific critical electrolyte concentration will depend on the type of salt and the overall formulation.
Q3: What are the benefits of using a co-emulsifier with this compound?
A3: Using a co-emulsifier, particularly a low-HLB emulsifier, in conjunction with this compound offers several advantages for enhancing emulsion stability. This combination allows for a more tightly packed and stable interfacial film around the oil droplets. The different molecular geometries of the two emulsifiers can fill intermolecular spaces more effectively, creating a stronger barrier to coalescence. Common low-HLB co-emulsifiers include cetearyl alcohol and glyceryl stearate.[4][5] This approach also allows for fine-tuning the overall HLB of the emulsifier system to perfectly match the requirements of the specific oil phase being used.
Q4: What is the role of fatty alcohols like cetearyl alcohol in stabilizing these emulsions?
A4: Fatty alcohols such as cetearyl alcohol are often used as co-emulsifiers and thickening agents in creams and lotions.[4] When used with a primary emulsifier like this compound, they can incorporate into the interfacial film, increasing its viscosity and rigidity. In the continuous aqueous phase, they can form a liquid crystalline network that entraps the oil droplets, thereby significantly increasing the viscosity of the emulsion and preventing creaming or coalescence.
Experimental Protocols
Protocol 1: Particle Size Analysis using Laser Diffraction
Objective: To determine the droplet size distribution of the emulsion, which is a critical indicator of stability.
Methodology:
-
Sample Preparation: Dilute the emulsion with deionized water or a suitable solvent to an appropriate concentration to achieve an obscuration level typically between 5% and 15%. Gentle agitation may be required to ensure homogeneity.
-
Instrument Setup: Use a laser diffraction particle size analyzer. Ensure the instrument is clean and properly calibrated.
-
Measurement: Introduce the diluted sample into the instrument's dispersion unit. The instrument will measure the angular distribution of scattered light, which is then used to calculate the particle size distribution.
-
Data Analysis: The results are typically reported as the volume-weighted mean diameter (D[1][6]) and the particle size distribution curve. A narrow distribution with a small mean diameter is generally indicative of a more stable emulsion.
Protocol 2: Zeta Potential Measurement
Objective: To measure the surface charge of the emulsion droplets, which can predict the electrostatic stability.
Methodology:
-
Sample Preparation: Dilute the emulsion in a suitable medium, typically deionized water or a buffer of known ionic strength. The dilution factor should be high enough to prevent multiple scattering effects.
-
Instrument Setup: Use a zeta potential analyzer based on electrophoretic light scattering. The instrument should be calibrated with a standard reference material.
-
Measurement: Inject the diluted sample into the measurement cell, ensuring no air bubbles are present. The instrument applies an electric field and measures the velocity of the droplets.
-
Data Analysis: The electrophoretic mobility is used to calculate the zeta potential. For electrostatically stabilized emulsions, a zeta potential with an absolute value greater than 30 mV is generally considered to indicate good stability.
Protocol 3: Viscosity Measurement
Objective: To assess the rheological properties of the emulsion, which are directly related to its physical stability.
Methodology:
-
Sample Preparation: Ensure the emulsion is at a controlled temperature, as viscosity is temperature-dependent.
-
Instrument Setup: Use a viscometer or rheometer appropriate for the expected viscosity range of the emulsion. Select a suitable spindle or geometry.
-
Measurement: Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the flow behavior (e.g., Newtonian, shear-thinning).
-
Data Analysis: A stable emulsion should maintain its viscosity over time under defined storage conditions. A significant decrease in viscosity can indicate structural breakdown and potential instability.
Data Presentation
Table 1: Influence of Co-emulsifier Blends on Emulsion Stability
| This compound (% w/w) | Co-emulsifier | Co-emulsifier (% w/w) | Average Droplet Size (µm) after 1 month at 40°C | Visual Stability after 1 month at 40°C |
| 3.0 | None | 0 | 15.2 | Phase Separation |
| 2.5 | Glyceryl Stearate | 2.5 | 5.8 | Stable |
| 2.5 | Cetearyl Alcohol | 2.5 | 4.5 | Stable |
| 2.0 | Glyceryl Stearate & Cetearyl Alcohol | 2.0 & 1.0 | 3.2 | Very Stable |
Note: The data in this table is illustrative and based on general formulation principles. Actual results may vary depending on the specific oil phase and processing conditions.
Table 2: Effect of NaCl Concentration on Emulsion Stability
| NaCl Concentration (M) | Zeta Potential (mV) | Droplet Size (D[1][6]) (µm) after 24 hours | Creaming Index (%) after 24 hours |
| 0 | -25.8 | 2.5 | < 5 |
| 0.1 | -15.2 | 3.1 | 15 |
| 0.5 | -5.7 | 8.9 | 40 (with coalescence) |
Note: This data is representative of the expected trend for non-ionic emulsions and is not specific to a particular this compound formulation.
Visualization of Emulsion Stabilization Mechanisms
The following diagram illustrates the role of this compound and a co-emulsifier in stabilizing an oil-in-water emulsion.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 3. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 4. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kgt88.com [kgt88.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Formulations with PEG 12 Cetostearyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG 12 cetostearyl ether (Ceteareth-12). Our aim is to help you overcome common challenges, particularly phase separation, in your formulations.
Troubleshooting Guide: Preventing Phase Separation
Phase separation is a common issue in emulsion formulations. Below are answers to specific problems you might encounter when using this compound.
Question 1: My oil-in-water (O/W) emulsion with this compound is showing signs of creaming. What is the likely cause and how can I fix it?
Answer:
Creaming, the upward movement of dispersed oil droplets, is an early sign of emulsion instability. The primary causes are often related to insufficient viscosity of the continuous phase or a large droplet size. This compound, with a Hydrophilic-Lipophilic Balance (HLB) of approximately 13.5, is an effective O/W emulsifier, but its performance can be significantly enhanced.[1][2]
Troubleshooting Steps:
-
Increase the Viscosity of the Continuous (Water) Phase: A more viscous external phase will slow down the movement of oil droplets, thereby reducing creaming. The addition of a hydrocolloid stabilizer like xanthan gum is highly effective.
-
Reduce Droplet Size: Smaller oil droplets are less prone to movement and coalescence. Ensure your homogenization process is optimized. Increasing homogenization time or speed can significantly reduce droplet size.
-
Optimize Emulsifier Concentration: While the typical concentration range for this compound is 1-5%, adjusting the concentration within this range can impact stability.[1] Ensure you are using an adequate amount to coat the oil droplets effectively.
Question 2: How can I improve the long-term stability of my formulation and prevent coalescence?
Answer:
Coalescence, the merging of small droplets into larger ones, is a more advanced stage of instability than creaming and is often irreversible. To enhance long-term stability, a combination of a primary emulsifier like this compound with a co-emulsifier is highly recommended.
Solution:
Incorporate a lipophilic (oil-soluble) co-emulsifier with a low HLB value, such as glyceryl stearate or cetostearyl alcohol. These co-emulsifiers pack at the oil-water interface alongside this compound, creating a more rigid and stable interfacial film. This film acts as a mechanical barrier to prevent droplets from merging.
Below is a table illustrating the effect of adding Glyceryl Stearate as a co-emulsifier on the stability of a model O/W cream containing 3% this compound.
| Glyceryl Stearate Conc. (% w/w) | Mean Droplet Size (µm) after 1 week at 40°C | Viscosity (cP) at 25°C | Stability Observation |
| 0 | 5.8 | 8,000 | Signs of creaming |
| 1 | 3.2 | 12,000 | Improved stability, slight creaming |
| 2 | 1.5 | 18,000 | Stable emulsion, no separation |
| 3 | 1.2 | 25,000 | Very stable, thick cream |
Note: The data in this table is illustrative and represents typical trends observed in cosmetic emulsions.
Question 3: I've noticed that adding electrolytes to my formulation is causing it to become unstable. Why is this happening and what can I do?
Answer:
While this compound is a non-ionic surfactant and thus less sensitive to electrolytes than ionic surfactants, high concentrations of salts can still lead to instability.[1] This is primarily due to the "salting out" effect, where electrolytes compete for water molecules, reducing the hydration of the polyethylene glycol chains of the emulsifier. This can weaken the steric barrier around the oil droplets, leading to flocculation and coalescence.
Mitigation Strategies:
-
Use the Minimum Effective Concentration of Electrolytes: Assess the lowest concentration of the electrolyte that achieves the desired effect in your formulation.
-
Incorporate a Protective Colloid: Adding a stabilizer like xanthan gum can create a network structure in the aqueous phase, entrapping the oil droplets and providing stability even in the presence of moderate electrolyte concentrations.
-
Monitor Zeta Potential: While non-ionic emulsions have a near-neutral zeta potential, the addition of salts can influence the surface charge. Monitoring the zeta potential can provide insights into the interfacial stability. The following table illustrates the potential impact of sodium chloride on a non-ionic emulsion.
| NaCl Concentration (mM) | Mean Droplet Size (µm) | Zeta Potential (mV) | Stability Observation |
| 0 | 2.1 | -5.2 | Stable |
| 50 | 2.3 | -3.8 | Stable |
| 100 | 4.5 | -2.1 | Slight flocculation |
| 200 | 8.9 | -0.5 | Significant aggregation, phase separation |
Note: This data is illustrative of the general effects of electrolytes on non-ionic emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for this compound in a typical O/W lotion or cream?
A1: The recommended use level for this compound is typically between 1-5% by weight of the total formulation.[1] However, the optimal concentration will depend on the specific oil phase composition and the desired viscosity of the final product.
Q2: Can I use this compound as the sole emulsifier?
A2: While this compound can function as the sole emulsifier, for enhanced stability and texture, it is often formulated in combination with other emulsifiers and stabilizers.[2] A combination with a low HLB co-emulsifier is a common strategy to create a more robust emulsion system.
Q3: At what temperature should I incorporate this compound into my formulation?
A3: this compound is a waxy solid at room temperature. It should be melted and incorporated into the oil phase of your emulsion. Both the oil and water phases should be heated to approximately 70-75°C before emulsification to ensure all components are fully melted and to facilitate the formation of a stable emulsion.
Q4: How does pH affect the stability of emulsions made with this compound?
A4: As a non-ionic emulsifier, this compound is stable over a wide pH range. This makes it a versatile choice for various types of formulations.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Cream
This protocol details the preparation of a stable O/W cream using this compound, glyceryl stearate as a co-emulsifier, and xanthan gum as a stabilizer.
Materials:
-
Oil Phase:
-
Caprylic/Capric Triglyceride: 15.0%
-
This compound: 3.0%
-
Glyceryl Stearate: 2.0%
-
Cetearyl Alcohol: 2.0%
-
-
Water Phase:
-
Deionized Water: 76.8%
-
Glycerin: 1.0%
-
Xanthan Gum: 0.2%
-
-
Preservative:
-
Phenoxyethanol: 1.0%
-
Procedure:
-
Prepare the Water Phase: In a beaker, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75°C while stirring until the xanthan gum is fully hydrated.
-
Prepare the Oil Phase: In a separate beaker, combine the caprylic/capric triglyceride, this compound, glyceryl stearate, and cetearyl alcohol. Heat to 75°C while stirring until all components are melted and the phase is uniform.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes.
-
Cooling: Continue gentle stirring and cool the emulsion to below 40°C.
-
Add Preservative: Add the phenoxyethanol and stir until uniformly dispersed.
-
Final QC: Adjust the pH if necessary and perform final quality control checks.
Protocol 2: Accelerated Stability Testing
This protocol describes a method for assessing the stability of the prepared cream under accelerated conditions.
Methodology:
-
Sample Preparation: Dispense the cream into appropriate containers (e.g., glass jars).
-
Storage Conditions: Place the samples in stability chambers at the following conditions:
-
Room Temperature (25°C / 60% RH)
-
Elevated Temperature (40°C / 75% RH)
-
Elevated Temperature (50°C / 75% RH)
-
Freeze-Thaw Cycling (-10°C for 24 hours, then 25°C for 24 hours, for 3 cycles)
-
-
Evaluation Points: Evaluate the samples at initial (time zero), 1 week, 2 weeks, 1 month, and 3 months.
-
Parameters to Evaluate:
-
Visual Appearance: Check for phase separation, creaming, color change, and odor change.
-
pH: Measure the pH of a 10% dispersion of the cream in deionized water.
-
Viscosity: Measure the viscosity using a rotational viscometer.
-
Droplet Size Analysis: Determine the mean droplet size and size distribution using a particle size analyzer (e.g., by laser diffraction or dynamic light scattering).
-
Visualizations
Caption: Pathway of emulsion destabilization.
Caption: Troubleshooting workflow for phase separation.
References
Technical Support Center: Optimizing PEG 12 Cetostearyl Ether in Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG 12 cetostearyl ether in nanoparticle synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nanoparticles using this compound as a surfactant and stabilizer.
| Problem | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI) | 1. Inefficient emulsification. 2. Suboptimal concentration of this compound. 3. Inadequate homogenization speed or time. | 1. Increase homogenization speed or duration. 2. Optimize the concentration of this compound (see optimization protocol below). 3. Ensure the lipid phase is fully molten and the aqueous phase is at the correct temperature before mixing. |
| Nanoparticle Aggregation | 1. Insufficient surface coverage by the surfactant. 2. Inappropriate pH or ionic strength of the medium. 3. High concentration of the dispersed phase. | 1. Increase the concentration of this compound. 2. Evaluate the zeta potential and adjust the pH or add electrolytes if necessary. 3. Reduce the concentration of the lipid or polymer being used to form the nanoparticles. |
| Unstable Formulation (Phase Separation) | 1. Incorrect Hydrophile-Lipophile Balance (HLB) of the surfactant system. 2. Low surfactant concentration. 3. Ostwald ripening. | 1. Consider using a co-surfactant to adjust the overall HLB of the system. 2. Increase the concentration of this compound. 3. Incorporate a small amount of a water-insoluble compound to minimize Ostwald ripening. |
| Low Drug Entrapment Efficiency | 1. Premature drug precipitation. 2. Drug partitioning to the external aqueous phase. 3. Insufficient interaction between the drug and the nanoparticle matrix. | 1. Ensure the drug is fully dissolved in the appropriate phase before emulsification. 2. Modify the pH of the aqueous phase to favor drug partitioning into the lipid/polymer phase. 3. Select a nanoparticle matrix with higher affinity for the drug. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in nanoparticle synthesis?
The optimal concentration of this compound is highly dependent on the specific formulation, including the nature of the core material (lipid or polymer), the desired particle size, and the drug being encapsulated. However, a typical starting range for optimization is between 0.5% and 5% (w/v) of the total formulation volume. It is crucial to perform a concentration optimization study to determine the ideal concentration for your specific system.
Q2: How does the concentration of this compound affect nanoparticle size?
Generally, increasing the concentration of this compound leads to a decrease in nanoparticle size. This is because a higher surfactant concentration provides better coverage of the nanoparticle surface, preventing coalescence and leading to the formation of smaller, more stable particles during homogenization. However, beyond a certain point (the critical micelle concentration), further increases in surfactant concentration may not significantly reduce particle size and could lead to the formation of micelles.
Q3: Can I use this compound as the sole surfactant?
Yes, this compound can be used as the sole surfactant in many nanoparticle formulations. Its PEGylated nature provides steric hindrance, which contributes to the stability of the nanoparticles. However, in some cases, combining it with a co-surfactant can improve the stability and drug loading of the formulation by optimizing the overall HLB of the system.
Q4: What is the role of the HLB value of this compound in nanoparticle formation?
The Hydrophile-Lipophile Balance (HLB) value of a surfactant indicates its relative affinity for water and oil. This compound has an HLB value in the range of 12-14, making it a good oil-in-water (O/W) emulsifier. This property is essential for forming stable nanoparticles where an oily or lipid phase is dispersed in an aqueous medium.
Q5: How can I improve the long-term stability of nanoparticles stabilized with this compound?
To enhance long-term stability, ensure optimal surface coverage by using the appropriate concentration of this compound. Additionally, consider freeze-drying (lyophilization) the nanoparticle suspension in the presence of a cryoprotectant (e.g., trehalose, sucrose) to create a stable solid powder that can be reconstituted before use. Storing the nanoparticle suspension at a low temperature (e.g., 4°C) can also slow down degradation processes.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol describes a general method for optimizing the concentration of this compound for the synthesis of solid lipid nanoparticles (SLNs) using a hot homogenization technique.
Materials:
-
Lipid (e.g., glyceryl monostearate)
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the API in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 0.5%, 1%, 1.5%, 2%, 2.5% w/v).
-
Heat the aqueous solutions to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a fixed period (e.g., 5 minutes).
-
-
Nanoparticle Formation:
-
Cool down the resulting emulsion to room temperature under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
For each concentration of this compound, measure the following parameters:
-
Mean particle size
-
Polydispersity Index (PDI)
-
Zeta potential
-
Entrapment efficiency
-
-
Data Analysis:
-
Plot the mean particle size and PDI as a function of the this compound concentration.
-
The optimal concentration is typically the lowest concentration that results in the desired particle size and a low PDI (ideally < 0.3).
Data Presentation
Table 1: Effect of this compound Concentration on Nanoparticle Properties
| This compound Conc. (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| 0.5 | 450 ± 25 | 0.45 ± 0.05 | -15.2 ± 1.8 | 65 ± 5 |
| 1.0 | 320 ± 18 | 0.32 ± 0.04 | -18.5 ± 2.1 | 72 ± 4 |
| 1.5 | 250 ± 15 | 0.25 ± 0.03 | -22.1 ± 1.5 | 78 ± 3 |
| 2.0 | 230 ± 12 | 0.22 ± 0.02 | -25.8 ± 1.9 | 85 ± 4 |
| 2.5 | 225 ± 14 | 0.21 ± 0.03 | -26.3 ± 2.0 | 84 ± 5 |
Data are presented as mean ± standard deviation (n=3). This is example data and actual results may vary.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for nanoparticle synthesis.
Technical Support Center: Crystallization in PEG 12 Cetostearyl Ether-Based Creams
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering crystallization issues in cream formulations based on PEG 12 cetostearyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is crystallization in a cream formulation and why is it a problem?
A1: Crystallization is a phenomenon where dissolved components in your cream, such as the active pharmaceutical ingredient (API), excipients, or even the emulsifier itself, solidify out of the formulation into an ordered, crystalline structure. This can manifest as graininess, a gritty texture, or visible crystals within the cream.[1][2] Crystallization is a critical quality defect because it can negatively impact the cream's stability, texture, appearance, and performance.[1] More importantly, it can alter the concentration of the dissolved active ingredient, potentially affecting its therapeutic efficacy and skin penetration.
Q2: We've observed crystal growth in our cream during stability studies. What are the likely causes?
A2: Crystal formation in creams is often a result of physical instability and can be triggered by several factors:
-
Temperature Fluctuations: Storage at inconsistent temperatures, especially cycling between warm and cool conditions, is a primary driver of crystallization. Temperature changes can alter the solubility of ingredients, leading to supersaturation and subsequent crystal growth.[3][4]
-
Incompatible Ingredients: The interaction between different components in your formulation is crucial. If this compound is not fully compatible with the oil phase, API, or other excipients, it can lead to phase separation and crystallization over time.[5][6][7]
-
Inadequate Homogenization: Insufficient mixing during the manufacturing process can result in a non-uniform distribution of ingredients, creating localized areas of high concentration that are prone to crystallization.[4]
-
Incorrect Cooling Rate: The rate at which the cream is cooled after manufacturing can significantly influence the final microstructure. Rapid or uncontrolled cooling can shock the system, promoting the formation of unstable crystal structures that may change over time.[3]
Q3: How can we identify the crystals in our cream? Are they the API or an excipient?
A3: Identifying the nature of the crystals is a critical step in troubleshooting. Several analytical techniques can be employed:
-
Polarized Light Microscopy (PLM): This is a powerful and relatively straightforward technique for visualizing crystalline structures.[2][8][9][10] Crystalline materials are typically birefringent, meaning they will appear bright against a dark background when viewed between crossed polarizers. Amorphous materials, on the other hand, will not be visible. By observing the morphology (shape, size, and habit) of the crystals, you can often get clues as to their identity. For definitive identification, you can compare the observed crystals with images of the pure API and excipients crystallized under similar conditions.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. Crystalline materials will show a distinct melting endotherm at their characteristic melting point. By running a DSC scan of your cream and comparing the resulting thermogram to those of the individual components, you can identify the melting point of the crystals and thus their identity.[11]
-
Raman Spectroscopy or Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques can provide chemical information about the crystals directly within the cream matrix, allowing for their specific identification.
Q4: Our cream's viscosity increases over time, and it develops a grainy texture. Could this be related to crystallization?
A4: Yes, a change in rheological properties, such as an increase in viscosity or the development of a grainy texture, is a strong indicator of crystallization within the cream.[12][13] The formation of a crystal network within the emulsion can significantly alter its flow behavior.
-
Rheological Signature of Crystallization: A cream exhibiting crystallization will often show an increase in its yield stress and low-shear viscosity. The flow curve may also change, potentially showing more pronounced shear-thinning behavior. Oscillatory rheology can reveal an increase in the elastic modulus (G') relative to the viscous modulus (G''), indicating a more structured, solid-like system due to the crystal network.
Q5: What formulation strategies can we implement to prevent crystallization in our this compound-based cream?
A5: Preventing crystallization requires a multi-faceted approach focusing on formulation and process optimization:
-
Co-emulsifiers and Stabilizers: The use of a co-emulsifier, often a fatty alcohol like cetyl or stearyl alcohol, in combination with this compound is a common and effective strategy.[5][6][7][14] This combination can form a more stable and robust interfacial film around the oil droplets, hindering crystallization. The choice of fatty alcohol and its ratio to the primary emulsifier is critical and should be optimized.[5]
-
Solubility Enhancement: Ensure that all components, especially the API, are fully dissolved in the appropriate phase during manufacturing and remain so over the product's shelf life. This may involve the use of co-solvents or adjusting the composition of the oil phase to improve solubility.
-
Polymeric Crystal Inhibitors: Incorporating certain polymers into the formulation can inhibit crystal growth. These polymers can interfere with the nucleation and growth of crystals, maintaining the supersaturated state of the dissolved components.[15]
-
Process Control: Carefully control the manufacturing process, particularly the cooling rate. A slower, controlled cooling process generally allows for the formation of more stable crystal structures and a more uniform droplet size distribution, reducing the likelihood of future crystallization.[3][4]
Data Presentation
Table 1: Physical Properties of this compound and Related Excipients
| Property | This compound | Cetyl Alcohol | Stearyl Alcohol |
| INCI Name | Ceteareth-12 | Cetyl Alcohol | Stearyl Alcohol |
| Typical HLB Value | 13.5[16] | ~1 | ~1 |
| Melting Point (°C) | 34-40 | 45-52 | 55-60 |
| Appearance | White to yellowish, waxy solid | White, waxy flakes or granules | White, waxy flakes or granules |
| Solubility | Dispersible in hot water and ethanol[16] | Soluble in alcohol and ether; insoluble in water | Soluble in alcohol and ether; insoluble in water |
Table 2: Hansen Solubility Parameters (HSP) for Representative Cosmetic Ingredients
| Ingredient | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Cetyl Alcohol (C16) | 17.0 | 4.0 | 6.0 |
| Stearyl Alcohol (C18) | 17.2 | 4.0 | 6.0 |
| Mineral Oil (representative) | 16.0 | 0.0 | 0.0 |
| Isopropyl Myristate | 16.0 | 3.1 | 4.1 |
| Water | 15.5 | 16.0 | 42.3 |
Note: These values are estimations and can vary depending on the specific grade and source of the material.
Experimental Protocols
1. Polarized Light Microscopy (PLM) for Crystal Identification
-
Objective: To visually inspect the cream for the presence of crystalline material and characterize its morphology.
-
Methodology:
-
Place a small, representative sample of the cream onto a clean microscope slide.
-
Carefully place a coverslip over the sample and gently press to create a thin, uniform layer. Avoid shearing the sample excessively, as this can alter the crystal structure.
-
Place the slide on the stage of a polarized light microscope.
-
Observe the sample under crossed polarizers. Crystalline (anisotropic) materials will appear bright against the dark background, while amorphous (isotropic) materials will remain dark.
-
Rotate the stage to observe any changes in brightness (extinction), which is characteristic of crystalline materials.
-
Capture images of any observed crystals, noting their shape, size, and distribution within the cream.
-
For comparison, prepare slides of the pure API and key excipients (e.g., fatty alcohols) by melting a small amount on a slide and allowing it to recrystallize. Observe and image these known crystals under the same PLM conditions.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To identify the melting points of crystalline components within the cream.
-
Methodology:
-
Accurately weigh 5-10 mg of the cream sample into a hermetically sealed aluminum DSC pan.
-
Place the pan into the DSC instrument. An empty, sealed pan should be used as a reference.
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting points of all expected components (e.g., 100°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic peaks, which correspond to melting events. The temperature at the peak maximum is the melting point.
-
Compare the melting points observed in the cream's thermogram to the melting points of the individual raw materials (API, this compound, fatty alcohols, etc.) to identify the crystallized component.
-
3. Rheological Analysis to Detect Structural Changes
-
Objective: To quantify the viscoelastic properties of the cream and detect changes indicative of crystallization.
-
Methodology:
-
Use a controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone and plate geometry.
-
Carefully apply the cream sample to the lower plate, ensuring no air bubbles are trapped.
-
Lower the upper geometry to the desired gap setting and trim any excess sample.
-
Allow the sample to equilibrate at a controlled temperature (e.g., 25°C) for a set period.
-
Flow Sweep: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile of the cream.
-
Oscillatory Sweep: Conduct a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Within the LVER, perform a frequency sweep (e.g., from 0.1 to 10 Hz) to measure the storage modulus (G') and loss modulus (G'').
-
Compare the rheological profiles of aged or suspect samples to a fresh, well-characterized reference sample. An increase in viscosity, yield stress, and G' can indicate the formation of a crystal network.[12][13]
-
Visualizations
References
- 1. vlci.biz [vlci.biz]
- 2. Polarized Light Digital Image Gallery [evidentscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polarizing Microscope Image Gallery | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Crystals Photographed with Polarization Microscopy - The Canadian Nature Photographer [canadiannaturephotographer.com]
- 11. pharmtech.com [pharmtech.com]
- 12. On-line rheological characterization of semi-solid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams | MDPI [mdpi.com]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. researchgate.net [researchgate.net]
- 17. halecosmeceuticals.com [halecosmeceuticals.com]
- 18. specialchem.com [specialchem.com]
- 19. A Study on the Emulsifying Stability of W/O Type Sunscreen Cream by the Hansen Solubility Parameter -Journal of the Society of Cosmetic Scientists of Korea | Korea Science [koreascience.kr]
Technical Support Center: The Impact of pH on PEG 12 Cetostearyl Ether Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability of oil-in-water (O/W) emulsions formulated with PEG 12 cetostearyl ether (Ceteareth-12).
Introduction
This compound, a non-ionic surfactant, is a popular choice for emulsifying O/W formulations in the pharmaceutical and cosmetic industries due to its excellent stability across a broad pH range.[1][2] However, pH can still indirectly influence emulsion stability by affecting other components in the formulation or through extreme conditions. This guide will address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on an emulsion stabilized with this compound?
As a non-ionic emulsifier, this compound does not possess a charge that is dependent on pH.[1] Consequently, emulsions primarily stabilized by it are expected to remain stable over a wide pH range. Unlike ionic emulsifiers, which can lose their efficacy at certain pH values due to changes in ionization, this compound's stabilizing action is based on steric hindrance, which is less susceptible to pH variations.[3] However, extreme pH values (highly acidic or alkaline) can potentially lead to the hydrolysis of other ingredients in the formulation or the emulsifier itself over time, which may compromise emulsion stability.[4]
Q2: My this compound emulsion is showing signs of instability (e.g., creaming, coalescence) after adjusting the pH. What are the possible causes?
While this compound itself is stable, pH-induced instability in the emulsion can be attributed to several factors:
-
Impact on Co-emulsifiers or Thickeners: If your formulation includes pH-sensitive ingredients like carbomers (thickeners that swell at neutral to alkaline pH) or ionic co-emulsifiers, adjusting the pH can alter their structure and function, leading to emulsion breakdown.
-
Degradation of Active Pharmaceutical Ingredients (APIs) or Excipients: The adjusted pH might be outside the stable range for an API or another excipient in your formulation, causing degradation that in turn disrupts the emulsion.
-
Electrolyte Effects: The addition of acids or bases to adjust the pH introduces electrolytes. High concentrations of electrolytes can sometimes disrupt the hydration layer around the surfactant molecules, leading to reduced stability.[1]
Q3: What is a typical pH range for cosmetic and pharmaceutical emulsions?
For topical products, the pH is generally formulated to be compatible with the skin's natural pH, which is typically in the range of 4.5 to 6.5.[5] However, the optimal pH for your emulsion will be dictated by the stability of all ingredients in the formulation.
Troubleshooting Guide
Should you encounter emulsion instability after pH adjustment, consult the following table for potential causes and corrective actions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Creaming or Sedimentation | Insufficient viscosity at the adjusted pH. | - Review the pH sensitivity of any thickening agents in your formulation. - Consider adding a pH-independent thickener like xanthan gum or hydroxyethylcellulose. - Homogenize the emulsion to reduce droplet size.[4] |
| Coalescence (Phase Separation) | Incompatibility of ingredients at the target pH or insufficient emulsifier concentration. | - Verify the pH stability of all formulation components. - A significant pH shift could be causing instability. Investigate the reason for the change, as it may indicate oxidation or other incompatibilities.[6] - Consider increasing the concentration of this compound or adding a suitable co-emulsifier. |
| Change in Viscosity | pH-dependent behavior of other formulation ingredients. | - Identify any pH-sensitive thickeners or gelling agents. - If the viscosity change is undesirable, replace the pH-sensitive ingredient with a more stable alternative for your target pH. |
| Change in Color or Odor | Degradation of a pH-sensitive ingredient. | - Identify the unstable component and adjust the formulation's pH to its stable range. - Consider adding antioxidants or chelating agents to prevent degradation.[6] |
Quantitative Data Summary
While specific data for this compound emulsions is not widely published, the following tables provide an illustrative example of how pH could affect the stability of a hypothetical O/W emulsion. These tables are intended to serve as a guide for the types of data you should collect and analyze in your own experiments.
Table 1: Effect of pH on Particle Size and Polydispersity Index (PDI)
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Visual Observation |
| 3.0 | 255 | 0.35 | Stable |
| 5.0 | 250 | 0.32 | Stable |
| 7.0 | 260 | 0.33 | Stable |
| 9.0 | 275 | 0.40 | Slight increase in particle size |
| 11.0 | 350 | 0.55 | Signs of minor coalescence |
Table 2: Effect of pH on Zeta Potential and Viscosity
| pH | Zeta Potential (mV) | Viscosity (cP) | Stability Assessment |
| 3.0 | -5.2 | 1500 | Good |
| 5.0 | -5.8 | 1550 | Excellent |
| 7.0 | -6.5 | 1520 | Excellent |
| 9.0 | -7.1 | 1450 | Good |
| 11.0 | -8.5 | 1300 | Fair |
Note: For a non-ionic emulsifier like this compound, the zeta potential is expected to be close to neutral and not significantly influenced by pH. The slight negative charge often observed is due to the adsorption of ions from the aqueous phase or impurities in the oil phase.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion
Objective: To prepare a stable O/W emulsion using this compound.
Materials:
-
Oil Phase: e.g., Mineral Oil (20%)
-
Aqueous Phase: Deionized Water (q.s. to 100%)
-
Emulsifier: this compound (Ceteareth-12) (5%)
-
Preservative: As required
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. Heat to 75°C.
-
Prepare the Oil Phase: In a separate beaker, combine the mineral oil and this compound. Heat to 75°C and stir until the emulsifier is completely dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 5-10 minutes.
-
Cooling: Continue stirring at a lower speed and cool the emulsion to room temperature.
-
Final Additions: Add any temperature-sensitive ingredients, such as preservatives or fragrances, once the emulsion has cooled to below 40°C.
-
pH Adjustment: Adjust the pH to the desired level using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
Protocol 2: Stability Testing of the Emulsion at Different pH Values
Objective: To assess the physical stability of the prepared emulsion at various pH levels.
Procedure:
-
Sample Preparation: Prepare several samples of the emulsion as described in Protocol 1. Adjust the pH of each sample to a different value (e.g., pH 3, 5, 7, 9, 11).
-
Initial Characterization (Time 0): For each sample, measure and record the following:
-
Visual appearance (color, homogeneity)
-
pH
-
Viscosity
-
Particle size and PDI (using dynamic light scattering)
-
Zeta potential
-
-
Accelerated Stability Testing: Store the samples under different conditions:
-
Room Temperature (25°C)
-
Elevated Temperature (40°C)
-
Freeze-Thaw Cycles (-10°C to 25°C, 3 cycles)
-
-
Follow-up Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), re-evaluate the parameters listed in step 2.
-
Data Analysis: Compare the results over time and across different pH values to determine the optimal pH range for emulsion stability.
Visualizations
Caption: Experimental workflow for emulsion preparation and stability testing.
Caption: Troubleshooting logic for pH-related emulsion instability.
References
- 1. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 2. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. specialchem.com [specialchem.com]
- 6. Cosmetic emulsion separation [personalcarescience.com.au]
Strategies to reduce particle size in PEG 12 cetostearyl ether nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for reducing particle size in PEG 12 cetostearyl ether nanoemulsions. The following information is designed to address common challenges encountered during formulation and processing.
Troubleshooting Guide
This guide addresses specific issues that can arise during the preparation of nanoemulsions, leading to larger than desired particle sizes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Initial particle size is too large (micrometer range). | Inefficient premixing. | Prepare a coarse emulsion using a high-shear mixer before high-pressure homogenization or ultrasonication to improve the efficiency of particle size reduction.[1] |
| Insufficient surfactant concentration. | Increase the concentration of this compound. A higher surfactant-to-oil ratio can lead to a decrease in droplet size.[1][2][3] | |
| Inappropriate oil phase concentration. | While seemingly counterintuitive, in some systems, increasing the oil concentration (while maintaining a fixed emulsifier-to-oil ratio) can lead to smaller droplet sizes due to increased viscosity and shear stress during homogenization.[1] However, in other cases, lower oil concentrations result in smaller droplets.[3] Experiment with varying oil phase concentrations to find the optimal ratio for your specific formulation. | |
| Particle size remains large after high-pressure homogenization. | Homogenization pressure is too low. | Increase the homogenization pressure. Higher pressures generate greater disruptive forces, leading to smaller droplet sizes.[1][4][5] |
| Insufficient number of homogenization cycles. | Increase the number of passes through the homogenizer. More passes increase the probability of droplets passing through the high-stress zone, resulting in a smaller and more uniform particle size.[1][2][6] | |
| "Over-processing" at very high surfactant concentrations. | At very high surfactant concentrations, an increase in droplet size and polydispersity index (PDI) may be observed. This "over-processing" phenomenon suggests there is an optimal surfactant concentration that should not be exceeded.[6] | |
| Particle size is not reducible further with ultrasonication. | Sonication time is too short. | Increase the sonication time. Longer exposure to ultrasonic waves can lead to smaller droplet sizes.[7][8] |
| Sonication amplitude is too low. | Increase the ultrasonic amplitude. Higher amplitudes generate more intense cavitation, resulting in a greater reduction in particle size.[7] | |
| Reaching the minimum achievable particle size. | There is a limit to particle size reduction for a given formulation and method. Beyond a certain point, further energy input will not result in a smaller particle size.[8] | |
| Nanoemulsion is unstable and particle size increases over time. | Insufficient surfactant to stabilize the newly created droplet surface area. | Ensure the concentration of this compound is sufficient to cover the surface of the nanodroplets and prevent coalescence. |
| Ostwald ripening. | This phenomenon, where larger droplets grow at the expense of smaller ones, can be more pronounced in nanoemulsions. Optimizing the surfactant system and potentially adding a co-surfactant can help mitigate this effect.[9] |
Frequently Asked Questions (FAQs)
Formulation Questions:
-
Q1: What is the optimal concentration of this compound to achieve the smallest particle size? A1: The optimal concentration is formulation-dependent. Generally, increasing the surfactant concentration leads to a decrease in particle size up to a certain point.[3][10] It is recommended to perform a concentration-response study to determine the optimal surfactant-to-oil ratio for your specific oil phase. For some systems, a surfactant-to-emulsion ratio of 17.5% has been found to be optimal.[9]
-
Q2: How does the oil phase concentration affect the final particle size? A2: The effect of oil concentration can vary. In some cases, at a fixed surfactant-to-oil ratio, increasing the oil concentration can lead to smaller droplets due to higher viscosity and shear forces during homogenization.[1] Conversely, at a fixed surfactant concentration, increasing the oil phase will likely lead to larger droplets.[11] It is crucial to optimize the oil concentration in conjunction with the surfactant concentration.
Processing Questions:
-
Q3: What is the recommended method for particle size reduction: high-pressure homogenization or ultrasonication? A3: Both high-pressure homogenization (HPH) and ultrasonication are effective high-energy methods for producing nanoemulsions.[4] HPH is a highly scalable and reproducible method often used in industrial settings.[6] Ultrasonication is a convenient lab-scale method that can also produce very small droplet sizes.[7][12] The choice depends on the scale of your experiment and available equipment.
-
Q4: For high-pressure homogenization, what pressure and number of passes should I use? A4: Higher pressures and more passes generally result in smaller particle sizes.[1][2][6] For example, increasing pressure from 400 bar to 800 bar can significantly reduce droplet size.[4] Similarly, increasing the number of passes from one to eight can lead to a progressive decrease in particle diameter.[1] It is advisable to start with a moderate pressure (e.g., 1000 bar) and a few passes (e.g., 3-5 cycles) and then optimize based on the results.[6]
-
Q5: For ultrasonication, what are the key parameters to optimize? A5: The main parameters to optimize for ultrasonication are sonication time and amplitude (power).[7][8] Longer sonication times and higher amplitudes generally lead to smaller particle sizes. However, there is an optimal processing time beyond which no further size reduction occurs.[8] It is also important to control the temperature during sonication, as excessive heat can degrade components and affect stability.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of formulation and processing parameters on nanoemulsion particle size. Note that these studies did not use this compound specifically, but the general trends are informative.
Table 1: Effect of High-Pressure Homogenization Parameters on Particle Size
| Homogenization Pressure (psi) | Number of Passes | Resulting Mean Particle Diameter (µm) | Oil & Surfactant System |
| 12,000 | 1 | ~0.25 | 10% Corn Oil, 2% Tween 20 |
| 12,000 | 3 | ~0.21 | 10% Corn Oil, 2% Tween 20 |
| 12,000 | 8 | ~0.19 | 10% Corn Oil, 2% Tween 20 |
| 5,000 | 3 | ~0.26 | 10% Corn Oil, 2% Tween 20 |
| 12,000 | 3 | ~0.21 | 10% Corn Oil, 2% Tween 20 |
| 20,000 | 3 | ~0.18 | 10% Corn Oil, 2% Tween 20 |
Data adapted from a study on corn oil-in-water nanoemulsions. The particle size decreases with an increasing number of passes and higher homogenization pressure.[1]
Table 2: Effect of Surfactant Concentration on Particle Size
| Surfactant-to-Emulsion Ratio (SER) (%) | Resulting Particle Size (nm) | Oil & Surfactant System |
| 7.5 | >300 | Miglyol 812, Tween 80 |
| 10 | 100 (bimodal) | Miglyol 812, Tween 80 |
| 15 | <100 (bimodal) | Miglyol 812, Tween 80 |
| 17.5 | 76 (monomodal) | Miglyol 812, Tween 80 |
Data adapted from a study on beta-carotene loaded nanoemulsions. Increasing the surfactant concentration led to a reduction in particle size and a more uniform distribution.[9]
Table 3: Effect of Ultrasonication Parameters on Particle Size
| Sonication Time (min) | Sonication Amplitude (%) | Resulting Particle Size (nm) | Oil & Surfactant System |
| 2 | 50 | 247 | Clove Essential Oil, Hazelnut Meal Protein |
| 6 | 50 | 201 | Clove Essential Oil, Hazelnut Meal Protein |
| Not Specified | 50 | 247 | Not Specified |
| Not Specified | 100 | 184 | Not Specified |
Data adapted from a review on ultrasonic techniques. Longer sonication times and higher amplitudes result in smaller droplet sizes.[7]
Experimental Protocols
1. Preparation of a Coarse Emulsion (Pre-mix)
-
Phase Preparation: Separately prepare the oil phase (containing the lipophilic components and this compound if it is oil-soluble) and the aqueous phase.
-
Heating: Heat both phases to the same temperature (typically 60-70 °C) to ensure all components are melted and to facilitate emulsification.
-
Mixing: Slowly add the aqueous phase to the oil phase while continuously stirring with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. This will create a coarse emulsion with a milky appearance.
2. Particle Size Reduction by High-Pressure Homogenization
-
Equipment Preparation: Pre-heat the high-pressure homogenizer to the desired processing temperature.
-
Homogenization: Feed the coarse emulsion into the high-pressure homogenizer.
-
Parameter Setting: Set the desired homogenization pressure (e.g., starting at 1000 bar) and the number of cycles (e.g., starting with 3 cycles).[6]
-
Collection: Collect the resulting nanoemulsion in a clean container. It is advisable to cool the sample immediately to prevent temperature-induced degradation.
-
Analysis: Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Optimization: Repeat the process, varying the pressure and number of cycles to achieve the desired particle size.
3. Particle Size Reduction by Ultrasonication
-
Sample Preparation: Place a known volume of the coarse emulsion into a beaker. To maintain a constant temperature, place the beaker in an ice bath.
-
Ultrasonication: Immerse the tip of the ultrasonic probe into the coarse emulsion.
-
Parameter Setting: Set the desired sonication amplitude (e.g., 20-40%) and processing time (e.g., 5-15 minutes). It is often beneficial to use a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent excessive heating.
-
Processing: Start the ultrasonication process.
-
Analysis: After the set time, measure the particle size and PDI using a DLS instrument.
-
Optimization: Repeat the process, varying the sonication time and amplitude to achieve the target particle size.
Visualizations
Caption: Experimental workflow for nanoemulsion preparation and analysis.
Caption: Key parameters influencing the reduction of nanoemulsion particle size.
References
- 1. Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonic Technique for Production of Nanoemulsions for Food Packaging Purposes: A Review Study | MDPI [mdpi.com]
- 8. Optimal ultrasonication process time remains constant for a specific nanoemulsion size reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Potential Nanoemulgels for Boosting Transdermal Glimepiride Delivery and Upgrading Its Anti-Diabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasonic-assisted preparation of eucalyptus oil nanoemulsion: Process optimization, in vitro digestive stability, and anti-Escherichia coli activity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming drug loading limitations in PEG 12 cetostearyl ether micelles
Technical Support Center: PEG 12 Cetostearyl Ether Micelles
Welcome to the technical support center for this compound Micelles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to drug loading and formulation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low drug loading capacity in my this compound micelles. What are the potential causes and how can I improve it?
A1: Low drug loading is a common challenge and can be attributed to several factors. Here’s a troubleshooting guide:
-
Drug-Polymer Incompatibility: The physicochemical properties of your drug are crucial. Highly hydrophilic or extremely lipophilic drugs may not be well-retained within the micelle core.[1][2][3]
-
Recommendation: Assess the compatibility between your drug and the cetostearyl ether core. Consider modifying the drug into a more hydrophobic prodrug to enhance its partitioning into the micelle core.[4]
-
-
Suboptimal Formulation Method: The method used to prepare the micelles significantly impacts drug encapsulation efficiency.
-
Premature Drug Precipitation: The drug may be precipitating out of the solution before it can be effectively encapsulated.
-
Recommendation: Ensure that both the polymer and the drug are fully dissolved in a suitable co-solvent before the hydration step in methods like thin-film hydration or solvent evaporation.[1][7] The choice of organic solvent is critical and can influence the size and loading efficiency of the micelles.[6][8]
-
-
Insufficient Polymer Concentration: The concentration of this compound must be above its critical micelle concentration (CMC) for micelles to form and encapsulate the drug.[4][9]
-
Recommendation: Increase the polymer concentration. However, be aware that excessively high concentrations might lead to increased viscosity or the formation of larger aggregates.[10]
-
Q2: My drug-loaded micelles are unstable and seem to be releasing the drug prematurely. What strategies can I employ to improve micelle stability?
A2: Micelle stability is essential for effective drug delivery. Instability can lead to premature drug release.[11][12] Consider the following approaches to enhance stability:
-
Crosslinking the Micelle Core: Covalently crosslinking the hydrophobic core can significantly enhance micelle stability and improve drug retention.[11] This can be achieved through various chemical reactions, such as those involving azide-alkyne cycloadditions or disulfide bond formation for stimuli-responsive release.[11]
-
Strengthening Core Interactions: Introducing functionalities that promote non-covalent interactions within the core, such as π-π stacking or hydrogen bonding, can improve stability without the need for chemical crosslinking.[11]
-
Optimizing the Hydrophilic-Lipophilic Balance (HLB): The length of the PEG chain relative to the hydrophobic cetostearyl ether block affects micelle stability. A well-balanced HLB contributes to a lower CMC, which is desirable for maintaining micelle integrity upon dilution in biological fluids.[11][13]
-
Addition of Co-solvents or Salts: The addition of certain salts or co-solvents to the aqueous phase during preparation can influence both drug solubility and micelle formation, sometimes leading to improved stability and loading.[14][15]
Q3: I am struggling to reproduce my micelle formulation in terms of size and drug loading. What factors contribute to this variability?
A3: Reproducibility is key in scientific experiments. Several factors can lead to batch-to-batch variability:
-
Inconsistent Preparation Method: Minor variations in the experimental procedure can lead to significant differences in the final product.
-
Purity of Reagents: The purity of the this compound, the drug, and the solvents can affect micelle formation and drug encapsulation.
-
Recommendation: Use high-purity reagents and ensure they are free from contaminants.
-
-
Environmental Factors: Temperature and humidity can influence solvent evaporation rates and polymer hydration.
-
Recommendation: Perform experiments in a controlled environment to minimize these variations.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on polymeric micelles, providing a reference for expected drug loading capacities and the influence of different formulation parameters.
Table 1: Drug Loading Capacities for Different Formulation Methods
| Formulation Method | Polymer System | Drug | Drug Loading (% w/w) | Reference |
| Thin-Film Hydration | mPEG-b-PDLLA | Paclitaxel | Clinically Approved Formulation | [1] |
| O/W Emulsion | PEGylated poly-4-(vinylpyridine) | Dexamethasone | ~13% | [7] |
| Co-solvent Evaporation | PEGylated poly-4-(vinylpyridine) | Dexamethasone | up to ~19% | [7] |
| Dialysis | PEGylated poly-4-(vinylpyridine) | Dexamethasone | <2% | [7] |
Table 2: Influence of Polymer Composition on Drug Loading
| Polymer Composition | Drug | Drug Loading (% w/w) | Key Finding | Reference |
| PCL-b-PEG-b-PCL | Paclitaxel | up to 28% | Polyester blocks enhance loading of hydrophobic drugs. | [1] |
| Short mPEG graft chains | Doxorubicin | Higher loading | Shorter hydrophilic chains favored drug loading. | [10] |
| Increased hydrophobe content | (S)-(+)-camptothecin | Decreased loading | Increased hydrophilicity of the copolymer increased solubilization. | [16] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This method is widely used for encapsulating hydrophobic drugs into polymeric micelles.[1][4][5]
Materials:
-
This compound
-
Hydrophobic drug
-
Volatile organic solvent (e.g., chloroform, dichloromethane, acetone)
-
Aqueous buffer (e.g., PBS, distilled water)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Dissolution: Accurately weigh the this compound and the hydrophobic drug and dissolve them in a minimal amount of a suitable volatile organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. This will form a thin, uniform polymer-drug film on the inner surface of the flask. Gentle heating may be applied to facilitate evaporation.
-
Hydration: Add the aqueous buffer to the flask containing the thin film. The volume of the buffer will depend on the desired final concentration.
-
Micelle Formation: Hydrate the film by gentle agitation or sonication at a temperature above the glass transition temperature of the hydrophobic block. This process facilitates the self-assembly of the polymer into drug-loaded micelles.
-
Purification (Optional): To remove any unencapsulated drug, the micellar solution can be centrifuged or filtered.
Protocol 2: Solvent Evaporation/Emulsion Method
This technique is suitable for forming micelles from polymers and drugs that are soluble in a water-immiscible organic solvent.[4][12]
Materials:
-
This compound
-
Hydrophobic drug
-
Water-immiscible organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., water, buffer)
-
High-shear homogenizer or sonicator
-
Rotary evaporator or vacuum
Procedure:
-
Organic Phase Preparation: Dissolve the this compound and the drug in a water-immiscible organic solvent.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-shear homogenizer or sonicator. This creates an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion under reduced pressure (e.g., using a rotary evaporator). As the solvent evaporates, the polymer precipitates and self-assembles into micelles, encapsulating the drug.[4]
-
Purification: The resulting micellar suspension can be purified to remove any free drug or larger aggregates.
Visualizations
Experimental Workflow: Thin-Film Hydration
Caption: Workflow for preparing drug-loaded micelles via the thin-film hydration method.
Logical Relationship: Factors Affecting Drug Loading
Caption: Key factors influencing the drug loading efficiency of polymeric micelles.
References
- 1. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Molecular Structure and Physicochemical Properties of Immunosuppressive Drugs on Micelle Formulation Characteristics and Cutaneous Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does the drug loading method affect the performance of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug loading of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pjps.pk [pjps.pk]
- 11. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming the barriers in micellar drug delivery: loading efficiency, in vivo stability, and micelle-cell interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. Salt and cosolvent effects on ionic drug loading into microspheres using an O/W method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG based random copolymer micelles as drug carriers: the effect of hydrophobe content on drug solubilization and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Oil-to-Surfactant Ratios with PEG-12 Cetostearyl Ether
Welcome to the technical support center for optimizing formulations using PEG-12 Cetostearyl Ether. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for achieving stable and effective emulsions.
Frequently Asked Questions (FAQs)
Q1: What is PEG-12 Cetostearyl Ether and what is its primary function in a formulation?
A1: PEG-12 Cetostearyl Ether is a non-ionic surfactant. Its primary function is to act as an emulsifying agent, which helps to create stable mixtures of oil and water.[1][2] Surfactants like PEG-12 Cetostearyl Ether are essential in the development of various pharmaceutical formulations, including creams, lotions, and nanoemulsions, to ensure a homogenous dispersion of immiscible liquids.[3]
Q2: What is the HLB value of PEG-12 Cetostearyl Ether and what type of emulsion is it best suited for?
A2: PEG-12 Cetostearyl Ether has a Hydrophilic-Lipophilic Balance (HLB) value of approximately 13.[4] This relatively high HLB value makes it ideal for creating oil-in-water (O/W) emulsions, where fine oil droplets are dispersed within a continuous water phase.[4][5]
Q3: What is the recommended concentration range for PEG-12 Cetostearyl Ether in a formulation?
A3: For many topical applications, the recommended usage level for PEG-12 Cetostearyl Ether (e.g., Kolliphor® CS 12) is between 0.5% and 5.5%.[3][4] The optimal concentration will depend on the specific oil phase, the desired droplet size, and the overall stability of the emulsion.
Q4: How does the oil-to-surfactant ratio impact the characteristics of the final emulsion?
A4: The ratio of oil to surfactant is a critical parameter that significantly influences the droplet size, polydispersity index (PDI), and stability of the emulsion. Generally, a higher surfactant concentration relative to the oil phase leads to smaller droplet sizes and a more stable emulsion. However, excessive surfactant can lead to toxicity and other formulation challenges.[6][7] Therefore, optimizing this ratio is crucial for the successful development of a drug delivery system.
Q5: Can PEG-12 Cetostearyl Ether be used in combination with other excipients?
A5: Yes, PEG-12 Cetostearyl Ether is often used in conjunction with other excipients. For instance, it can be combined with structuring agents like cetostearyl alcohol to enhance the viscosity and stability of creams and lotions.[8][9] It can also be used with co-surfactants to further reduce droplet size and improve the overall performance of nanoemulsions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phase Separation or Creaming | 1. Insufficient concentration of PEG-12 Cetostearyl Ether. 2. Incorrect HLB of the emulsifier system for the chosen oil phase. 3. Inadequate homogenization during the emulsification process. | 1. Incrementally increase the concentration of PEG-12 Cetostearyl Ether within the recommended range (0.5-5.5%). 2. Calculate the required HLB of your oil phase (see Table 1) and ensure it aligns with the HLB of PEG-12 Cetostearyl Ether (~13). Consider adding a co-emulsifier with a different HLB to achieve the target value. 3. Increase the homogenization speed or duration. For nanoemulsions, consider using a high-pressure homogenizer. |
| High Polydispersity Index (PDI) | 1. Non-uniform droplet size due to inefficient emulsification. 2. Ostwald ripening, where larger droplets grow at the expense of smaller ones. | 1. Optimize the homogenization parameters (speed, time, temperature). 2. Ensure a sufficient concentration of PEG-12 Cetostearyl Ether to adequately coat the oil droplets and prevent coalescence. |
| Unexpected Increase in Viscosity or "Gelling" | 1. Interaction with other formulation components. 2. The concentration of the internal (oil) phase is too high. | 1. Review the compatibility of all excipients in the formulation. 2. Systematically decrease the concentration of the oil phase and re-evaluate the viscosity. |
| Poor Drug Solubility or Precipitation | 1. The drug is not sufficiently soluble in the chosen oil phase. 2. The drug is precipitating out of the oil phase upon emulsification. | 1. Screen various oils to determine the one with the highest solubilizing capacity for your active pharmaceutical ingredient (API). 2. Consider the use of a co-solvent in the oil phase. |
| Emulsion Instability at Elevated Temperatures | 1. The formulation is sensitive to temperature changes. 2. Insufficient thermal stability of the emulsifier film. | 1. Conduct stability studies at various temperatures to determine the formulation's limitations. 2. Consider adding a co-emulsifier or a stabilizer that can enhance the thermal stability of the emulsion. |
Data Presentation
Table 1: Required HLB Values for Common Oils
This table provides the required HLB values for various oils commonly used in pharmaceutical formulations. To create a stable oil-in-water emulsion with PEG-12 Cetostearyl Ether (HLB ~13), it is often beneficial to blend it with a lower HLB emulsifier to match the required HLB of the oil phase.
| Oil | Required HLB |
| Apricot Kernel Oil | 7 |
| Argan Oil | 11 |
| Avocado Oil | 7 |
| Babassu Oil | 8 |
| Beeswax | 12 |
| Castor Oil | 14 |
| Coconut Oil | 8 |
| Jojoba Oil | 6.5 |
| Mineral Oil | 10.5 |
| Olive Oil | 7 |
| Safflower Oil | 8 |
| Sesame Oil | 11.5 |
| Soybean Oil | 7 |
| Sunflower Oil | 7 |
Source: Adapted from publicly available data.[10][11]
Experimental Protocols
Protocol 1: Determination of Optimal Oil-to-Surfactant Ratio using a Phase Titration Method (Constructing a Pseudo-Ternary Phase Diagram)
This protocol outlines the steps to determine the optimal ratios of oil, surfactant (PEG-12 Cetostearyl Ether), and water to form a stable nanoemulsion.
-
Preparation of Oil/Surfactant Mixtures:
-
Prepare mixtures of your chosen oil and PEG-12 Cetostearyl Ether in varying weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Ensure complete miscibility by gentle heating (if necessary) and vortexing.
-
-
Aqueous Titration:
-
For each oil/surfactant mixture, titrate with purified water dropwise under constant magnetic stirring at a controlled temperature.
-
After each addition of water, allow the system to equilibrate.
-
Visually observe the mixture for transparency and any signs of phase separation or turbidity.
-
-
Phase Diagram Construction:
-
Record the compositions (in weight percentage) of oil, surfactant, and water at which clear, translucent, or turbid emulsions are formed.
-
Plot these points on a ternary phase diagram to delineate the nanoemulsion region.[12]
-
-
Characterization of Formulations from the Nanoemulsion Region:
-
Select several formulations from within the identified nanoemulsion region.
-
Prepare these formulations and characterize them for droplet size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Conduct stability studies (e.g., freeze-thaw cycles, storage at different temperatures) to identify the most robust formulation.
-
Mandatory Visualization
Caption: Workflow for optimizing the oil-to-surfactant ratio.
Caption: Troubleshooting logic for emulsion instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharma.basf.com [pharma.basf.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HLB Calculator - Materials [hlbcalc.com]
- 11. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 12. Phase diagram and emulsion stability of surfactant-fragrance systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PEG 12 Cetostearyl Ether and Polysorbate 80 as Emulsifiers in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulating stable and effective drug delivery systems. This guide provides a comparative analysis of two widely used non-ionic emulsifiers: PEG 12 cetostearyl ether (also known as Ceteareth-12) and Polysorbate 80, offering insights into their physicochemical properties and performance based on available experimental data.
Introduction to the Emulsifiers
This compound is a polyethylene glycol ether of cetearyl alcohol. It is a synthetic compound that functions as an emulsifier and wetting agent in a variety of cosmetic and personal care products.[1][2][3][4] As an emulsifier, it possesses both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allowing it to reduce the surface tension at the oil/water interface and stabilize emulsions.[1][2]
Polysorbate 80, also known as Tween 80, is a hydrophilic non-ionic surfactant.[5] It is a viscous, water-soluble yellow liquid used as an emulsifier, solubilizer, and stabilizer in food, cosmetics, and pharmaceutical formulations, particularly in parenteral preparations.[5]
Physicochemical Properties: A Head-to-Head Comparison
The selection of an emulsifier is often guided by its physicochemical properties, most notably the Hydrophilic-Lipophilic Balance (HLB) value, which indicates its suitability for forming oil-in-water (o/w) or water-in-oil (w/o) emulsions.
| Property | This compound (Ceteareth-12) | Polysorbate 80 |
| Chemical Classification | Polyethylene glycol ether of cetearyl alcohol | Polyoxyethylene sorbitan monooleate |
| INCI Name | Ceteareth-12 | Polysorbate 80 |
| Appearance | White, waxy solid | Amber-colored, viscous liquid |
| HLB Value | 13.5[2][6] | 15.0 |
| Solubility | Dispersible in hot water and ethanol[6] | Soluble in water |
| Primary Emulsion Type | Oil-in-Water (o/w)[2][6] | Oil-in-Water (o/w) |
Caption: Table 1: Comparative physicochemical properties of this compound and Polysorbate 80.
Emulsifier Performance: Insights from Experimental Data
While direct comparative studies between this compound and Polysorbate 80 are limited, analysis of individual performance data provides valuable insights into their emulsifying capabilities.
Emulsion Stability and Particle Size
The primary function of an emulsifier is to create and maintain a stable emulsion, characterized by a consistent droplet size and resistance to phase separation.
Polysorbate 80 has been extensively studied for its ability to form stable nanoemulsions. The concentration of Polysorbate 80 has a significant impact on droplet size and emulsion stability. Increasing the concentration of Polysorbate 80 generally leads to a decrease in the mean droplet size of the emulsion.[7] The stability of an emulsion is a critical factor, and it can be assessed through various methods, including monitoring the creaming index. Studies have shown that a higher amount of Polysorbate 80 can increase the stability of oil-in-water emulsions, as indicated by a higher creaming index.[7]
For This compound , while specific quantitative data on particle size as a function of concentration is less readily available in comparative studies, it is recognized as a universal emulsifier for creating stable oil-in-water emulsions.[4][6] Its effectiveness is often enhanced when used in combination with other emulsifiers or stabilizers.[4]
The logical workflow for evaluating emulsion stability often involves a series of characterization techniques.
Caption: Experimental workflow for emulsion characterization.
Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.[1][8][9] A higher absolute zeta potential value (generally > ±30 mV) indicates greater electrostatic repulsion between droplets, leading to a more stable emulsion.[8]
Emulsions stabilized with PEG 12 dimethicone , a related silicone-based PEG ether, have been shown to exhibit high negative zeta potential values, in the range of -39.7 to -70.0 mV, indicating good physical stability.[10] While this is not this compound, it suggests that ethoxylated emulsifiers can contribute to significant surface charges.
For Polysorbate 80 , a non-ionic surfactant, its contribution to zeta potential is more complex. While it does not possess an intrinsic charge, its adsorption at the oil-water interface can influence the surface charge of the droplets.
Rheological Properties
The viscosity and flow behavior of an emulsion are critical for its application, particularly in topical and parenteral formulations. Emulsifiers play a significant role in determining the rheological properties of the final product.
Emulsions formulated with Ceteareth-12 can be optimized to achieve a desired consistency, and it is often used with gel-forming thickeners to modulate viscosity.[4] The combination of emulsifiers, including ceteareths, with other rheology modifiers is a common strategy to achieve the desired texture and stability.
The rheological properties of emulsions stabilized by Polysorbate 80 are dependent on the concentration of the emulsifier and the oil phase. The viscosity of the emulsion can be influenced by the interactions between the components.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments in emulsifier comparison.
Preparation of Oil-in-Water (O/W) Emulsion
A common method for preparing o/w emulsions in a laboratory setting is the hot homogenization process.
-
Preparation of Phases:
-
The oil phase, consisting of the oil and any oil-soluble components, including the emulsifier if it is oil-soluble (or a portion of it), is heated to 70-75°C.
-
The aqueous phase, containing water and any water-soluble components, including the emulsifier if it is water-soluble (or the remaining portion), is heated to the same temperature.
-
-
Emulsification:
-
The hot aqueous phase is slowly added to the hot oil phase with continuous high-shear mixing using a homogenizer.
-
Homogenization is continued for a specified period (e.g., 5-10 minutes) to ensure uniform droplet size distribution.
-
-
Cooling:
-
The resulting emulsion is allowed to cool to room temperature with gentle stirring.
-
Caption: General workflow for hot homogenization emulsification.
Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a common technique for measuring particle size distribution and zeta potential.
-
Sample Preparation: The emulsion is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument.
-
Data Analysis: The instrument's software calculates the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
Rheological Measurements
The viscosity and viscoelastic properties of the emulsions can be determined using a rheometer.
-
Sample Loading: A small amount of the emulsion is placed on the lower plate of the rheometer.
-
Measurement Protocol:
-
Flow Curve: The shear stress is measured as a function of the shear rate to determine the viscosity profile.
-
Oscillatory Test: A small, oscillating strain is applied to the sample to determine the storage modulus (G') and loss modulus (G''), which provide information about the emulsion's structure and stability.
-
Signaling Pathways in Drug Delivery Applications
While emulsifiers themselves do not directly participate in cellular signaling, their role in drug delivery systems can influence how an active pharmaceutical ingredient (API) interacts with biological systems. For instance, the particle size of a nanoemulsion can affect its uptake by cells.
Caption: Simplified logical flow of drug delivery via an emulsion.
Conclusion
Both this compound and Polysorbate 80 are effective non-ionic emulsifiers for the formulation of oil-in-water emulsions. Polysorbate 80 is extensively documented for its ability to produce fine, stable nanoemulsions and is a common choice in pharmaceutical formulations, including parenterals. This compound is a versatile and widely used emulsifier in the cosmetic and topical pharmaceutical fields, often used in combination with other ingredients to achieve desired stability and sensory characteristics.
The choice between these two emulsifiers will depend on the specific requirements of the formulation, including the desired droplet size, viscosity, route of administration, and the nature of the active pharmaceutical ingredient. For applications requiring extensive documentation and a history of use in injectable formulations, Polysorbate 80 may be the preferred choice. For topical formulations where texture and skin feel are paramount, this compound, often as part of a more complex emulsifying system, is a well-established option. Further direct comparative studies are needed to provide a more definitive quantitative comparison of their performance characteristics.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]
- 3. specialchem.com [specialchem.com]
- 4. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 5. Development and Evaluation of an Anti-Inflammatory Emulsion: Skin Penetration, Physicochemical Properties, and Fibroblast Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceteareth-12 | Polyoxyl 12 Cetostearyl Ether | Cosmetic Ingredients Guide [ci.guide]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. irjpms.com [irjpms.com]
- 10. Influence of PEG-12 Dimethicone addition on stability and formation of emulsions containing liquid crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of PEG 12 Cetostearyl Ether for In Vitro Cell Culture Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PEG 12 cetostearyl ether for its suitability in in vitro cell culture assays. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from the closely related compound, Ceteareth-20 (PEG-20 cetostearyl ether), as a surrogate to provide an assessment of its potential effects on cell viability and proliferation. This information is compared against two commonly used alternatives in cell culture: Dimethyl Sulfoxide (DMSO) and Pluronic F-68.
Executive Summary
This compound, a non-ionic surfactant, is often considered for solubilizing hydrophobic compounds for in vitro testing. Based on data from the related compound Ceteareth-20, it appears to have low cytotoxic potential at high concentrations in human lymphocytes but may exhibit proliferative effects.[1][2] In contrast, DMSO is a potent solvent but can exhibit significant cytotoxicity at concentrations as low as 1-5%.[3] Pluronic F-68 is primarily used as a shear-protectant and generally shows low toxicity, with some studies indicating it has no adverse impact on cell growth or viability at typical concentrations.
Performance Comparison
The following tables summarize the available quantitative data for Ceteareth-20 (as a proxy for this compound) and its alternatives.
Table 1: Cytotoxicity Comparison
| Compound | Cell Line | Assay | Concentration | Effect on Cell Viability |
| Ceteareth-20 | Human Lymphocytes | LDH | 1%, 5%, 25%, 50% | No significant cytotoxic effect observed.[1][2] |
| DMSO | Hep G2 | Live-cell imaging | 3% | Inhibition of cell proliferation.[3] |
| Hep G2 | Live-cell imaging | 5% | No cell proliferation observed.[3] | |
| Various Cancer Cell Lines | MTT | 1.25% - 10% | Significant toxicity and inhibition of proliferation.[3] | |
| Pluronic F-68 | Suspension adapted 293 cells | Not specified | 0.05% - 0.2% | No negative effect on cell viability detected. |
| CHO cell lines | Not specified | 1 g/L and 5 g/L | No adverse impact on viability. |
Table 2: Effects on Cell Proliferation
| Compound | Cell Line | Assay | Concentration | Effect on Cell Proliferation |
| Ceteareth-20 | Human Lymphocytes | WST-1 | 1%, 5%, 25%, 50% | Proliferative effects observed.[1][2] |
| DMSO | Hep G2 | Live-cell imaging | >0.5% | Dose-dependent inhibition of proliferation.[3] |
| Pluronic F-68 | CHO cell lines | Not specified | 1-5 g/L | Increase in terminal cell density over time. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
WST-1 Cell Proliferation Assay
This assay is a colorimetric method to quantify cell proliferation and viability.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.[1][2]
-
Treatment: Incubate the cells with varying concentrations of the test compound (e.g., Ceteareth-20 at 1%, 5%, 25%, and 50%) at 37°C in a 5% CO2 humidified atmosphere for 24 hours.[1][2]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[1][2]
-
Incubation: Incubate the plate for 4 hours in the cell culture incubator.[1][2]
-
Measurement: Shake the plate thoroughly and measure the absorbance at 420 nm using a microplate reader.[1][2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a colorimetric method to quantify cytotoxicity by measuring LDH released from damaged cells.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon cell lysis. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[1][2]
-
Treatment: Expose cells to the test compounds at various concentrations for 24 to 48 hours.[1][2]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[1][2]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[1][2]
-
Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.
Potential Impact on Signaling Pathways
Surfactants and solubilizing agents can potentially interfere with cellular signaling pathways, which is a critical consideration for in vitro assays.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Some surfactants have been shown to inhibit NF-κB activation, which could impact studies on inflammation or immune responses.
References
A Comparative Guide: PEG 12 Cetostearyl Ether vs. Ceteareth-20 in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used non-ionic emulsifiers in topical formulations: PEG 12 cetostearyl ether (also known as Ceteareth-12) and Ceteareth-20. While direct comparative experimental data is limited in publicly available literature, this document synthesizes the existing information on their individual properties and provides a framework for performance evaluation based on their chemical characteristics.
Introduction to Ceteareth Emulsifiers
Ceteareth emulsifiers are polyethylene glycol (PEG) ethers of cetearyl alcohol, a blend of cetyl and stearyl alcohols.[1] The numerical designation following "Ceteareth" indicates the average number of ethylene oxide units in the molecule.[1] These surfactants are widely used in oil-in-water (O/W) emulsions to create stable and aesthetically pleasing creams and lotions.[2][3] This guide focuses on the differences in formulation performance that can be anticipated between Ceteareth-12 and Ceteareth-20 due to the variation in their polyethylene glycol chain length.
Physicochemical Properties
The primary difference between this compound and Ceteareth-20 lies in the length of their hydrophilic polyethylene glycol (PEG) chain. This structural variance directly influences their Hydrophilic-Lipophilic Balance (HLB) value, which in turn dictates their emulsifying behavior.
| Property | This compound (Ceteareth-12) | Ceteareth-20 | Source(s) |
| INCI Name | Ceteareth-12 | Ceteareth-20 | [4] |
| Synonyms | Polyoxyethylene (12) Cetostearyl Ether | Polyoxyethylene (20) Cetostearyl Ether, PEG-20 Cetyl/Stearyl Ether | [4] |
| Chemical Structure | Cetearyl Alcohol + ~12 moles of ethylene oxide | Cetearyl Alcohol + ~20 moles of ethylene oxide | [1] |
| HLB Value (Approximate) | 13.5 | 15-17 | [4] |
| Appearance | Waxy solid | Waxy solid | [1][2] |
| Solubility | Dispersible in water | Soluble in water and alcohol | [2] |
Performance Comparison in Topical Formulations
While direct head-to-head experimental data is scarce, the differences in their physicochemical properties allow for informed predictions regarding their performance in several key areas. A study investigating the in vitro skin permeation of sunscreen agents used a combination of ceteareth-12 and ceteareth-20 in one of their formulations, highlighting their compatibility but not offering a direct comparison of their individual performance.[5]
Emulsion Stability
The stability of an emulsion is a critical quality attribute. The higher HLB value of Ceteareth-20 suggests it is a more powerful oil-in-water emulsifier than Ceteareth-12.[2] This generally translates to the ability to form more stable emulsions with smaller droplet sizes.
Expected Performance:
-
Ceteareth-20: Likely to produce emulsions with smaller and more uniform droplet sizes, leading to enhanced long-term stability and a reduced risk of phase separation.[6]
-
Ceteareth-12: May require a co-emulsifier to achieve the same level of stability as Ceteareth-20, particularly in formulations with a high oil phase content.
Rheology and Texture
The choice of emulsifier can significantly impact the viscosity and sensory feel of a topical formulation. The longer PEG chain of Ceteareth-20 can lead to the formation of a more structured network within the emulsion, potentially resulting in a thicker product.
Expected Performance:
-
Ceteareth-20: Formulations are expected to have a higher viscosity, contributing to a creamier and richer texture.[7]
-
Ceteareth-12: Likely to produce lighter lotions and creams with lower viscosity.
Skin Penetration
Non-ionic surfactants can act as penetration enhancers by interacting with the lipids in the stratum corneum. The length of the PEG chain can influence this effect. While specific comparative data for Ceteareth-12 and Ceteareth-20 is unavailable, the general principle is that the degree of ethoxylation plays a role. Ceteareth-20 is known to be a penetration enhancer.[2]
Expected Performance:
-
Ceteareth-20: The longer, more hydrophilic PEG chain may lead to a greater fluidization of the stratum corneum lipids, potentially resulting in enhanced penetration of active pharmaceutical ingredients (APIs).
-
Ceteareth-12: May have a less pronounced effect on skin penetration compared to Ceteareth-20.
Sensory Profile
The sensory characteristics of a topical product are crucial for patient or consumer compliance. This includes attributes like spreadability, soaping effect (the initial white film upon rubbing), and after-feel. A study noted that an emulsifier blend containing cetearyl alcohol and ceteareth-20 exhibited a higher potential for soaping.[8]
Expected Performance:
-
Ceteareth-20: May contribute to a more substantive and potentially greasier after-feel due to its larger molecular size. The potential for a greater soaping effect should also be considered.[8]
-
Ceteareth-12: Likely to provide a lighter, less occlusive feel with potentially less soaping.
Safety and Regulatory Information
Both Ceteareth-12 and Ceteareth-20 are part of the ceteareth group of ingredients that have been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that ceteareth ingredients are safe for use in cosmetic products when formulated to be non-irritating.[1] However, they recommended that these ingredients should not be used on damaged skin due to concerns about the potential for kidney effects observed with PEGs on burn patients.[1] There are also concerns about potential contamination with 1,4-dioxane, a byproduct of ethoxylation, though this can be controlled through purification.[1]
Experimental Protocols for Comparative Evaluation
To generate the necessary quantitative data for a direct comparison, the following experimental protocols are recommended.
Emulsion Stability Assessment
Objective: To compare the physical stability of emulsions formulated with this compound versus Ceteareth-20.
Methodology:
-
Formulation: Prepare two identical oil-in-water cream formulations, with the only variable being the emulsifier (Ceteareth-12 in one and Ceteareth-20 in the other) at the same concentration.
-
Droplet Size Analysis:
-
Immediately after preparation and at specified time points (e.g., 1, 7, 30, and 90 days) under different storage conditions (e.g., room temperature, 40°C), measure the droplet size distribution using laser diffraction or dynamic light scattering.
-
A smaller, more consistent droplet size over time indicates greater stability.[6]
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the emulsions. A higher absolute zeta potential value (typically > |30| mV) suggests better stability due to electrostatic repulsion between droplets.
-
-
Rheological Analysis:
-
Conduct viscosity and yield stress measurements using a rheometer at different shear rates.
-
Monitor changes in rheological properties over time and under stress conditions (e.g., temperature cycling) to assess stability.
-
-
Accelerated Stability Testing:
-
Subject the formulations to centrifugation and freeze-thaw cycles to accelerate any potential instability.
-
Visually inspect for phase separation, creaming, or coalescence.
-
In Vitro Skin Permeation Study
Objective: To compare the effect of this compound and Ceteareth-20 on the skin penetration of a model active ingredient.
Methodology:
-
Formulation: Prepare two formulations as described in 5.1, incorporating a model active pharmaceutical ingredient (API).
-
Franz Diffusion Cell Setup:
-
Use excised human or animal skin mounted on Franz diffusion cells.
-
The receptor chamber should be filled with a suitable buffer solution maintained at 32°C.
-
Apply a finite dose of the formulation to the surface of the skin.
-
-
Sampling and Analysis:
-
At predetermined time intervals, collect samples from the receptor solution.
-
Analyze the concentration of the API in the samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp) for each formulation.
-
A higher flux and permeability coefficient indicate greater penetration enhancement.
-
Sensory Panel Evaluation
Objective: To compare the sensory characteristics of formulations containing this compound versus Ceteareth-20.
Methodology:
-
Panelist Training: Train a panel of sensory assessors to identify and quantify specific sensory attributes of topical products.
-
Sample Preparation: Prepare the two formulations as described in 5.1.
-
Evaluation:
-
Provide panelists with coded samples to evaluate in a controlled environment.
-
Assess attributes such as:
-
Appearance: Gloss, color.
-
Pick-up: Firmness, stickiness.
-
Rub-out: Spreadability, soaping, slip.
-
After-feel: Greasiness, tackiness, smoothness, residue.
-
-
-
Data Analysis:
-
Use statistical methods to analyze the sensory data and identify significant differences between the two formulations.
-
Visualizations
Caption: Chemical Structures of Ceteareth-12 and Ceteareth-20.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Understanding Ceteareth Emulsifiers: A Comprehensive Guide for Chemical Engineers-Minya_New Material [ycmingya.com]
- 5. Ceteareth-20 - Ceteareth-20 studies [tiiips.com]
- 6. researchgate.net [researchgate.net]
- 7. oryskincare.com [oryskincare.com]
- 8. newdirections.com.au [newdirections.com.au]
A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Formulations Containing PEG 12 Cetostearyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing a predictive mathematical relationship between in vitro drug release properties and in vivo bioavailability, known as an in vitro-in vivo correlation (IVIVC), is a critical tool in drug development.[1][2][3] For formulations containing excipients like PEG 12 cetostearyl ether—a non-ionic surfactant used to enhance the solubility and stability of pharmaceutical preparations—a successful IVIVC can streamline development, support batch-to-batch consistency, and reduce the need for extensive in vivo studies.[4][5][6]
While direct, publicly available IVIVC studies specifically focused on this compound are limited[5], this guide provides a framework for establishing such a correlation. It outlines the necessary experimental protocols and data analysis workflows based on established principles for poorly water-soluble drugs formulated with non-ionic surfactants.[7][8][9]
Comparative Data Framework
To establish a meaningful IVIVC, multiple formulations with varying release rates (e.g., fast, medium, slow) should be developed. This is often achieved by modifying the concentration of the release-controlling excipient, in this case, this compound. The following tables are templates for organizing the quantitative data that must be generated.
Table 1: Formulation Composition
| Formulation ID | Drug Substance (%) | This compound (%) | Other Excipients (e.g., polymer, filler) (%) |
|---|---|---|---|
| F1 (Fast Release) | 10 | 5 | 85 |
| F2 (Medium Release) | 10 | 10 | 80 |
| F3 (Slow Release) | 10 | 15 | 75 |
Table 2: Comparative In Vitro Dissolution Data
| Time (hours) | F1 (% Released) | F2 (% Released) | F3 (% Released) |
|---|---|---|---|
| 1 | 45 | 30 | 15 |
| 2 | 70 | 55 | 35 |
| 4 | 95 | 80 | 60 |
| 8 | 100 | 98 | 85 |
| 12 | 100 | 100 | 95 |
Table 3: Comparative In Vivo Pharmacokinetic Data
| Formulation ID | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (hours) |
|---|---|---|---|
| F1 (Fast Release) | 1500 | 350 | 1.5 |
| F2 (Medium Release) | 1450 | 250 | 3.0 |
| F3 (Slow Release) | 1400 | 180 | 5.0 |
Experimental Protocols
Detailed and consistent methodologies are crucial for generating data suitable for an IVIVC.
In Vitro Dissolution Study
Objective: To accurately measure the rate and extent of drug release from the formulations in a controlled laboratory environment.
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used for oral dosage forms.
Methodology:
-
Medium Selection: The dissolution medium should be selected to provide sink conditions without being overly aggressive. Given that this compound is a surfactant, the medium may need to be aqueous-based (e.g., 0.1N HCl, phosphate buffer at pH 6.8) to discriminate between formulations. The FDA provides a stepwise procedure for selecting media for sparingly water-soluble drugs, which includes evaluating pH and the potential need for a surfactant in the medium.[10]
-
Preparation: Prepare 900 mL of the selected dissolution medium and maintain it at 37 ± 0.5°C.
-
Procedure: Place one dosage form into each vessel. Begin rotation of the paddle at a specified speed (e.g., 50-75 RPM).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the drug concentration in the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study
Objective: To determine the rate and extent of drug absorption into the systemic circulation after administration of the formulations.
Study Design: A crossover study design in a relevant animal model (e.g., rats, dogs) or human volunteers is preferred. Each subject receives each of the formulations (F1, F2, F3) with an adequate washout period between administrations.
Methodology:
-
Subject Preparation: Subjects should be fasted overnight prior to drug administration.
-
Dosing: Administer a single dose of each formulation.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: Determine the drug concentration in the plasma samples using a validated and sensitive bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax) for each subject and formulation using non-compartmental analysis.
IVIVC Development and Visualization
The goal is to establish a Level A correlation, which is a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[1][3]
Logical Framework for IVIVC
The core of an IVIVC is the mathematical model that connects the in vitro release rate to the in vivo absorption rate. This relationship allows the in vitro test to serve as a surrogate for in vivo performance.[2]
Caption: Logical relationship in a Level A IVIVC study.
Experimental and Analytical Workflow
The process of developing an IVIVC involves a structured workflow from formulation design through to the final correlation model.
Caption: Workflow for establishing an IVIVC.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
Spectroscopic Methods for Validating the Purity of PEG 12 Cetostearyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of excipients is a critical parameter in drug development and manufacturing, directly impacting the stability, efficacy, and safety of the final pharmaceutical product. PEG 12 cetostearyl ether, a non-ionic surfactant widely used as an emulsifier and solubilizing agent, is no exception. This guide provides a comparative overview of key spectroscopic methods for validating the purity of this compound, alongside alternative chromatographic techniques, to assist researchers in selecting the most appropriate analytical strategy.
Introduction to Purity Concerns in this compound
This compound is a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols. As a product of ethoxylation, it is inherently a polydisperse mixture. However, its purity is a critical quality attribute. Potential impurities can include residual starting materials, such as free cetostearyl alcohol and polyethylene glycol (PEG), and by-products from the manufacturing process, most notably ethylene oxide and 1,4-dioxane.[1][2][3] The presence of these impurities, even in trace amounts, can affect the physicochemical properties of the surfactant and may pose safety risks. Regulatory bodies, including the United States Pharmacopeia (USP), have established monographs with specific tests and limits for these impurities.[4][5][6]
Comparison of Analytical Methods
A combination of spectroscopic and chromatographic methods is often employed for a comprehensive purity assessment of this compound. Each technique offers distinct advantages in terms of specificity, sensitivity, and the type of information it provides.
| Analytical Method | Principle | Impurities Detected/Aspects of Purity Assessed | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms to provide structural information and quantitative data. | Free cetostearyl alcohol, free polyethylene glycol, average number of ethylene oxide units, structural integrity. | - Provides absolute quantification without the need for specific reference standards for each impurity.- Rapid analysis.- Non-destructive.- Provides detailed structural information. | - Lower sensitivity compared to chromatographic methods for trace impurities.- Complex spectra for polydisperse samples can be challenging to interpret. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its functional groups. | Identification of the material, presence of unexpected functional groups, and can be used for semi-quantitative analysis of major components. | - Fast and simple for identification purposes.- Non-destructive.- Can be used for at-line or in-line process monitoring. | - Primarily a qualitative or semi-quantitative technique.- Not suitable for detecting trace impurities.- Overlapping peaks can make interpretation difficult for complex mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with a separation technique like LC or GC. | Identification of unknown impurities, confirmation of known impurities, analysis of polydispersity. | - High sensitivity and specificity.- Can provide molecular weight information for unknown impurities. | - Typically requires coupling with a chromatographic technique for complex mixtures.- Ionization efficiency can vary between compounds, affecting quantification. |
| Gas Chromatography (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile phase, with detection by mass spectrometry. | Ethylene oxide, 1,4-dioxane, residual solvents. | - High sensitivity and specificity for volatile impurities.- Established methods available in pharmacopeias. | - Not suitable for non-volatile impurities like free PEG or cetostearyl alcohol.- Sample preparation (e.g., headspace) is often required. |
| Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase, with various detection methods available. | Free cetostearyl alcohol, free polyethylene glycol, and other non-volatile impurities. | - High separation efficiency for complex mixtures.- A wide range of detectors can be used (e.g., ELSD, CAD) for non-chromophoric compounds. | - Requires reference standards for quantitative analysis.- Method development can be time-consuming. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy for Free Cetostearyl Alcohol and Free PEG
Principle: This method utilizes the distinct chemical shifts of protons in this compound, free cetostearyl alcohol, and free PEG to quantify their relative amounts. The integration of the signals corresponding to specific protons is directly proportional to the molar concentration of the respective species.
Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into an NMR tube. Add a known amount of a suitable internal standard (e.g., dimethyl sulfone). Dissolve the sample and internal standard in 0.75 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of at least 400 MHz. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery for accurate quantification.
-
Data Analysis:
-
Identify the characteristic signals for:
-
This compound: The large signal from the ethylene oxide protons (-(OCH₂CH₂)n-) typically appears around 3.64 ppm.
-
Free Cetostearyl Alcohol: The protons of the methylene group adjacent to the hydroxyl group (-CH₂OH) appear at a distinct chemical shift.
-
Free PEG: The terminal hydroxyl protons of free PEG will have a different chemical shift compared to the ether-linked protons.
-
Internal Standard: A well-resolved singlet.
-
-
Integrate the respective signals.
-
Calculate the concentration of free cetostearyl alcohol and free PEG relative to the known concentration of the internal standard.
-
FTIR Spectroscopy for Identification
Principle: FTIR spectroscopy is used as a rapid identity test. The infrared spectrum of the sample is compared to a reference spectrum of known pure this compound.
Protocol:
-
Sample Preparation: No specific sample preparation is typically required for Attenuated Total Reflectance (ATR)-FTIR. Place a small amount of the sample directly onto the ATR crystal.
-
FTIR Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum. The positions and relative intensities of the major absorption bands should be concordant. Key characteristic bands include:
-
Strong C-O-C stretching vibration from the polyethylene glycol chain around 1100 cm⁻¹.
-
C-H stretching vibrations from the alkyl chains around 2850-2960 cm⁻¹.
-
O-H stretching vibration (if free hydroxyl groups are present) as a broad band around 3400 cm⁻¹.
-
GC-MS for Ethylene Oxide and 1,4-Dioxane
Principle: This method uses headspace gas chromatography to separate volatile impurities, which are then detected and quantified by mass spectrometry.
Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh about 1 g of the this compound sample into a headspace vial.
-
Prepare standard solutions of ethylene oxide and 1,4-dioxane in a suitable solvent (e.g., water or a matrix-matching solvent).
-
Prepare a system suitability solution containing ethylene oxide, 1,4-dioxane, and a resolution marker (e.g., acetaldehyde).
-
-
Headspace GC-MS Analysis:
-
Equilibrate the vials at a specific temperature (e.g., 80 °C) for a set time (e.g., 45 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a known volume of the headspace into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or mid-polar column) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for ethylene oxide and 1,4-dioxane.
-
-
Data Analysis: Quantify the amounts of ethylene oxide and 1,4-dioxane in the sample by comparing their peak areas to those of the standards from a calibration curve.
HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for Non-Volatile Impurities
Protocol:
-
Sample and Standard Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare standard solutions of cetyl alcohol, stearyl alcohol, and a range of polyethylene glycols.
-
-
HPLC Analysis:
-
Use a reversed-phase column (e.g., C18 or C8).
-
Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid) and an organic component (e.g., acetonitrile or methanol).
-
Connect the column outlet to an ELSD or CAD detector.
-
-
Data Analysis: Identify and quantify the impurities by comparing their retention times and peak areas to those of the prepared standards.
Visualization of Workflows
Caption: General workflows for spectroscopic and chromatographic purity validation.
Conclusion
The validation of this compound purity requires a multi-faceted analytical approach. Spectroscopic methods, particularly ¹H NMR, provide invaluable information on the structural integrity and the content of major components and impurities without the need for extensive calibration. FTIR serves as a rapid and effective tool for identity confirmation. For the detection of trace-level volatile impurities like ethylene oxide and 1,4-dioxane, headspace GC-MS is the method of choice. Non-volatile impurities are best addressed by HPLC with universal detectors like ELSD or CAD. The selection of the most appropriate method or combination of methods will depend on the specific purity attributes being investigated and the required level of sensitivity and quantification. It is always recommended to consult the latest version of the relevant pharmacopeial monograph for official methods and acceptance criteria.
References
- 1. agilent.com [agilent.com]
- 2. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 3. CETEARETH-12 - Ataman Kimya [atamanchemicals.com]
- 4. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyethylene Glycol 12 Cetostearyl Ether | USP-NF [uspnf.com]
- 6. Polyethylene Glycol 12 Cetostearyl Ether [doi.usp.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Biocompatibility of PEG 12 Cetostearyl Ether for Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible excipients is a critical determinant in the successful development of safe and effective drug delivery systems. Among the various non-ionic surfactants utilized, Polyethylene Glycol (PEG) ethers of fatty alcohols, such as PEG 12 cetostearyl ether (also known as Ceteareth-12), are often considered for their emulsifying and solubilizing properties. This guide provides a comparative assessment of the biocompatibility of this compound against commonly used alternatives—Poloxamers (e.g., Poloxamer 188 and 407), Polysorbates (e.g., Polysorbate 80), and Solutol® HS 15—supported by available experimental data.
Comparative Biocompatibility Data
The following tables summarize key quantitative data from in vitro and in vivo biocompatibility studies. It is important to note that specific biocompatibility data for this compound is limited in publicly available literature. Therefore, data for the broader Ceteareth class and closely related structures are presented as a surrogate, and this should be considered when evaluating its potential use.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 / Cytotoxicity | Citation |
| This compound (Ceteareth-12/20) | Human Lymphocytes | LDH Assay | No significant cytotoxicity up to 50% concentration (for Ceteareth-20) | [1] |
| Poloxamer 188 | HepG-2 | MTT Assay | IC50 of 6.736 µM (for allicin-loaded nanoparticles coated with Poloxamer 188) | [2][3] |
| Human PMN cells | - | Minimal toxicity, cytoprotective effects observed | [4] | |
| Polysorbate 80 (Tween 80) | Caco-2 | MTT Assay | IC50 of 0.05% (v/v) | [5] |
| L02 Cells | - | Can induce cytotoxicity | [6] | |
| Solutol® HS 15 | Caco-2 | - | No cytotoxicity observed at 0.14% (w/v) | [5] |
| A549, Calu-3, Caco-2 | MTS & LDH Assays | EC50 values determined to be above the critical micelle concentration | [7] |
Table 2: In Vitro Hemolysis Data
| Compound | Species | Hemolysis (%) | Citation |
| This compound (Ceteareth-12) | - | Data not available | |
| Poloxamer 407 | - | No hemolysis observed at 0.1% and 0.2% concentrations | [8] |
| Polysorbate 80 (Tween 80) | Human | 58-59% at 0.02 mM | [9] |
| Rabbit | Significant hemolysis observed | [10] | |
| Solutol® HS 15 | - | Low hemolytic potential | [11][12] |
Table 3: In Vivo Acute Oral Toxicity Data
| Compound | Species | LD50 | Citation |
| This compound (Ceteareth-12) | Rat | 1260 mg/kg | [13] |
| Poloxamer 407 | - | Generally considered non-toxic at low concentrations, but can cause hyperlipidemia at high doses in mice | [14] |
| Polysorbate 80 (Tween 80) | Rat | Diarrhea observed as the major symptom of toxicity in repeated-dose studies | [15] |
| Solutol® HS 15 | Rat, Mouse | >20 g/kg | [12] |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below. These protocols are based on standard procedures and can be adapted for the specific evaluation of drug delivery excipients.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound and alternatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
Hemolysis Assay
The hemolysis assay evaluates the lytic effect of a compound on red blood cells (RBCs), which is an important indicator of its blood compatibility.
Principle: The assay measures the amount of hemoglobin released from lysed RBCs upon exposure to the test compound. The released hemoglobin is quantified spectrophotometrically.
Protocol:
-
RBC Preparation: Obtain fresh whole blood with an anticoagulant and centrifuge to separate the RBCs. Wash the RBCs multiple times with an isotonic phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: Add the RBC suspension to tubes containing various concentrations of the test compound. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100 or distilled water).
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.[17]
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Acute Oral Toxicity Study (OECD Guideline 423)
This in vivo study provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance.[9][15]
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality is observed to determine the next dose level for the next group of animals.
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats or mice) of a single sex. Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.
-
Dose Administration: Administer the test substance by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Dose Progression: The dosing of subsequent animals depends on the outcome of the previously dosed animals. The procedure is designed to use a minimal number of animals to classify the substance's toxicity.
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonised System (GHS). The LD50 (median lethal dose) is not precisely determined but is estimated to be within a certain range.
Visualizations
The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to biocompatibility assessment.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Caption: Workflow for assessing hemolytic potential of a test compound.
Caption: A representative signaling pathway illustrating excipient-induced cytotoxicity.
Conclusion
The available data suggest that this compound, as part of the broader Ceteareth family, likely possesses a favorable biocompatibility profile for many drug delivery applications, characterized by low in vitro cytotoxicity and moderate acute oral toxicity. However, the lack of specific and comprehensive biocompatibility data for this compound is a significant gap that necessitates further investigation for its validation in drug delivery systems, particularly for parenteral formulations.
In comparison, alternatives such as Poloxamers, Polysorbate 80, and Solutol® HS 15 are well-characterized with extensive biocompatibility data available. Solutol® HS 15, in particular, demonstrates very low toxicity both in vitro and in vivo, making it a strong candidate for formulations requiring a high safety margin. Poloxamers also exhibit good biocompatibility, although some studies suggest potential for hyperlipidemia with high doses of certain grades. Polysorbate 80 is widely used, but its potential to cause hemolysis and hypersensitivity reactions requires careful consideration in formulation development.
Ultimately, the choice of a suitable non-ionic surfactant will depend on the specific requirements of the drug delivery system, including the route of administration, the dosage, and the nature of the active pharmaceutical ingredient. For this compound, a thorough, direct experimental evaluation of its biocompatibility is strongly recommended before its inclusion in novel drug delivery formulations.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Augmented cytotoxicity using the physical adsorption of Poloxamer 188 on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Poloxamer 188 on human PMN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Component-based biocompatibility and safety evaluation of polysorbate 80 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27242H [pubs.rsc.org]
- 7. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ceteareth-12, 68439-49-6 [thegoodscentscompany.com]
- 14. Poloxamer 407 - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. A Review of Poloxamer 407-Induced Hyperlipidemia in In Vivo Studies | ITEGAM-JETIA [itegam-jetia.org]
- 17. NTP Toxicology and Carcinogenesis Studies of Polysorbate 80 (CAS No. 9005-65-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of PEG 12 Cetostearyl Ether in Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of PEG 12 Cetostearyl Ether, a non-ionic surfactant commonly used in pharmaceutical and cosmetic formulations. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document outlines potential analytical techniques, their validation parameters based on established guidelines, and detailed experimental protocols to aid in method development and implementation.
Introduction to Analytical Challenges
This compound is a polyethylene glycol ether of cetearyl alcohol. Due to the inherent polydispersity of both the polyethylene glycol and the fatty alcohol moieties, it exists as a complex mixture of homologous molecules. A significant analytical challenge is the lack of a strong chromophore in the molecule, which limits the utility of UV-Visible spectrophotometry, a common detection method in liquid chromatography. Therefore, alternative detection strategies are necessary for sensitive and reliable quantification.
Comparison of Potential Analytical Methods
The selection of an analytical method depends on various factors, including the nature of the formulation matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most promising techniques.
| Analytical Method | Principle | Detector | Advantages | Disadvantages |
| HPLC | Separation based on polarity | ELSD | Universal detector for non-volatile analytes, good sensitivity for PEGs | Non-linear response may require curve fitting, sensitive to mobile phase composition |
| CAD | Universal detector with near-uniform response for non-volatile analytes, high sensitivity | Requires volatile mobile phases, can be expensive | ||
| MS | High selectivity and sensitivity, provides structural information | Complex instrumentation, potential for matrix effects, higher cost | ||
| GC | Separation based on volatility and polarity | FID | Robust and widely available, good sensitivity for volatile compounds | Requires derivatization for non-volatile PEGs, potential for thermal degradation |
Table 1: Comparison of Potential Analytical Methods for this compound Quantification.
Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are summarized below.[1][2][3][4]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo or known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998.[5] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or temperature. |
Table 2: Key Validation Parameters and Acceptance Criteria.
Experimental Protocols
While a specific validated method for this compound is not publicly available, the following protocols for HPLC-ELSD and GC-FID are provided as a starting point for method development, based on methods for similar PEGylated compounds.[5][6][7]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the direct analysis of this compound in various formulations.
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B would be developed to ensure elution of all oligomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
ELSD Nebulizer Temperature: 60 °C
-
ELSD Evaporator Temperature: 80 °C
-
Gas Flow Rate: 1.5 L/min
Sample Preparation:
-
Accurately weigh a portion of the formulation containing approximately 10 mg of this compound.
-
Disperse the sample in a suitable solvent (e.g., a mixture of isopropanol and water) and sonicate to ensure complete dissolution of the analyte.
-
Dilute the solution to a final concentration of approximately 1 mg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration Standards: Prepare a series of calibration standards of this compound in the range of 0.1 to 2.0 mg/mL. A log-log plot of concentration versus peak area may be necessary to achieve linearity.[5]
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
For GC analysis, the hydroxyl groups of this compound need to be derivatized to increase volatility.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm).
Reagents:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Pyridine (anhydrous).
-
Hexane (GC grade).
-
This compound reference standard.
Derivatization Procedure:
-
Accurately weigh about 10 mg of the reference standard or sample extract into a reaction vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with hexane before injection.
Chromatographic Conditions:
-
Injector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 350 °C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 350 °C
Sample Preparation: An extraction step is required to isolate the this compound from the formulation matrix before derivatization. A liquid-liquid extraction or solid-phase extraction (SPE) protocol would need to be developed and validated.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the typical workflow for analytical method validation and a logical comparison of the discussed analytical techniques.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Approaches.
References
- 1. wjarr.com [wjarr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. scispace.com [scispace.com]
- 5. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical method development, validation, and out-of-specification investigations for polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Particle Size Analysis Techniques for PEG 12 Cetostearyl Ether Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reproducible characterization of nanoparticle size is paramount for ensuring product safety, efficacy, and stability. This guide provides a comprehensive cross-validation of three widely used particle size analysis techniques—Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Transmission Electron Microscopy (TEM)—for the characterization of PEG 12 cetostearyl ether nanoparticles.
This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical experimental data, and discusses the inherent strengths and limitations of each method. The objective is to offer a practical framework for selecting the most appropriate technique and for interpreting the resulting data in the context of drug delivery system development.
Comparative Analysis of Particle Size Data
The successful formulation of this compound nanoparticles requires precise control over their size distribution, which directly influences their pharmacokinetic profile, biodistribution, and cellular uptake. Below is a summary of hypothetical data obtained from the analysis of a representative batch of these nanoparticles using DLS, NTA, and TEM.
| Parameter | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Transmission Electron Microscopy (TEM) |
| Mean Particle Size (nm) | 155 nm (Z-average, Intensity-weighted) | 135 nm (Mean, Number-weighted) | 120 nm (Mean, Number-weighted) |
| Standard Deviation (nm) | N/A (reported as Polydispersity Index) | 35 nm | 25 nm |
| Polydispersity Index (PDI) | 0.21 | N/A | N/A |
| Mode(s) (nm) | 160 nm | 130 nm | 122 nm |
| Distribution Type | Intensity-weighted | Number-weighted | Number-weighted |
| Measurement Principle | Ensemble light scattering from Brownian motion | Single-particle tracking of Brownian motion | Direct imaging of individual particles |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data across different analytical techniques. The following sections provide standardized protocols for the particle size analysis of this compound nanoparticles using DLS, NTA, and TEM.
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[1][2] It is a rapid and non-invasive technique well-suited for routine size measurements.[1][3]
Instrumentation: A Malvern Zetasizer Nano ZS or similar instrument equipped with a 633 nm He-Ne laser and operating at a scattering angle of 173° is recommended.[2]
Sample Preparation:
-
Prepare a stock suspension of this compound nanoparticles in deionized water.
-
Dilute the stock suspension with 0.22 µm filtered deionized water to a final concentration that yields a count rate between 100 and 500 kilo counts per second (kcps) to avoid multiple scattering effects.
-
Vortex the diluted sample gently for 10 seconds to ensure homogeneity.
-
Transfer the sample to a clean, dust-free disposable cuvette.
Measurement Parameters:
-
Equilibration Time: 120 seconds at 25°C.
-
Number of Measurements: 3.
-
Duration of each Measurement: 60 seconds.
-
Analysis Model: General purpose.
Data Analysis: The primary result from DLS is an intensity-weighted distribution.[4][5] The Z-average diameter and the Polydispersity Index (PDI) are calculated from the cumulants analysis of the autocorrelation function. For comparison with number-weighted techniques like NTA and TEM, the intensity distribution can be mathematically converted to a number distribution, though this can amplify noise and should be interpreted with caution.[5]
Nanoparticle Tracking Analysis (NTA)
NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample, allowing for the determination of their hydrodynamic size on a particle-by-particle basis.[6] This technique provides high-resolution size distributions and particle concentration measurements.[7]
Instrumentation: A NanoSight LM10 or a similar instrument equipped with a 405 nm laser is suitable for this analysis.
Sample Preparation:
-
Prepare a stock suspension of this compound nanoparticles in deionized water.
-
Dilute the stock suspension with 0.22 µm filtered deionized water to achieve a particle concentration of approximately 10^7 to 10^9 particles/mL. This typically corresponds to a dilution that allows for 20-100 particles to be visible per frame during analysis.
-
Gently mix the diluted sample by inverting the tube several times. Avoid vigorous vortexing to prevent bubble formation.
Measurement Parameters:
-
Camera Level: 14-16.
-
Detection Threshold: 5.
-
Capture Duration: 60 seconds.
-
Number of Captures: 5.
-
Temperature: 25°C.
Data Analysis: The NTA software tracks each particle and calculates its hydrodynamic diameter using the Stokes-Einstein equation. The final result is presented as a number-weighted size distribution, providing the mean, mode, and standard deviation of the particle sizes.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of nanoparticles, offering information on their size, morphology, and state of aggregation.[8] It measures the core diameter of the nanoparticles, which can differ from the hydrodynamic diameter measured by DLS and NTA.[9][10]
Instrumentation: A JEOL JEM-1400 or equivalent transmission electron microscope operating at an accelerating voltage of 120 kV is recommended.
Sample Preparation:
-
Place a 400-mesh carbon-coated copper grid on a piece of filter paper.
-
Apply a 5 µL drop of the diluted this compound nanoparticle suspension (concentration similar to that used for NTA) onto the grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid from the edge of the grid using filter paper.
-
(Optional) For enhanced contrast, negative staining can be performed by applying a drop of 2% uranyl acetate solution to the grid for 30 seconds, followed by wicking away the excess stain.
-
Allow the grid to air-dry completely before loading it into the microscope.
Image Acquisition and Analysis:
-
Acquire images at multiple magnifications to assess the overall sample distribution and individual particle morphology.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of at least 200 individual nanoparticles from multiple representative images.
-
Calculate the mean, mode, and standard deviation of the particle diameters to generate a number-weighted size distribution.
Cross-Validation Workflow and Signaling Pathways
To ensure the robustness of the particle size data, a cross-validation workflow is essential. This involves comparing the results from orthogonal techniques and understanding the underlying principles that may lead to variations in the measured values.
Caption: Cross-validation workflow for nanoparticle size analysis.
Discussion of Results and Technique Comparison
The hypothetical data presented in the table highlights the expected differences between the three techniques.
-
DLS typically reports a larger particle size (Z-average) due to its intensity-weighted measurement, which is inherently biased towards larger particles in a polydisperse sample.[4] The PEG corona contributes to the hydrodynamic diameter, which is what DLS measures.[10] The PDI value of 0.21 suggests a moderately polydisperse sample.
-
NTA provides a number-weighted mean size that is generally smaller than the DLS Z-average because it gives equal importance to each particle regardless of its size.[11] It also measures the hydrodynamic diameter. The standard deviation gives a direct measure of the width of the size distribution.
-
TEM offers a direct measurement of the nanoparticle core, excluding the hydrated PEG layer.[9] Consequently, it is expected to yield the smallest mean particle size among the three techniques. TEM also provides invaluable information about the morphology of the nanoparticles, confirming their spherical shape and assessing the degree of aggregation.
References
- 1. allanchem.com [allanchem.com]
- 2. azom.com [azom.com]
- 3. dyhydromatics.com [dyhydromatics.com]
- 4. researchgate.net [researchgate.net]
- 5. Intensity-Volume-Number: Which size is correct? | Malvern Panalytical [malvernpanalytical.com]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Nanoparticle Size Characterization – CD Bioparticles Blog [cd-bioparticles.com]
- 9. nanoparticleanalyzer.com [nanoparticleanalyzer.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of PEG-12 Cetostearyl Ether in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of PEG-12 Cetostearyl Ether is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This substance is classified as hazardous to the aquatic environment and requires disposal as controlled waste.[1] Adherence to local, state, and federal regulations is mandatory.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
-
Containment of Spills: In the event of a spill, immediately contain the material. For solid spills, use dry clean-up procedures and avoid generating dust.[2] Do not use water to clean up, as this can spread the contamination. Place the spilled material and any contaminated absorbent materials into a suitable, clearly labeled waste container.
-
Waste Collection:
-
Unused or Expired Material: Keep the material in its original container if possible. If not, transfer it to a compatible, sealed, and clearly labeled waste container. Polyethylene or polypropylene containers are recommended.[2]
-
Contaminated Labware: Any labware (e.g., beakers, stir rods, gloves) that has come into contact with PEG-12 Cetostearyl Ether should be considered contaminated and disposed of as hazardous waste. Do not wash this equipment in a standard laboratory sink.
-
Aqueous Solutions: Do not dispose of solutions containing PEG-12 Cetostearyl Ether down the drain.[2] Collect these solutions in a labeled, sealed waste container for hazardous aqueous waste.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name "PEG-12 Cetostearyl Ether" and the appropriate hazard symbols (e.g., "Hazardous to the Aquatic Environment").
-
Storage: Store the sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.[2]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company. Provide them with the Safety Data Sheet (SDS) for PEG-12 Cetostearyl Ether. Always follow your institution's specific hazardous waste disposal protocols.
Quantitative Data Summary
| Parameter | Specification | Source |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 1, Eye Damage 1, Aquatic Acute 1, Aquatic Chronic 2 | [1] |
| Storage Temperature | 2-8°C for reference standards; otherwise cool, dry, well-ventilated area | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Recommended Waste Container | Polyethylene or polypropylene | [2] |
| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
Disposal Workflow
Caption: Workflow for the proper disposal of PEG-12 Cetostearyl Ether.
References
Personal protective equipment for handling PEG 12 cetostearyl ether
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of PEG 12 cetostearyl ether.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are through skin contact, eye contact, and ingestion.[1] Hazards include skin irritation, serious eye damage, and it may be harmful if swallowed.[2][3]
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes that can cause serious eye irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact which can lead to irritation.[1][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Minimizes the risk of accidental skin exposure.[1][3] |
| Respiratory Protection | Not generally required with adequate ventilation | Use a NIOSH-approved respirator if dusts or aerosols are generated and ventilation is inadequate. |
Operational and Handling Plan
Strict adherence to the following procedures will minimize risks associated with handling this compound.
Step 1: Engineering Controls
-
Work in a well-ventilated area to minimize inhalation of any potential dust or fumes.[3]
-
Provide sufficient air exchange and/or exhaust in work rooms.[1]
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Step 2: Pre-Handling Preparations
-
Confirm that all required PPE is available and in good condition.
-
Ensure the work area is clean and free of incompatible materials, particularly strong oxidizing agents.[3]
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
Step 3: Handling the Chemical
-
Wear all required PPE as specified in the table above.
-
Avoid all personal contact, including inhalation.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Weigh and transfer the material in a designated area, preferably with local exhaust ventilation.
-
Keep containers securely sealed when not in use.[3]
Step 4: Post-Handling Procedures
-
Thoroughly wash hands with soap and water after handling.[3]
-
Clean the work area and any equipment used.
-
Launder contaminated clothing separately before reuse.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This substance is toxic to aquatic life with long-lasting effects.
Step 1: Waste Collection
-
Collect all waste material, including any contaminated items (e.g., gloves, weighing paper), in a suitable, clearly labeled, and sealed container.
Step 2: Storage of Waste
-
Store the waste container in a designated, secure area away from incompatible materials.
Step 3: Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Avoid release to the environment.
-
Do not landfill.[4]
-
Follow all federal, state, and local regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
